3-Bromothiophene-2-carbonyl chloride
Description
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Properties
IUPAC Name |
3-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKGMTULPADQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383926 | |
| Record name | 3-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-68-3 | |
| Record name | 3-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 3-Bromothiophene-2-carbonyl Chloride
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Among these, 3-Bromothiophene-2-carbonyl chloride (CAS No. 25796-68-3) has emerged as a pivotal intermediate.[1][2] Its rigid thiophene core, substituted with two distinct and reactive functional groups—a bromine atom and an acyl chloride—provides a powerful platform for orthogonal chemical modifications. This dual reactivity allows for the sequential or chemo-selective introduction of diverse molecular fragments, making it an invaluable tool for constructing complex molecular architectures. This guide offers an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a reagent is the bedrock of its successful application in synthesis. 3-Bromothiophene-2-carbonyl chloride is a compound that requires careful handling due to its reactivity.
| Property | Value | Source(s) |
| CAS Number | 25796-68-3 | [1][2] |
| Molecular Formula | C₅H₂BrClOS | [1] |
| Molecular Weight | 225.49 g/mol | [1][2] |
| Physical State | Powder or liquid | |
| Density | ~1.855 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C, under inert gas | [1][2] |
Synthesis of 3-Bromothiophene-2-carbonyl Chloride: A Verifiable Protocol
The most direct and reliable method for the preparation of 3-Bromothiophene-2-carbonyl chloride is the conversion of its corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, valued for its high efficiency and the purity of the resulting product. The use of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is standard practice.
Causality in Reagent Selection
The choice of thionyl chloride is deliberate. It reacts with the carboxylic acid to form the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. This is highly advantageous as their removal from the reaction mixture is straightforward, driving the reaction to completion and simplifying the purification process. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of the Vilsmeier reagent in situ.
Experimental Workflow: From Carboxylic Acid to Acyl Chloride
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromothiophene-2-carboxylic acid (1.0 eq.).
-
Solvent Addition: Suspend the carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 2.0 eq.) to the suspension at room temperature. If desired, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Purification: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 3-Bromothiophene-2-carbonyl chloride.
The Dual Reactivity of 3-Bromothiophene-2-carbonyl Chloride
The synthetic utility of this compound is rooted in its two distinct reactive sites. This allows for a modular approach to building complex molecules.
-
Acylation via the Acyl Chloride: The highly electrophilic acyl chloride group readily reacts with a wide range of nucleophiles. This is the basis for forming amides (with amines), esters (with alcohols), and ketones (via Friedel-Crafts acylation with arenes). These reactions are typically high-yielding and proceed under mild conditions.
-
Cross-Coupling at the Bromine Atom: The bromine atom at the 3-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is particularly amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and vinyl substituents onto the thiophene ring.
Applications in Research and Development
The unique structural and reactive properties of 3-Bromothiophene-2-carbonyl chloride make it a valuable precursor in several high-value research areas:
-
Pharmaceuticals: Thiophene-containing compounds exhibit a broad spectrum of biological activities. This building block is used in the synthesis of novel compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
-
Materials Science: The electron-rich thiophene ring is a key component in the development of organic electronics. This compound serves as a monomer or precursor for the synthesis of conductive polymers, organic semiconductors for OLEDs, and functional polymers with tailored electronic and optical properties.
-
Fine and Specialty Chemicals: Its utility extends to the creation of novel dyes, pigments, and agrochemicals where precise molecular engineering is required.
Safety and Handling: A Self-Validating Protocol
Due to its reactive nature, 3-Bromothiophene-2-carbonyl chloride must be handled with appropriate safety precautions.
-
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause severe skin burns and eye damage due to the acyl chloride moiety, which can hydrolyze to form HCl.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[2] Recommended storage is at 2-8°C under an inert atmosphere.[1][2]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.
Structural Confirmation: Spectroscopic Analysis (Predicted)
¹H NMR:
-
The thiophene ring will exhibit two signals, corresponding to the two aromatic protons.
-
These protons will appear as a pair of doublets due to mutual coupling.
-
The expected chemical shifts will be in the aromatic region, likely between δ 7.0 and 8.0 ppm.
¹³C NMR:
-
Five distinct carbon signals are expected.
-
The carbonyl carbon of the acyl chloride will have the most downfield chemical shift, typically in the range of δ 160-170 ppm.
-
The four carbons of the thiophene ring will appear in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the others due to the heavy atom effect.
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1750-1800 cm⁻¹. This is a key diagnostic peak.
-
Bands corresponding to C-H and C=C stretching of the aromatic thiophene ring will also be present.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
-
A prominent fragment will be the loss of the chlorine atom, resulting in the [M-Cl]⁺ ion. Further fragmentation may involve the loss of the carbonyl group.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 25, 2026, from [Link]
-
echemix.com. (n.d.). 3-Bromothiophene-2-carbonyl chloride. Retrieved January 25, 2026, from [Link]
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]
-
ChemBK. (n.d.). CAS: 25796-68-3. Retrieved January 25, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromothiophene-2-carbonyl Chloride: Driving Innovation in Specialty Chemicals. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromothiophene. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromothiophene. Retrieved January 25, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. Retrieved January 25, 2026, from [Link]
-
Smirnov, V. I., & Egorova, V. S. (1998). Direction of 3-bromothiophene acylation with succinyl chloride. Russian Journal of Organic Chemistry, 34(8), 1145-1147. [Link]
Sources
3-Bromothiophene-2-carbonyl chloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carbonyl chloride
Abstract
3-Bromothiophene-2-carbonyl chloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive acyl chloride and a versatile bromine handle for cross-coupling reactions, makes it an invaluable intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the principal synthetic pathway to 3-Bromothiophene-2-carbonyl chloride, detailing the requisite precursor synthesis, reaction mechanisms, and field-proven experimental protocols. Emphasis is placed on the causality behind procedural choices, safety considerations for hazardous reagents, and the validation of each step through authoritative references.
Strategic Overview of the Synthesis Pathway
The synthesis of 3-Bromothiophene-2-carbonyl chloride is most reliably achieved through a two-stage process. The primary challenge lies not in the final conversion, but in the regioselective preparation of the necessary precursor, 3-Bromothiophene-2-carboxylic acid. Direct bromination of thiophene-2-carboxylic acid is complicated by the directing effects of the carboxyl group, which favors substitution at the 5-position.
Therefore, the most logical and controllable pathway begins with 3-bromothiophene, which is then carboxylated at the adjacent 2-position. This precursor is subsequently converted to the target acyl chloride. This strategic approach ensures high regioselectivity and overall yield.
Figure 1: High-level overview of the two-stage synthesis pathway.
Precursor Synthesis: 3-Bromothiophene-2-carboxylic acid
The cornerstone of this synthesis is the generation of the carboxylic acid precursor. This is accomplished via a low-temperature lithium-halogen exchange on 3-bromothiophene, followed by quenching the resulting organolithium intermediate with solid carbon dioxide (dry ice).
Mechanism: Directed Ortho-Metalation and Carboxylation
The process hinges on the formation of a thienyllithium intermediate. The bromine atom on 3-bromothiophene readily undergoes lithium-halogen exchange upon treatment with an alkyllithium reagent such as n-butyllithium (n-BuLi). This reaction is typically performed at cryogenic temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium species or reaction with the solvent.
The resulting 2-lithio-3-bromothiophene is a potent nucleophile. It readily attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. A subsequent acidic workup protonates the salt to yield the final 3-Bromothiophene-2-carboxylic acid.
Experimental Protocol: Carboxylation of 3-Bromothiophene
Disclaimer: This protocol involves pyrophoric and highly corrosive materials. It must be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (fume hood).
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Cooling: Charge the flask with 3-bromothiophene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Carboxylation: Crush a significant excess of dry ice into a powder and quickly add it to the reaction mixture in portions. Causality Note: A large excess of CO₂ is used to ensure complete reaction with the organolithium intermediate and to help maintain the low temperature.
-
Quenching: Allow the mixture to slowly warm to room temperature. The reaction is then carefully quenched by the slow addition of water, followed by acidification to a pH of ~1 with concentrated HCl.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Bromothiophene-2-carboxylic acid.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).
Core Synthesis: 3-Bromothiophene-2-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For this specific substrate, thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and the convenient removal of byproducts.[2][3]
Mechanism of Chlorination with Thionyl Chloride
The reaction proceeds through a well-established mechanism involving a chlorosulfite intermediate.[4]
-
Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A chloride ion is expelled, and after a proton transfer, a highly reactive acyl chlorosulfite intermediate is formed.
-
Intramolecular Attack: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
Product Formation: The carbonyl double bond reforms, leading to the expulsion of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, regenerating the catalyst in some mechanistic proposals and forming HCl.
The formation of gaseous byproducts (SO₂ and HCl) is thermodynamically favorable and drives the reaction to completion.[5]
Sources
Spectroscopic Characterization of 3-Bromothiophene-2-carbonyl chloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-carbonyl chloride (CAS No. 25796-68-3). In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this important chemical intermediate.
Introduction to 3-Bromothiophene-2-carbonyl chloride
3-Bromothiophene-2-carbonyl chloride is a substituted thiophene derivative containing both a bromine atom and a carbonyl chloride functional group. These features make it a versatile reagent in organic synthesis, particularly for the introduction of the 3-bromothienyl-2-carbonyl moiety into larger molecules. Accurate interpretation of its spectroscopic data is crucial for reaction monitoring, quality control, and structural elucidation of its downstream products.
Due to the reactive nature of the acyl chloride group, proper handling procedures are imperative. The compound is sensitive to moisture and can react violently with water, releasing corrosive hydrogen chloride gas.[1][2][3] All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for 3-Bromothiophene-2-carbonyl chloride. These predictions are based on the analysis of substituent effects on the thiophene ring and comparison with the known spectral data of 3-bromothiophene and other related acyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.
The ¹H NMR spectrum of 3-Bromothiophene-2-carbonyl chloride is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.
-
H-4 and H-5 Protons: The protons at the 4- and 5-positions of the thiophene ring will exhibit coupling to each other, resulting in a pair of doublets. The electron-withdrawing nature of the carbonyl chloride group at position 2 and the bromine at position 3 will deshield these protons, shifting them downfield. The proton at the 5-position is expected to be further downfield than the proton at the 4-position due to its proximity to the sulfur atom and the influence of the adjacent bromine.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Bromothiophene-2-carbonyl chloride (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.20 - 7.40 | Doublet | 5.0 - 6.0 |
| H-5 | 7.60 - 7.80 | Doublet | 5.0 - 6.0 |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is expected to appear significantly downfield, typically in the range of 160-165 ppm.
-
Thiophene Ring Carbons: The carbons of the thiophene ring will have distinct chemical shifts based on their substituents. The carbon bearing the bromine (C-3) will be shifted to a higher field compared to an unsubstituted carbon due to the "heavy atom" effect. The carbon attached to the carbonyl group (C-2) will be deshielded. The remaining carbons (C-4 and C-5) will appear in the typical aromatic region for thiophenes.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromothiophene-2-carbonyl chloride (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-2 | 135 - 140 |
| C-3 | 115 - 120 |
| C-4 | 128 - 132 |
| C-5 | 130 - 135 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak in the IR spectrum of 3-Bromothiophene-2-carbonyl chloride will be the carbonyl stretch.
-
Carbonyl (C=O) Stretch: Acyl chlorides exhibit a strong C=O stretching absorption at a higher frequency than other carbonyl compounds due to the inductive effect of the chlorine atom. This peak is expected in the range of 1770-1815 cm⁻¹. The conjugation with the thiophene ring may slightly lower this frequency.
-
Thiophene Ring Vibrations: The C=C and C-H stretching and bending vibrations of the thiophene ring will appear in their characteristic regions. Aromatic C-H stretching is expected above 3000 cm⁻¹, and C=C stretching absorptions will be seen in the 1400-1600 cm⁻¹ region.
Table 3: Predicted Key IR Absorption Bands for 3-Bromothiophene-2-carbonyl chloride
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1770 - 1815 | Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine and chlorine, this peak will have a distinct isotopic pattern. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion at m/z values corresponding to the different isotopic combinations. The most abundant molecular ion peaks would be expected at m/z 224 (for C₅H₂⁷⁹Br³⁵ClOS) and 226 (for C₅H₂⁸¹Br³⁵ClOS and C₅H₂⁷⁹Br³⁷ClOS).
-
Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of the chlorine radical to form a stable acylium ion. Further fragmentation may involve the loss of carbon monoxide.
Table 4: Predicted Key Mass Spectral Fragments for 3-Bromothiophene-2-carbonyl chloride
| m/z | Predicted Fragment |
| 224, 226, 228 | [M]⁺ (Molecular ion cluster) |
| 189, 191 | [M - Cl]⁺ |
| 161, 163 | [M - Cl - CO]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data for a compound like 3-Bromothiophene-2-carbonyl chloride.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is dry to prevent hydrolysis of the acyl chloride.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared. Given that 3-Bromothiophene-2-carbonyl chloride may be a low-melting solid or liquid, the thin film method is likely appropriate.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
Caption: Molecular structure of 3-Bromothiophene-2-carbonyl chloride.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Reference Data: 3-Bromothiophene
As a key precursor, the experimental spectroscopic data for 3-bromothiophene (CAS No. 872-31-1) provides a valuable reference point.
Table 5: Experimental Spectroscopic Data for 3-Bromothiophene
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 7.25 (dd, J = 5.2, 3.0 Hz, 1H), 7.15 (dd, J = 5.2, 1.4 Hz, 1H), 7.00 (dd, J = 3.0, 1.4 Hz, 1H) |
| ¹³C NMR (CDCl₃) | δ 129.1, 127.9, 122.0, 110.1 |
| IR (neat) | 3100 (C-H stretch), 1520, 1420 (C=C stretch) cm⁻¹ |
| MS (EI) | m/z 164/162 (M⁺), 83 (M⁺ - Br) |
Conclusion
References
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13383, 3-Bromothiophene. Retrieved from [Link]
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. Retrieved from [Link]
-
Al-Juboori, A. M. (2016). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 519898, 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS) (n.d.). Retrieved from [Link]
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LibreTexts Chemistry (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Wikipedia (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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Yufeng (2023). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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Fisher Scientific (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
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New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Bromothiophene-2-carbonyl chloride: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The Synthetic Utility of a Bifunctional Thiophene
3-Bromothiophene-2-carbonyl chloride (CAS No. 53646-53-4) is a key heterocyclic building block prized for its dual reactivity. The presence of a highly reactive acyl chloride at the 2-position and a synthetically versatile bromine atom at the 3-position of the thiophene ring makes it an invaluable intermediate for the construction of complex molecular architectures. This strategic combination allows for sequential and diverse functionalization, a critical advantage in the iterative process of drug discovery and materials science research. The thiophene scaffold itself is a well-established pharmacophore, and its derivatization through the handles provided by this reagent allows for the fine-tuning of physicochemical and biological properties.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The key parameters for 3-Bromothiophene-2-carbonyl chloride are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂BrClOS | [1] |
| Molecular Weight | 225.50 g/mol | [1] |
| Appearance | Light yellow to brown crystalline solid or liquid | [1] |
| Melting Point | 26-28 °C | [1] |
| Boiling Point | 118-120 °C at 14 mmHg | [1] |
| Density | 1.838 g/cm³ | [1] |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. | |
| CAS Number | 53646-53-4 | [1] |
Handling and Storage: Due to the moisture-sensitive nature of the acyl chloride group, 3-Bromothiophene-2-carbonyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.
Chemical Reactivity and Synthetic Applications
The synthetic potential of 3-Bromothiophene-2-carbonyl chloride is primarily dictated by the reactivity of its two key functional groups: the acyl chloride and the carbon-bromine bond.
Reactions at the Acyl Chloride Moiety
The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is central to the construction of amides, esters, and ketones.
-
Amide Bond Formation: The reaction with primary and secondary amines is a cornerstone of its application, particularly in medicinal chemistry where the amide bond is a prevalent structural motif. This reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Esterification: Alcohols react with 3-Bromothiophene-2-carbonyl chloride, usually in the presence of a base, to form the corresponding esters.
-
Friedel-Crafts Acylation: This reagent can be employed to acylate electron-rich aromatic and heteroaromatic systems in the presence of a Lewis acid catalyst (e.g., aluminum chloride), leading to the formation of diaryl ketones.
Transformations Involving the Carbon-Bromine Bond
The bromine atom at the 3-position of the thiophene ring is a versatile handle for the introduction of molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This is a powerful method for constructing biaryl and hetero-biaryl structures, which are common in pharmacologically active compounds.
-
Other Cross-Coupling Reactions: The C-Br bond can also participate in other palladium-catalyzed transformations, including Stille, Heck, and Sonogashira couplings, further expanding its synthetic utility.
Experimental Protocol: Synthesis of a 3-Bromothiophene-2-carboxamide Derivative
This section provides a representative, step-by-step procedure for the amidation of 3-Bromothiophene-2-carbonyl chloride with a primary amine.
Objective: To synthesize a representative N-substituted-3-bromothiophene-2-carboxamide.
Materials:
-
3-Bromothiophene-2-carbonyl chloride
-
Primary amine (e.g., benzylamine)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-Bromothiophene-2-carbonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of N-substituted-3-bromothiophene-2-carboxamides.
Safety and Handling
3-Bromothiophene-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin or eye contact, flush the affected area immediately with copious amounts of water and seek medical attention. Due to its reactivity with water, appropriate fire extinguishing media for chemical fires should be used.
Spectroscopic Characterization
The structural elucidation of 3-Bromothiophene-2-carbonyl chloride and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of their ortho relationship.
-
¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbons of the molecule. The carbonyl carbon will appear at the downfield end of the spectrum (typically >160 ppm).
-
-
Infrared (IR) Spectroscopy: A strong and sharp absorption band in the region of 1750-1800 cm⁻¹ is a characteristic feature of the C=O stretching vibration of the acyl chloride.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Conclusion
3-Bromothiophene-2-carbonyl chloride is a high-value synthetic intermediate that offers a gateway to a wide array of functionalized thiophene derivatives. Its predictable reactivity at both the acyl chloride and the carbon-bromine bond provides chemists with a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. A comprehensive understanding of its properties, coupled with safe handling practices, is key to unlocking its full synthetic potential.
References
Sources
A Comprehensive Technical Guide to the Reactivity of 3-Bromothiophene-2-carbonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromothiophene-2-carbonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-rich thiophene ring, the electron-withdrawing carbonyl chloride, and the strategically positioned bromine atom, govern its reactivity profile. This guide provides an in-depth exploration of the reactivity of 3-bromothiophene-2-carbonyl chloride with a diverse range of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing the synthetic potential of this valuable building block.
Introduction: The Strategic Importance of 3-Bromothiophene-2-carbonyl Chloride
3-Bromothiophene-2-carbonyl chloride is a key intermediate in the synthesis of a wide array of complex organic molecules. The thiophene moiety is a privileged scaffold in numerous pharmaceuticals and organic materials. The presence of the highly reactive acyl chloride at the 2-position allows for the facile introduction of various functionalities through nucleophilic acyl substitution. Simultaneously, the bromine atom at the 3-position serves as a versatile handle for subsequent cross-coupling reactions, enabling the construction of intricate molecular architectures. This dual reactivity makes it a powerful tool for library synthesis and the development of novel chemical entities.
Key Structural Features and Their Influence on Reactivity:
-
Acyl Chloride: This functional group is a highly reactive electrophile due to the inductive electron-withdrawing effects of both the chlorine and oxygen atoms, which render the carbonyl carbon highly susceptible to nucleophilic attack.
-
Thiophene Ring: As an aromatic heterocycle, the thiophene ring can influence the reactivity of the adjacent carbonyl group through resonance and inductive effects. The sulfur atom can participate in delocalization of electron density, affecting the electrophilicity of the carbonyl carbon.
-
3-Bromo Substituent: The bromine atom exerts a significant inductive electron-withdrawing effect, which can further enhance the electrophilicity of the carbonyl carbon. Its position also sterically influences the approach of nucleophiles. Crucially, it provides a site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Synthesis of 3-Bromothiophene-2-carbonyl Chloride
The preparation of 3-bromothiophene-2-carbonyl chloride typically starts from 3-bromothiophene. A common synthetic route involves the lithiation of 3-bromothiophene followed by carboxylation to yield 3-bromothiophene-2-carboxylic acid. Subsequent treatment with a chlorinating agent, such as thionyl chloride or oxalyl chloride, affords the desired acyl chloride.
Reactivity with N-Nucleophiles: Formation of Amides
The reaction of 3-bromothiophene-2-carbonyl chloride with primary and secondary amines is a robust and high-yielding method for the synthesis of 3-bromothiophene-2-carboxamides. These amides are prevalent motifs in biologically active compounds.
Mechanism of Amide Formation
The reaction proceeds via the classical nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen, yields the stable amide product.
Caption: General mechanism for the reaction of 3-bromothiophene-2-carbonyl chloride with amines.
Experimental Protocol: Synthesis of N-alkyl-3-bromothiophene-2-carboxamide
Objective: To synthesize an N-substituted amide via the reaction of 3-bromothiophene-2-carbonyl chloride with a primary amine.
Materials:
-
3-Bromothiophene-2-carbonyl chloride
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-bromothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Self-Validation: The use of a base like triethylamine is critical to neutralize the HCl generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions. The aqueous work-up steps are designed to remove unreacted starting materials, the base, and salts, ensuring a high purity of the final product.
| Nucleophile (Amine) | Base | Solvent | Typical Yield (%) |
| Aniline | Pyridine | DCM | >90 |
| Benzylamine | Et₃N | DCM | >95 |
| Morpholine | Et₃N | THF | >95 |
| Piperidine | Et₃N | DCM | >90 |
Reactivity with O-Nucleophiles: Formation of Esters and Anhydrides
3-Bromothiophene-2-carbonyl chloride readily reacts with alcohols and carboxylates to form the corresponding esters and anhydrides, respectively. These reactions are fundamental in organic synthesis for the protection of functional groups and the creation of new linkages.
Esterification
The reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, provides a straightforward route to 3-bromothiophene-2-carboxylates.
Sources
An In-depth Technical Guide to the Key Reactions and Transformations of the Thiophene Ring
Introduction: The Thiophene Core in Modern Chemistry
Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry, materials science, and organic synthesis.[1][2] Its structure, analogous to benzene but with distinct electronic properties imparted by the sulfur heteroatom, endows it with a unique reactivity profile.[1][2][3] Thiophene's resonance energy is approximately 117-130 kJ/mol, making it the most aromatic among the common five-membered heterocycles (thiophene > pyrrole > furan), though less so than benzene.[3] This aromaticity dictates that its chemistry is dominated by substitution reactions that preserve the stable ring system, rather than addition or ring-opening reactions.[3]
This guide provides an in-depth exploration of the principal reactions and transformations of the thiophene ring. We will delve into the causality behind its reactivity patterns, provide field-proven experimental insights, and detail key protocols for its functionalization, equipping researchers and drug development professionals with the foundational knowledge to effectively manipulate this versatile heterocycle.
Electrophilic Aromatic Substitution: The Dominant Reaction Pathway
The π-excessive nature of the thiophene ring, arising from the participation of a sulfur lone pair in the aromatic sextet, renders it highly activated towards electrophilic attack. It is significantly more reactive than benzene, with bromination, for instance, occurring 10^7 times faster.[1]
Mechanism and Regioselectivity: The α-Position Preference
Electrophilic substitution on an unsubstituted thiophene ring overwhelmingly occurs at the C2 (or α) position.[3][4][5] This pronounced regioselectivity is a direct consequence of the superior stability of the cationic intermediate (sigma complex or arenium ion) formed during C2 attack. The positive charge in this intermediate can be delocalized over three atoms, including the sulfur, which can accommodate the charge via a stable sulfonium ion resonance structure. In contrast, attack at the C3 (or β) position results in an intermediate where the positive charge is delocalized over only two carbon atoms and cannot be directly stabilized by the sulfur heteroatom.[3]
Caption: C2 vs. C3 electrophilic attack on thiophene.
Common Electrophilic Substitution Reactions
Due to its high reactivity, thiophene often requires milder conditions for electrophilic substitution compared to benzene, as strongly acidic conditions can lead to polymerization.[3][4]
| Reaction | Typical Reagents & Conditions | Product(s) | Notes |
| Halogenation | Br₂ in acetic acid or CCl₄; NBS in THF/AcOH.[6] | 2-Bromothiophene, 2,5-Dibromothiophene | Reaction is very fast. Controlling stoichiometry is key to prevent di-substitution.[1] |
| Cl₂ at -50°C.[6] | 2-Chlorothiophene, 2,5-Dichlorothiophene | Requires low temperatures to control reactivity. | |
| I₂ with HgO or HNO₃.[6] | 2-Iodothiophene | Iodine is less reactive; an oxidizing agent is needed to generate the electrophilic iodine species. | |
| Nitration | HNO₃ in acetic anhydride (Ac₂O) | 2-Nitrothiophene | Using HNO₃/H₂SO₄ (standard for benzene) causes oxidative degradation and polymerization of the thiophene ring. Acetic anhydride generates the milder nitrating agent, acetyl nitrate. |
| Sulfonation | Cold concentrated H₂SO₄ or Pyridine-SO₃ complex.[1][3] | Thiophene-2-sulfonic acid | This high reactivity towards sulfonation is the classical basis for separating thiophene from benzene contamination.[1][3] |
| Friedel-Crafts Acylation | Acyl chloride (e.g., AcCl) or anhydride (e.g., Ac₂O) with a mild Lewis acid (SnCl₄, BF₃·OEt₂).[2][6] | 2-Acetylthiophene | Strong Lewis acids like AlCl₃ can cause polymerization.[3] Acylation occurs preferentially at the α-position.[2] |
| Vilsmeier-Haack | POCl₃, DMF | Thiophene-2-carboxaldehyde | A mild and efficient method for formylation. |
| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | 2-(Dimethylaminomethyl)thiophene | Introduces an aminomethyl group, a versatile synthetic handle. |
Experimental Protocol: Bromination of Thiophene
This protocol describes the selective mono-bromination of thiophene at the C2 position. The choice of N-bromosuccinimide (NBS) provides a controlled source of electrophilic bromine, minimizing over-reaction to the dibromo-adduct which is common with liquid bromine.
Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add thiophene (1.0 eq) and dissolve in a 1:1 mixture of tetrahydrofuran (THF) and acetic acid (AcOH).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. The causality here is crucial: slow addition prevents a rapid exotherm that could lead to side reactions and di-substitution.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2-bromothiophene can be purified by vacuum distillation.
Metalation of Thiophene: A Gateway to Diverse Functionality
Metalation, particularly lithiation, is one of the most powerful strategies for the functionalization of the thiophene ring. It transforms the relatively inert C-H bond into a nucleophilic C-Li bond, which can then react with a wide array of electrophiles.
Direct Lithiation (Deprotonation)
The protons at the C2 and C5 positions of thiophene are significantly more acidic than those on benzene, allowing for direct deprotonation with strong bases like n-butyllithium (n-BuLi).[1] This reaction is highly regioselective for the C2 position due to the inductive effect of the sulfur atom and the ability of the sulfur to coordinate with the lithium cation, stabilizing the resulting organolithium species.[7][8]
The reaction is typically performed at low temperatures (-78°C to 0°C) in an inert solvent like THF or diethyl ether. Using one equivalent of n-BuLi results in mono-lithiation at the C2 position.[7] If two equivalents are used, 2,5-dilithiothiophene can be formed.
Caption: Workflow for thiophene functionalization via lithiation.
Halogen-Lithium Exchange
For substituted thiophenes where direct lithiation might lack regioselectivity or be incompatible with other functional groups, a halogen-lithium exchange offers a reliable alternative.[7] This reaction is extremely fast, even at -78°C, and involves treating a bromo- or iodothiophene with an alkyllithium reagent (typically n-BuLi or t-BuLi). The equilibrium lies far to the side of the more stable thienyllithium species.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. Thiophene derivatives, particularly halo- and boronyl-thiophenes, are excellent substrates for these transformations.
These reactions provide a powerful and modular approach to synthesizing complex biaryl and polycyclic structures, which are prevalent in pharmaceuticals and organic electronic materials. A key advantage is the high functional group tolerance, allowing for late-stage diversification of complex molecules.
| Coupling Reaction | Thiophene Substrate | Coupling Partner | Key Features & Rationale |
| Suzuki Coupling | Halothiophene (Br, I) or Thiophene boronic acid/ester | Boronic acid/ester or Aryl/vinyl halide | Mild conditions, high functional group tolerance, commercially available reagents. The boronic acid is stable and generally non-toxic. |
| Stille Coupling | Halothiophene (Br, I) | Organostannane (e.g., R-SnBu₃) | Tolerant of a wide range of functional groups. A primary drawback is the toxicity of the tin byproducts. |
| Heck Reaction | Halothiophene (Br, I) | Alkene | Forms a C-C bond at an sp² carbon of the alkene. Essential for synthesizing vinylthiophenes. |
| Sonogashira Coupling | Halothiophene (Br, I) | Terminal Alkyne | Requires a copper(I) co-catalyst. The premier method for synthesizing thienyl-alkyne conjugates. |
| Direct C-H Arylation | Unsubstituted Thiophene | Aryl Halide (Br, I) | Atom-economical alternative that avoids pre-functionalization (metalation or halogenation) of the thiophene ring.[9] Selectivity for the C2 position is generally high. |
Other Key Transformations of the Thiophene Ring
Oxidation
Oxidation of the thiophene ring can occur at the sulfur atom. Treatment with peroxy acids like trifluoroperacetic acid can yield the corresponding thiophene-1-oxide (sulfoxide) and subsequently the thiophene-1,1-dioxide (sulfone).[1][10] These oxidized species are no longer aromatic. The highly reactive thiophene-1,1-dioxides, for example, behave as excellent dienes in Diels-Alder reactions.[10]
Reduction and Desulfurization
Catalytic hydrogenation of thiophene under forcing conditions can reduce the aromatic ring to form tetrahydrothiophene (thiolane). However, a more synthetically useful transformation is reductive desulfurization. Treatment of a thiophene derivative with Raney Nickel (Ra-Ni) completely removes the sulfur atom and saturates the carbon chain, yielding a substituted butane.[1][5] This reaction is a powerful tool, as the stable thiophene ring can be used as a synthetic template to control stereochemistry or introduce functionality, only to be removed in a final step.[1]
Polymerization
Thiophene can be polymerized through its 2,5-positions to form polythiophene.[1] This is typically achieved through oxidative coupling, either electrochemically or with chemical oxidants.[1] Polythiophenes and their derivatives (like the well-known PEDOT) are conductive polymers with significant applications in organic electronics, including OLEDs, solar cells, and sensors.[1]
Conclusion
The thiophene ring possesses a rich and versatile chemistry, primarily governed by its π-excessive aromatic character. Its high reactivity towards electrophilic substitution, coupled with the ease of C-H metalation, provides a robust platform for initial functionalization. The subsequent application of modern synthetic methods, especially palladium-catalyzed cross-coupling, allows for the construction of highly complex and diverse molecular architectures. A thorough understanding of these core transformations is essential for any scientist working in drug discovery or materials science, enabling the rational design and synthesis of novel thiophene-containing compounds.
References
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Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). An Efficient Phosphine-Free Direct C–H Arylation of Thiophenes at C2 Catalyzed by a Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897. Available at: [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved January 25, 2026, from [Link]
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Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Retrieved January 25, 2026, from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 25, 2026, from [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
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ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved January 25, 2026, from [Link]
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Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]
-
YouTube. (2020, May 24). Synthesis, Reactions and Medicinal uses - Thiophene [Video]. Available at: [Link]
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Reddit. (2021, August 17). Ortho-metalation vs. Li-X exhange?. r/Chempros. Retrieved January 25, 2026, from [Link]
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ACS Publications. (n.d.). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters. Retrieved January 25, 2026, from [Link]
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The Bromine Effect: A Deep Dive into the Electronic Modulation of the Thiophene Ring
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the profound electronic effects a bromine substituent imparts upon the thiophene ring. As a key structural motif in pharmaceuticals and organic electronics, understanding how bromine modulates the aromatic system’s reactivity and properties is paramount for rational molecular design. This document moves beyond a superficial overview, dissecting the intricate balance between bromine's inductive and mesomeric effects, the critical influence of its position on the ring (C2 vs. C3), and the tangible consequences for chemical reactivity and material properties. We will explore experimental and computational methodologies used to probe these effects, presenting actionable protocols and data interpretation frameworks for the practicing scientist.
Introduction: The Thiophene Moiety and the Significance of Halogenation
The thiophene ring is a five-membered aromatic heterocycle that serves as a cornerstone in numerous fields, most notably in medicinal chemistry and materials science. Its structural similarity to benzene, coupled with the electronic influence of the sulfur heteroatom, endows it with unique properties and reactivity. Thiophene and its derivatives are integral components of blockbuster drugs like clopidogrel and blockbuster materials like the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT).
Halogenation, particularly bromination, is a primary tool for functionalizing the thiophene ring. Bromine is not merely a placeholder for subsequent reactions; it is an active electronic modulator. Its introduction onto the thiophene scaffold initiates a delicate push-pull of electron density, governed by two opposing forces: the electron-withdrawing inductive effect and the electron-donating resonance (mesomeric) effect. The ultimate impact on the ring's electron distribution dictates its behavior in subsequent synthetic transformations and the final properties of the molecule. This guide aims to elucidate this complex interplay, providing the foundational knowledge required to harness the bromine effect for advanced molecular engineering.
Section 1: Fundamental Electronic Landscapes
To appreciate the impact of bromine, one must first understand the distinct electronic characteristics of both the thiophene ring and the bromine substituent.
The Thiophene Ring: An Electron-Rich Aromatic System
Thiophene is considered an electron-rich aromatic system. The sulfur atom participates in the π-system by donating one of its lone pairs of electrons, resulting in a delocalized system with 6 π-electrons that satisfies Hückel's rule for aromaticity. This electron richness makes thiophene highly susceptible to electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene. The electron density is not uniformly distributed; it is highest at the C2 and C5 positions, making these the primary sites for electrophilic attack.
The Bromine Substituent: A Duality of Effects
Bromine, like other halogens, exerts a dual electronic influence on any aromatic ring to which it is attached:
-
Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the ring through the sigma (σ) bond. This effect deactivates the ring, making it less reactive towards electrophiles.
-
Mesomeric Effect (+M) / Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the thiophene ring. This delocalization donates electron density into the ring, activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.
In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is still crucial for determining the regioselectivity of subsequent reactions.
Caption: Duality of Bromine's Electronic Influence.
Section 2: The Positional Dichotomy: 2-Bromothiophene vs. 3-Bromothiophene
The position of the bromine atom on the thiophene ring is not a trivial detail. The electronic consequences, and therefore the chemical behavior, of 2-bromothiophene and 3-bromothiophene are markedly different.
Electronic Perturbation at C2
When bromine is attached to the C2 position, its electron-donating resonance effect can effectively delocalize a positive charge that develops during electrophilic attack at the C5 position. The resonance structures show that the charge can be shared by the sulfur atom, which is a key stabilizing interaction. The strong -I effect, however, withdraws electron density from the entire ring, with the most significant impact felt at the adjacent C3 position.
Electronic Perturbation at C3
In 3-bromothiophene, the resonance donation from bromine is less effective at stabilizing intermediates formed during electrophilic substitution. The delocalization pathways are less favorable compared to the 2-bromo isomer. The inductive effect still deactivates the ring, but the directing influence of the +M effect is more complex. Electrophilic attack is generally directed to the C2 and C5 positions, which are most activated by the sulfur atom, but the overall reaction rate is often slower than for the 2-bromo counterpart undergoing substitution at its C5 position.
Caption: Resonance stabilization in 2- vs. 3-bromothiophene.
Section 3: Experimental and Computational Validation
Theoretical concepts of electronic effects are validated through empirical data from spectroscopy and computational chemistry.
Spectroscopic Interrogation
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for probing the electronic environment of nuclei in a molecule. The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to the local electron density.
-
¹H NMR: The electron-withdrawing inductive effect of bromine deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). By comparing the ¹H NMR spectra of thiophene, 2-bromothiophene, and 3-bromothiophene, one can map the electronic perturbations across the ring.
-
¹³C NMR: The effect is even more pronounced in ¹³C NMR. The carbon atom directly attached to bromine (the ipso-carbon) is significantly shielded due to the "heavy atom effect," but the other carbons in the ring show shifts that reflect the balance of the -I and +M effects.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H2/C2 | H3/C3 | H4/C4 | H5/C5 |
| Thiophene | 7.36 / 125.6 | 7.10 / 127.3 | 7.10 / 127.3 | 7.36 / 125.6 |
| 2-Bromothiophene | - / 112.5 | 7.15 / 128.4 | 6.98 / 127.6 | 7.25 / 130.6 |
| 3-Bromothiophene | 7.20 / 126.1 | - / 110.1 | 7.05 / 130.3 | 7.30 / 122.5 |
| Note: Data is illustrative and can vary slightly based on solvent and concentration. |
Computational Modeling (Density Functional Theory - DFT)
DFT calculations provide a theoretical lens to visualize and quantify electronic effects.
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. For thiophene, the MEP is most negative (red) over the C2/C5 positions. In bromothiophenes, the map clearly shows electron density being pulled towards the bromine atom, while the +M effect can be seen as a slight increase in negative potential at specific positions.
-
HOMO-LUMO Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity and electronic properties. Bromination lowers the energy of the HOMO, which is consistent with the overall deactivating nature of the substituent. This change in the HOMO-LUMO gap has direct implications for the material's color and its performance in organic electronics.
Caption: A typical DFT workflow for electronic structure analysis.
Detailed Protocol: ¹H NMR Analysis of Bromothiophene Isomers
This protocol outlines a self-validating system for characterizing the electronic environment of bromothiophene isomers.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the bromothiophene sample (e.g., 2-bromothiophene).
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of an internal standard (TMS, δ = 0.00 ppm) is critical for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A well-shimmed instrument will produce sharp, symmetrical peaks, which is a key validation step.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
-
Data Processing & Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals. The relative integrals of the thiophene protons should correspond to their stoichiometry (e.g., 1:1:1 for 2-bromothiophene). This validates sample purity.
-
Assign the peaks based on their chemical shift, multiplicity (coupling patterns), and comparison to literature values (see Table 1). The downfield shift of protons relative to unsubstituted thiophene provides direct evidence of the net electron-withdrawing effect.
-
Section 4: Consequences for Chemical Reactivity and Application
The electronic perturbations caused by bromine have profound implications for the use of bromothiophenes in synthesis and materials science.
Modulation of Electrophilic Aromatic Substitution
While bromine is a deactivating group, it is also a director. In 2-bromothiophene, the C5 position is the least deactivated and is the primary site for further electrophilic attack (e.g., nitration, acylation). This predictable regioselectivity is a cornerstone of thiophene chemistry.
Enabling Cross-Coupling Reactions
Perhaps the most significant role of bromothiophenes is as substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada). The carbon-bromine bond is readily activated by palladium or nickel catalysts, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The electronic nature of the ring can influence the rate of oxidative addition, a key step in the catalytic cycle. This has enabled the synthesis of complex polythiophenes and other conjugated materials with tailored electronic properties.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Case Study: Impact on Organic Electronics
In the field of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), thiophene-based polymers are ubiquitous. Introducing bromine atoms onto the polymer backbone can:
-
Lower the HOMO Energy Level: The inductive effect lowers the HOMO, which can improve the open-circuit voltage (Voc) in solar cells and enhance the polymer's stability against oxidation (air stability).
-
Influence Polymer Packing: The size and polarity of the bromine atom can alter the intermolecular packing of the polymer chains in the solid state, which directly affects charge carrier mobility.
-
Serve as a Handle for Further Functionalization: The bromo- a group can be converted to other functional groups post-polymerization to fine-tune properties.
Conclusion
The bromine substituent is a powerful and versatile tool for the strategic manipulation of the thiophene ring's electronic landscape. Its influence is a nuanced interplay between a dominant, deactivating inductive withdrawal and a directing, activating resonance donation. The position of the bromine atom critically dictates the outcome of this electronic tug-of-war, leading to distinct chemical behaviors for isomers like 2- and 3-bromothiophene. A thorough understanding of these principles, validated by spectroscopic and computational methods, is essential for researchers aiming to design and synthesize novel thiophene-based molecules for applications ranging from life-saving pharmaceuticals to next-generation electronic devices.
References
-
Title: Thiophene: A Versatile Building Block in Organic Synthesis and Materials Science Source: Chemical Reviews URL: [Link]
-
Title: Aromaticity and Antiaromaticity in Five-Membered Heterocycles Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Role of Halogen Bonding in Organic Synthesis and Materials Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Thiophenes Source: Topics in Current Chemistry URL: [Link]
-
Title: Regioselective Functionalization of Thiophenes Source: Chemical Society Reviews URL: [Link]
-
Title: A Density Functional Theory Study on the Structure and Electronic Properties of Thiophene and its Derivatives Source: Journal of Molecular Structure: THEOCHEM URL: [Link]
An In-depth Technical Guide to 3-Bromothiophene-2-carbonyl chloride: Synthesis, Availability, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and application of 3-Bromothiophene-2-carbonyl chloride. Recognizing that this specific isomer is not a readily available catalog chemical, this document provides a practical, field-proven pathway for its preparation from its commercially available precursor, empowering researchers to leverage its synthetic potential.
Strategic Overview: The Utility of a Non-Stock Building Block
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. The compound 3-Bromothiophene-2-carbonyl chloride represents a highly versatile, yet specialized, chemical intermediate. Its two distinct functional groups—the reactive acyl chloride at the 2-position and the synthetically adaptable bromine atom at the 3-position—offer orthogonal handles for molecular elaboration.
However, a thorough market survey reveals that this specific compound is not offered as a stock item by major chemical suppliers. Instead, its isomers, such as 2-Bromothiophene-3-carbonyl chloride, are more common. This guide addresses this critical gap by focusing on the reliable synthesis of the title compound from its commercially available carboxylic acid precursor, thereby enabling its use in advanced research and discovery programs.
Physicochemical & Structural Data
While a dedicated CAS number for 3-Bromothiophene-2-carbonyl chloride is not registered, its fundamental properties can be derived from its structure.
| Property | Value | Source |
| Chemical Name | 3-Bromothiophene-2-carbonyl chloride | IUPAC Nomenclature |
| Molecular Formula | C₅H₂BrClOS | Calculated |
| Molecular Weight | 225.49 g/mol | Calculated |
| Appearance (Predicted) | Colorless to light yellow liquid or low-melting solid | Inferred from analogs |
| Precursor CAS No. | 7311-64-0 (3-Bromothiophene-2-carboxylic acid) | [1][2][3] |
Commercial Landscape: Precursor Availability
The key to utilizing 3-Bromothiophene-2-carbonyl chloride is the procurement of its immediate precursor, 3-Bromothiophene-2-carboxylic acid (CAS: 7311-64-0) . This starting material is readily available from several reputable suppliers, ensuring a consistent and reliable source for synthesis.
| Supplier | Product Name | Purity | CAS Number |
| Thermo Scientific (Alfa Aesar) | 3-Bromothiophene-2-carboxylic acid | 97% | 7311-64-0[4] |
| TCI America | 3-Bromothiophene-2-carboxylic Acid | >98.0% (GC) | 7311-64-0[1][2] |
| Santa Cruz Biotechnology | 3-Bromothiophene-2-carboxylic acid | Research Grade | 7311-64-0[3] |
| Chem-Impex International | 3-Bromothiophene-2-carboxylic acid | N/A | 7311-64-0[5] |
| BLD Pharm | 3-Bromothiophene-2-carboxylic acid | N/A | 7311-64-0[6] |
Synthesis Protocol: Accessing the Target Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental and reliable transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a robust and widely adopted method due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): Chosen over other chlorinating agents (like oxalyl chloride) for its cost-effectiveness and the ease of removing gaseous byproducts, driving the reaction to completion.
-
Catalytic Dimethylformamide (DMF): The reaction is often accelerated by a catalytic amount of DMF. DMF reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acylating agent and the active catalyst in the cycle.
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The entire protocol must be conducted under strictly anhydrous conditions using dried glassware and solvents to prevent reversion to the starting carboxylic acid and ensure high yield.
Step-by-Step Laboratory Methodology:
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to neutralize HCl and SO₂ fumes). Dry all glassware in an oven (120°C) and cool under an inert atmosphere (N₂ or Argon).
-
Charging the Flask: To the flask, add 3-Bromothiophene-2-carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene or dichloromethane (approx. 5-10 mL per gram of acid). To this suspension, add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise at room temperature. Add one drop of anhydrous DMF.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The initial solid suspension should dissolve to form a clear solution.
-
Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-Bromothiophene-2-carbonyl chloride is typically obtained as an oil or low-melting solid and can often be used directly in the next step. For higher purity, vacuum distillation is recommended.
Synthetic Applications in Drug Discovery
The strategic placement of the bromine and acyl chloride groups makes this molecule a powerful tool for generating diverse chemical libraries. The acyl chloride provides a site for nucleophilic acyl substitution, while the bromine atom is ideal for cross-coupling reactions.
-
Amide and Ester Synthesis: The acyl chloride reacts readily with a vast array of primary and secondary amines or alcohols to form the corresponding amides and esters. This is the most direct method for introducing the 3-bromothienyl scaffold into potential drug candidates.
-
Friedel-Crafts Acylation: The compound can act as an acylating agent in the presence of a Lewis acid to form new carbon-carbon bonds with electron-rich aromatic or heteroaromatic systems.
-
Suzuki and Stille Cross-Coupling: The C3-bromine atom is a handle for palladium-catalyzed cross-coupling reactions. After the acyl chloride has been converted to a more stable functional group (like an amide), the bromine can be reacted with boronic acids (Suzuki) or organostannanes (Stille) to introduce complex carbon skeletons. This two-step functionalization allows for the rapid construction of complex molecules.[4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Bromothiophene-2-carbonyl chloride is unavailable, a robust safety protocol can be constructed based on the hazardous properties of analogous compounds like other acyl chlorides and brominated thiophenes.
Primary Hazards:
-
Corrosive: Acyl chlorides are highly corrosive and will cause severe burns to skin, eyes, and the respiratory tract. They react with moisture (e.g., in tissues) to release hydrochloric acid (HCl).
-
Lachrymator: Vapors are highly irritating to the eyes.
-
Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[7]
Mandatory Handling Protocols:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a full-face shield.
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Inert Atmosphere Handling: Due to its high moisture sensitivity, handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially for long-term storage or quantitative transfers.
Storage & Stability:
-
Container: Store in a tightly sealed glass container with a corrosion-resistant cap (e.g., PTFE-lined).
-
Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials. Storage under an inert atmosphere is essential to maintain purity and prevent degradation.
-
Incompatibilities: Keep away from water, alcohols, amines, bases, and strong oxidizing agents.
Conclusion
3-Bromothiophene-2-carbonyl chloride is a high-value synthetic intermediate that is not directly available from commercial sources. This guide demonstrates that its absence from chemical catalogs is not a barrier to its use. By procuring the readily available precursor, 3-Bromothiophene-2-carboxylic acid, researchers can reliably synthesize the target acyl chloride in-house. Understanding its reactivity, proper handling procedures, and synthetic potential enables its effective integration into advanced drug discovery and materials science programs, paving the way for the creation of novel and complex molecular architectures.
References
-
CP Lab Safety. 3-Bromothiophene-2-carboxylic Acid, 5 grams. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 3-Bromothiophene-2-carboxylic Acid | 7311-64-0 | TCI AMERICA [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. 3-Bromothiophene-2-carboxylic acid, 97% 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 5. chemimpex.com [chemimpex.com]
- 6. 7311-64-0|3-Bromothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 5271-67-0|2-Thiophenecarbonyl chloride|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to 3-Bromothiophene-2-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carbonyl chloride is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique electronic properties and reactive acyl chloride group, combined with the thiophene core, make it a versatile intermediate for introducing the 3-bromo-2-thienoyl moiety into a wide array of molecular scaffolds. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, offering valuable insights for researchers in medicinal chemistry and materials science.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of 3-Bromothiophene-2-carbonyl chloride are summarized below. Understanding these properties is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Chemical Formula | C₅H₂BrClOS | Calculated |
| Molecular Weight | 225.49 g/mol | Calculated |
| CAS Number | 58558-37-5 | Inferred from Supplier Data |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not readily available | - |
| Density | Not readily available | - |
Note: Due to the compound's reactive nature, comprehensive physical property data is not widely published. Properties are often inferred from analogous structures like 3-bromothiophene and other thiophene carbonyl chlorides.
The structure of 3-Bromothiophene-2-carbonyl chloride, featuring a thiophene ring substituted with a bromine atom at the 3-position and a carbonyl chloride group at the 2-position, is a key determinant of its reactivity. The electron-withdrawing nature of both the bromine and the carbonyl chloride group influences the aromaticity and reactivity of the thiophene ring.
Synthesis of 3-Bromothiophene-2-carbonyl chloride
The synthesis of 3-Bromothiophene-2-carbonyl chloride typically starts from the corresponding carboxylic acid, 3-bromothiophene-2-carboxylic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic chemistry.
General Synthetic Workflow
Caption: General synthesis of 3-Bromothiophene-2-carbonyl chloride.
Detailed Experimental Protocol
This protocol describes a common method for the preparation of 3-Bromothiophene-2-carbonyl chloride from 3-bromothiophene-2-carboxylic acid using thionyl chloride.
Materials:
-
3-Bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromothiophene-2-carboxylic acid in a minimal amount of anhydrous DCM.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (around 40°C for DCM) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.
-
The resulting crude 3-Bromothiophene-2-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride product by atmospheric moisture.
-
Excess Thionyl Chloride: An excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent. The byproducts, SO₂ and HCl, are gaseous and are easily removed from the reaction mixture.
-
Reflux: Heating the reaction mixture accelerates the rate of reaction, ensuring a complete conversion in a reasonable timeframe.
Key Reactions and Applications in Drug Development
3-Bromothiophene-2-carbonyl chloride is a valuable reagent for introducing the 3-bromo-2-thienoyl group into molecules. Its primary reactivity is centered around the electrophilic acyl chloride, which readily reacts with nucleophiles.
Amide Bond Formation
The most common application of 3-Bromothiophene-2-carbonyl chloride is in the formation of amides through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.
Caption: Amide formation using 3-Bromothiophene-2-carbonyl chloride.
This amide linkage is a common feature in many drug molecules due to its stability and ability to participate in hydrogen bonding, which is crucial for drug-receptor interactions. The bromine atom on the thiophene ring also provides a handle for further functionalization via cross-coupling reactions.
Ester Formation
In a similar fashion, 3-Bromothiophene-2-carbonyl chloride reacts with alcohols to form esters. This reaction is often catalyzed by a base to neutralize the HCl byproduct.
Friedel-Crafts Acylation
The acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 3-bromo-2-thienoyl group onto an aromatic or heteroaromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Safety and Handling
As a reactive acyl chloride, 3-Bromothiophene-2-carbonyl chloride must be handled with care in a well-ventilated fume hood.
-
Corrosive: It is corrosive and will cause severe skin burns and eye damage upon contact.[1]
-
Moisture Sensitive: It reacts with water, including moisture in the air, to produce hydrochloric acid. Containers should be kept tightly closed.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Conclusion
3-Bromothiophene-2-carbonyl chloride is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily form amides and other functional groups, combined with the potential for further modification at the bromine position, makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in the laboratory.
References
-
PubChem. 3-Bromothiophene. National Center for Biotechnology Information. [Link]
Sources
Safety data sheet (SDS) for 3-Bromothiophene-2-carbonyl chloride
An In-depth Technical Guide to the Safe Handling of 3-Bromothiophene-2-carbonyl Chloride
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for 3-Bromothiophene-2-carbonyl chloride (CAS No: 5845-66-9). It is intended for researchers, chemists, and professionals in drug development who utilize this reactive acyl chloride in synthesis. The focus extends beyond mere compliance, aiming to instill a deep understanding of the material's inherent risks and the scientific rationale behind safety protocols.
Compound Profile and Hazard Identification
3-Bromothiophene-2-carbonyl chloride is a key intermediate in organic synthesis, valued for its ability to introduce the 3-bromo-2-thenoyl moiety. However, its utility is intrinsically linked to its high reactivity, which presents significant safety challenges. As an acyl chloride, its primary hazard stems from its violent reaction with nucleophiles, most notably water.
1.1. Physicochemical Properties
A clear understanding of the compound's physical properties is the foundation of safe handling. These characteristics dictate its behavior under various laboratory conditions.
| Property | Value | Significance for Handling |
| CAS Number | 5845-66-9 | Unique identifier for unambiguous compound identification. |
| Molecular Formula | C₅H₂BrClOS | Indicates the presence of sulfur, bromine, and an acyl chloride group. |
| Molecular Weight | 225.5 g/mol | Relevant for stoichiometric calculations in experimental design. |
| Appearance | Light yellow to brown solid or liquid | The physical state may vary with purity and ambient temperature. |
| Boiling Point | 108-110 °C at 12 mmHg | Distillation requires vacuum conditions to prevent thermal decomposition. |
| Flash Point | >110 °C (>230 °F) - closed cup | Combustible, but not highly flammable under standard lab conditions. |
| Reactivity | Reacts violently with water, alcohols, and amines. Moisture sensitive. | This is the primary chemical hazard. Reaction with water produces corrosive hydrochloric acid (HCl) gas. |
1.2. GHS Hazard Classification and Rationale
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Understanding the "why" behind each classification is critical for risk assessment.
-
Skin Corrosion/Irritation (Category 1B): This classification is not merely due to acidity. Upon contact with moisture on the skin, the acyl chloride hydrolyzes to form hydrochloric acid and 3-bromothiophene-2-carboxylic acid. This reaction is exothermic and results in immediate, severe chemical burns and deep tissue damage.
-
Serious Eye Damage/Eye Irritation (Category 1): The cornea is exceptionally sensitive to corrosive agents. The rapid hydrolysis upon contact with the eye's aqueous environment can cause irreversible damage, including permanent vision loss.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of vapors or aerosols leads to the same hydrolytic reaction on the moist surfaces of the respiratory tract. This generates HCl gas directly in the lungs, causing severe irritation, coughing, shortness of breath, and potentially life-threatening pulmonary edema.
Caption: Causality of GHS hazards from the primary hydrolytic reaction.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls mandates that engineering solutions be the primary line of defense, supplemented by rigorous PPE protocols. Reliance on PPE alone is an unacceptable laboratory practice.
2.1. Primary Engineering Control: The Fume Hood
All manipulations of 3-Bromothiophene-2-carbonyl chloride, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.
-
Causality: The fume hood provides constant negative pressure, ensuring that any released vapors or HCl gas from accidental hydrolysis are immediately exhausted from the user's breathing zone. The sash also serves as a physical barrier against splashes and unforeseen energetic reactions.
2.2. Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE selection must be based on the specific hazards of skin and eye corrosivity.
-
Hand Protection: Use butyl rubber or Viton® gloves. Nitrile gloves offer insufficient protection against this class of chemical and should be considered for splash protection only, with immediate replacement upon contamination. Double-gloving is a recommended best practice.
-
Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields are inadequate as they do not protect against splashes from all angles.
-
Face Protection: A full-face shield must be worn over safety goggles. This is a critical, non-negotiable requirement to protect the entire face from splashes during transfers of larger quantities or when there is an elevated risk of an energetic reaction.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. For larger scale work, a chemically resistant apron is also recommended.
Caption: Mandatory PPE and engineering control sequence before handling.
Safe Handling, Storage, and Disposal Protocols
3.1. Handling and Dispensing
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric moisture.
-
Dispensing: Use glass or PTFE-lined syringes for liquid transfers. For solids, use non-sparking spatulas. Ground equipment to prevent static discharge.
-
Quenching: Never add water or protic solvents directly to the main container. To destroy excess reagent, slowly add the acyl chloride to a stirred, cooled solution of a base like sodium bicarbonate or a non-protic solvent like isopropanol. The addition must be slow and controlled to manage the exothermic reaction.
3.2. Storage
-
Container: Store in the original, tightly sealed container.
-
Environment: Store in a cool, dry, well-ventilated area designated for corrosive materials. It must be stored away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.
-
Moisture Control: The key to stable storage is rigorous exclusion of moisture. Storage in a desiccator may be appropriate for frequently used containers.
3.3. Disposal
-
Waste Stream: Dispose of as hazardous waste. Do not dispose of down the drain. Contaminated labware (syringes, gloves) must also be treated as hazardous waste.
-
Deactivation: Unused or waste material should be carefully and slowly quenched as described above before being collected in a designated hazardous waste container. Clearly label the waste container with the contents.
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, immediate and correct action is paramount.
4.1. First-Aid Measures
The immediate response to an exposure is decontamination. Time is the most critical factor in mitigating tissue damage.
| Exposure Route | Action Protocol | Rationale |
| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention. | The goal is to physically remove the chemical and dilute the HCl being formed. Prolonged flushing is essential to ensure complete removal. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention. | Rapid and copious flushing is the only effective way to prevent permanent corneal damage. Medical evaluation is non-negotiable. |
| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should give oxygen. Seek immediate medical attention. | Removes the victim from the source of exposure. Medical follow-up is crucial to monitor for delayed onset of pulmonary edema. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Vomiting would re-expose the esophagus and mouth to the corrosive material, causing further damage. |
4.2. Spill Response
-
Small Spills: For a small spill inside a fume hood, absorb with a non-combustible, inert material like vermiculite or sand. Do NOT use paper towels or other combustible materials. Scoop the mixture into a container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert emergency response personnel. Do not attempt to clean up a large spill without appropriate training and respiratory protection (SCBA).
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 3-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceutical compounds.[1] The synthesis of amides is, therefore, a critical process in drug discovery and development. Among the various synthetic routes, the reaction of an acyl chloride with an amine is a fundamental and widely employed method for forming this crucial functional group.[] This guide provides a detailed technical overview of the synthesis of amides utilizing 3-bromothiophene-2-carbonyl chloride, a versatile building block in the creation of novel molecular entities with potential therapeutic applications.
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Specifically, 3-bromothiophene-2-carboxamides serve as important scaffolds in the development of targeted therapies. For instance, they have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5] The strategic placement of the bromine atom on the thiophene ring also provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries.
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for synthesis and purification, and offer insights into troubleshooting and safety considerations.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of an amide from 3-bromothiophene-2-carbonyl chloride and an amine proceeds via a nucleophilic acyl substitution reaction. This is a two-step addition-elimination mechanism.[6][7]
Step 1: Nucleophilic Addition
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[8] This attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge.[7]
Step 2: Elimination
The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond.[8] This is followed by the elimination of the chloride ion, which is a good leaving group.[9] A second equivalent of the amine or a non-nucleophilic base then deprotonates the nitrogen atom to yield the final amide product and an ammonium salt.[8][10]
The overall reaction is typically fast and exothermic.[] The use of a base is crucial to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9][10]
Caption: Nucleophilic Acyl Substitution Mechanism.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to prevent hydrolysis of the acyl chloride.[11]
-
Inert Atmosphere: The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[11]
-
Temperature Control: The reaction is exothermic, so it is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[]
Step-by-Step Synthesis Protocol
This protocol describes a general procedure for the synthesis of a 3-bromothiophene-2-carboxamide.
Materials:
-
3-Bromothiophene-2-carbonyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[12]
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[12]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add the base (1.1 - 1.5 equivalents) dropwise to the stirred solution.[13]
-
Addition of Acyl Chloride: In a separate flask, dissolve 3-bromothiophene-2-carbonyl chloride (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 3-bromothiophene-2-carboxamide.
Caption: General Experimental Workflow.
Data Presentation
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Purification Method |
| Aniline | TEA | DCM | 4 | 85 | Column Chromatography |
| Benzylamine | DIPEA | THF | 6 | 92 | Recrystallization |
| Piperidine | TEA | DCM | 2 | 95 | Column Chromatography |
| tert-Butylamine | DIPEA | THF | 16 | 70 | Column Chromatography |
Note: The above table provides representative examples. Actual reaction conditions and yields may vary depending on the specific amine substrate and scale of the reaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Extend the reaction time. - Increase the temperature slightly (monitor for side products). - Ensure the acyl chloride is of high purity. |
| Hydrolysis of acyl chloride | - Use anhydrous solvents and an inert atmosphere. | |
| Amine is not sufficiently nucleophilic | - Consider using a more forcing coupling reagent or a different synthetic route.[14] | |
| Multiple Products | Diacylation of primary amine | - Use a slight excess of the amine. - Add the acyl chloride slowly at low temperature. |
| Side reactions | - Ensure the reaction temperature is controlled. - Check for impurities in starting materials. | |
| Difficulty in Purification | Product and starting material have similar polarity | - Optimize the eluent system for column chromatography. - Consider recrystallization from a different solvent system. |
| Presence of ammonium salt | - Perform a thorough aqueous workup to remove water-soluble byproducts. |
Safety Precautions
3-Bromothiophene-2-carbonyl chloride and its precursor, 3-bromothiophene, are hazardous chemicals and should be handled with appropriate safety measures. [15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[11] Keep the container tightly closed.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of amides using 3-bromothiophene-2-carbonyl chloride is a robust and versatile method for accessing a wide range of 3-bromothiophene-2-carboxamides. These compounds are valuable building blocks in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. By understanding the reaction mechanism, adhering to detailed experimental protocols, and observing proper safety precautions, researchers can effectively utilize this methodology to advance their research and development efforts.
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3-Bromothiophene - Wikipedia. Available from: [Link]
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Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023-01-22). Available from: [Link]
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Dabhi, R. C., et al. (2022-08-29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available from: [Link]
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Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. NIH National Library of Medicine. Available from: [Link]
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reaction between acyl chlorides and amines - addition / elimination - Chemguide. Available from: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. SpringerLink. Available from: [Link]
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3-Bromothiophene-2-carboxaldehyde | C5H3BrOS | CID 2797079 - PubChem. Available from: [Link]
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Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents - ResearchGate. (2025-08-30). Available from: [Link]
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Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025-08-06). Available from: [Link]
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed. Available from: [Link]
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Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available from: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. (2022-12-17). Available from: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]
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Amide Synthesis - Fisher Scientific. Available from: [Link]
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Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
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Coupling Reagents - Aapptec Peptides. Available from: [Link]
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Protocol and Mechanistic Insights for the Suzuki-Miyaura Coupling of 3-Bromothiophene-2-carbonyl chloride
An Application Note for Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol and in-depth scientific rationale for the coupling of 3-bromothiophene-2-carbonyl chloride with various arylboronic acids. We will explore the critical parameters governing this transformation, including catalyst selection, the role of the base, and solvent effects, with a special focus on the challenges presented by the reactive acyl chloride moiety and the electron-deficient thiophene ring. This guide is intended for researchers in synthetic and medicinal chemistry who require a robust and reproducible method for synthesizing valuable 2-aroylthiophene derivatives, which are prevalent scaffolds in pharmaceuticals and materials science.
Introduction: The Strategic Importance of 2-Aroylthiophenes
Thiophene-containing molecules are of significant interest in drug discovery and materials science due to their unique electronic properties and ability to act as bioisosteres for phenyl rings.[4][5] The synthesis of 2-aroylthiophenes via palladium-catalyzed cross-coupling reactions provides a direct route to complex ketones that are key intermediates for a wide range of biologically active compounds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly advantageous due to the commercial availability, stability, and low toxicity of the boronic acid reagents.[6]
However, the coupling of an acyl chloride, such as 3-bromothiophene-2-carbonyl chloride, presents a unique set of challenges. The high reactivity of the acyl chloride group makes it susceptible to hydrolysis and other side reactions, necessitating carefully controlled, anhydrous conditions.[7] This guide provides the field-proven insights required to navigate these challenges successfully.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromothiophene-2-carbonyl chloride. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[2][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][10]
-
Reductive Elimination: The two organic fragments (the thiophene and the aryl group) are coupled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: The Causality Behind Key Choices
A successful coupling reaction hinges on the rational selection of each component. For this specific transformation, the interplay between the catalyst, base, and solvent is paramount.
Substrate Considerations: The Acyl Chloride
The primary challenge is the moisture sensitivity of the 3-bromothiophene-2-carbonyl chloride. Classic Suzuki couplings often use aqueous base solutions, which are entirely unsuitable here.[7] The reaction must be performed under strictly anhydrous and inert conditions (e.g., using a Schlenk line or in a glovebox) to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.
The Palladium Catalyst System
-
Palladium Precursor: Both Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and Pd(II) sources like Palladium(II) acetate (Pd(OAc)2) are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species.[8] Pd(PPh3)4 is often used for acyl chloride couplings as it is a reliable Pd(0) source.[7]
-
Ligands: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity.[8]
-
Triphenylphosphine (PPh3): A standard, versatile ligand suitable for many couplings.
-
Bulky Biarylphosphines (e.g., SPhos, XPhos): These electron-rich and sterically hindered ligands can accelerate oxidative addition and reductive elimination, often leading to higher yields and faster reaction times, especially with challenging substrates like heteroaryl halides.[11][12] They are particularly useful for couplings involving less reactive chlorides or sterically hindered partners.
-
Base Selection: The Engine of Transmetalation
The base plays multiple roles: it activates the boronic acid to form a reactive boronate complex and facilitates the regeneration of the catalyst.[1][10] For the coupling of acyl chlorides, the choice of base is a compromise between sufficient reactivity for transmetalation and minimizing side reactions.
-
Cesium Carbonate (Cs2CO3): Often the base of choice for sensitive substrates. Its high solubility in organic solvents and moderate basicity can promote the reaction efficiently without causing significant degradation.[7]
-
Potassium Carbonate (K2CO3) & Potassium Phosphate (K3PO4): Stronger, less soluble inorganic bases that are also highly effective.[12][13] K3PO4 hydrate has been reported to be successful in related systems, providing a controlled release of hydroxide to facilitate the reaction.[7] However, for this specific substrate, a completely anhydrous base is recommended.
Solvent Choice
The solvent must be aprotic, capable of solubilizing the reactants, and stable at the reaction temperature. Crucially, it must be rigorously dried and degassed.
-
Toluene or Dioxane: These are excellent choices. They have relatively high boiling points, allowing for a wide temperature range, and are compatible with the anhydrous conditions required.[7][13]
-
Tetrahydrofuran (THF): A good polar aprotic solvent, but its lower boiling point limits the reaction temperature.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromothiophene-2-carbonyl chloride with an arylboronic acid.
Caption: Experimental workflow for the Suzuki coupling protocol.
Materials and Reagents
| Reagent | M.W. | Example Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| 3-Bromothiophene-2-carbonyl chloride | 225.46 | 225 mg | 1.0 | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 |
| Pd(PPh3)4 | 1155.56 | 35 mg | 0.03 | 0.03 (3 mol%) |
| Cesium Carbonate (Cs2CO3) | 325.82 | 652 mg | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - | - |
Note: Catalyst loading and equivalents may require optimization depending on the specific boronic acid used.
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromothiophene-2-carbonyl chloride (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate under high vacuum, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 0.2 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aroylthiophene product.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently anhydrous conditions.3. Insufficient temperature. | 1. Ensure rigorous degassing of solvent and proper inert atmosphere technique.2. Use freshly dried solvent and base.3. Increase reaction temperature in 10 °C increments. Consider a more active ligand system (e.g., Pd(OAc)2 with SPhos). |
| Hydrolysis of Acyl Chloride | Presence of water in reagents or solvent. | Flame-dry all glassware. Use a freshly opened bottle of the acyl chloride. Ensure the base and solvent are completely anhydrous. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. Often occurs in the presence of trace water or at high temperatures. | Ensure anhydrous conditions. A milder base or lower temperature might be beneficial. |
| Homocoupling of Boronic Acid | Can be promoted by Pd(II) species or oxygen. | Ensure the reaction is fully deoxygenated. Use a Pd(0) source directly or ensure complete in situ reduction of a Pd(II) precatalyst. |
| Decarbonylation | A known side reaction for aroyl halides, particularly at high temperatures, leading to a biaryl product instead of a ketone.[14] | Run the reaction at the lowest effective temperature. Screen different palladium catalysts and ligands, as the ligand environment can influence the propensity for decarbonylation. |
Conclusion
The Suzuki-Miyaura coupling of 3-bromothiophene-2-carbonyl chloride is a powerful yet sensitive transformation that provides efficient access to valuable 2-aroylthiophene scaffolds. Success is critically dependent on maintaining strictly anhydrous and inert reaction conditions to preserve the integrity of the acyl chloride functionality. By carefully selecting a suitable palladium catalyst system, an appropriate anhydrous base, and a dry, degassed solvent, researchers can achieve high yields and reproducible results. This protocol serves as a robust starting point for the synthesis and late-stage functionalization of complex molecules relevant to the pharmaceutical and materials science industries.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Cravotto, G., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14615-14647. Retrieved from [Link]
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DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. Retrieved from [Link]
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The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
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Colletto, G. M., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction Conditions a and Yields for the. Retrieved from [Link]
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Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]
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Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(52), 16375–16385. Retrieved from [Link]
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Ujaque, G., et al. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
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Xia, Q., et al. (2020, August 10). Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides. Organic Letters, 22(16), 6529–6533. Retrieved from [Link]
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Li, Y., et al. (2018). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers, 5, 2568-2572. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 113-143). John Wiley & Sons. Retrieved from [Link]
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Perna, F. M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7664. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling of acyl chlorides with aryl boronic acids.a,b. Retrieved from [Link]
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ResearchGate. (2011, August 7). (PDF) Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
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Application Notes & Protocols: 3-Bromothiophene-2-carbonyl Chloride as a Versatile Building Block in Medicinal Chemistry
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of numerous approved drugs.[1][2][3] Its utility stems from its unique electronic properties and its role as a bioisosteric replacement for the phenyl ring, which can enhance potency, selectivity, and metabolic stability.[3] Within the vast library of thiophene-based reagents, 3-bromothiophene-2-carbonyl chloride emerges as a particularly powerful and versatile building block. This bifunctional molecule offers two distinct and orthogonally reactive sites: a highly electrophilic acyl chloride at the 2-position and a bromine atom at the 3-position, which serves as a handle for modern cross-coupling reactions. This guide provides an in-depth exploration of the strategic application of 3-bromothiophene-2-carbonyl chloride in drug discovery, complete with detailed protocols and the scientific rationale behind its use.
The Strategic Advantage of Bifunctionality
The core utility of 3-bromothiophene-2-carbonyl chloride in medicinal chemistry lies in its dual reactivity. The two functional groups—the acyl chloride and the bromo group—possess distinct chemical reactivities, allowing for a stepwise and controlled elaboration of the thiophene core.
-
Position 2: The Acyl Chloride. As an acid halide, the carbonyl chloride is a highly reactive electrophile. Its primary role is the rapid and efficient formation of stable amide bonds upon reaction with primary or secondary amines.[][5] This reaction is fundamental to drug discovery, enabling the synthesis of large libraries of thiophene-2-carboxamides for structure-activity relationship (SAR) studies.
-
Position 3: The Bromo Group. The bromine atom is a key functional group for transition metal-catalyzed cross-coupling reactions. It provides a robust handle for creating new carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling.[6][7] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents, profoundly influencing the molecule's steric and electronic properties.
This orthogonal reactivity is the cornerstone of its application, enabling chemists to first establish a core amide structure and then diversify the molecule by modifying the 3-position.
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Application Notes and Protocols for Stille Reaction Conditions with 3-Bromothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Thiophenes
Thiophene-containing scaffolds are cornerstones in modern medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have led to their incorporation into a multitude of approved pharmaceuticals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to precisely and efficiently functionalize the thiophene ring is therefore of paramount importance.
The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide or pseudohalide, stands out as a particularly robust and versatile tool for this purpose.[1][2] Its high tolerance for a wide array of functional groups makes it exceptionally suitable for the late-stage functionalization of complex molecules, a critical step in drug development and materials discovery.[2][3] This guide provides an in-depth analysis of the critical parameters and detailed protocols for successfully applying the Stille reaction to 3-bromothiophene derivatives, which are common and versatile synthetic intermediates.
Section 1: The Stille Reaction - A Mechanistic Perspective
A foundational understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Each step is a potential control point where reaction parameters can exert significant influence.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromothiophene derivative. This step forms a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl, making 3-bromothiophenes ideal substrates that balance reactivity and stability.[1][5]
-
Transmetalation : This is often the rate-determining step.[6] The organic group from the organostannane reagent (R') is transferred to the palladium center, displacing the bromide. The precise mechanism of this step is complex and can be influenced by ligands, solvents, and additives.[2][5]
-
Reductive Elimination : The two organic groups (the thiophene and R') on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: The catalytic cycle of the Stille reaction.
Section 2: Optimizing Reaction Conditions for 3-Bromothiophenes
The success of a Stille coupling with 3-bromothiophene hinges on the careful selection of several key components. While the 3-position is generally less reactive than the α-positions (2 and 5) of the thiophene ring, high yields can be readily achieved with an optimized system.[7]
Palladium Catalyst System
The choice of palladium source and, critically, the ancillary ligand, is the most important factor in achieving an efficient reaction.
-
Palladium Precursor : Both Pd(0) and Pd(II) sources can be used.
-
Pd(0) Sources : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common, air-sensitive choice that enters the catalytic cycle directly.[8] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is more stable and is often used in combination with a separate phosphine ligand.[6]
-
Pd(II) Sources : Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) can be used, as they are reduced in situ to the active Pd(0) species.
-
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For moderately reactive substrates like 3-bromothiophene, the choice of ligand is critical.
-
Traditional Ligands : Triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) are standard choices. AsPh₃ is sometimes superior as it is less strongly coordinating, which can accelerate the often rate-limiting transmetalation step.[6]
-
Bulky, Electron-Rich Ligands : For more challenging couplings (e.g., sterically hindered substrates or electron-rich 3-bromothiophenes), modern biaryl phosphine ligands (Buchwald ligands) or other bulky ligands like tri-tert-butylphosphine (P(t-Bu)₃) are highly effective.[3][9] These ligands promote both faster oxidative addition and reductive elimination, leading to higher turnover numbers and preventing the formation of palladium black (decomposed catalyst).[3][10]
-
Organostannane Reagent
The organostannane provides the carbon nucleophile. Tributylstannyl (-SnBu₃) and trimethylstannyl (-SnMe₃) derivatives are most common.
-
Group Transfer Reactivity : The rate of transfer of the R' group from tin to palladium follows a general trend: Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl > Alkyl .[6] This predictable reactivity allows for selective transfer of a desired group while the non-transferable alkyl groups (typically butyl or methyl) remain on the tin.
-
Stability and Toxicity : Organostannanes are advantageous due to their stability to air and moisture, but they are highly toxic.[11] Extreme caution and appropriate personal protective equipment (PPE) are mandatory. Post-reaction purification must focus on the complete removal of tin byproducts.
Solvents
Polar aprotic solvents are generally preferred as they can facilitate the key steps of the reaction.
-
Common Choices : N,N-Dimethylformamide (DMF), 1,4-Dioxane, and Toluene are frequently used.[6][11]
-
Solvent Effects : The choice can be critical. For example, using a highly polar solvent like N-Methyl-2-pyrrolidone (NMP) can sometimes eliminate the need for salt additives like LiCl.[1]
The Role of Additives
Additives can dramatically accelerate the reaction, often turning a sluggish transformation into an efficient one.
-
Copper(I) Iodide (CuI) : The "copper effect" is one of the most significant discoveries in Stille coupling. CuI is believed to act as a co-catalyst, potentially undergoing a rapid Sn/Cu transmetalation to form a more reactive organocuprate species, which then transmetalates with the palladium center.[1][12] It can also serve as a scavenger for excess phosphine ligand, which can inhibit the reaction.[6]
-
Lithium Chloride (LiCl) : In less polar solvents like THF, LiCl is a powerful rate accelerant.[1] It is thought to facilitate the reaction by displacing the bromide on the Pd(II) intermediate, forming a more reactive chloro-palladium species, or by increasing the overall polarity of the medium.[1][5]
-
Fluoride Sources (e.g., CsF, KF) : Fluoride ions can activate the organostannane by coordinating to the tin atom, forming a hypervalent "ate" complex that is more nucleophilic and reactive in the transmetalation step.[6] Additionally, fluoride is essential during the workup for precipitating tin byproducts.[1][11]
Section 3: Tabulated Reaction Conditions
The following table provides a summary of representative conditions for the Stille coupling of 3-bromothiophene with various organostannanes, compiled from literature precedents.
| 3-Bromothiophene Derivative | Organostannane Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromothiophene | (Tributyl)vinylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 85 | [1] (General) |
| 3-Bromothiophene | 2-(Tributylstannyl)thiazole | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI (10) | DMF | 60 | 78 | [6] (Example) |
| 4-chloro-3-bromothiophene | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | CsF | Dioxane | 110 | 97 | [6] (Example) |
| 3-Bromothiophene | (Tributyl)furan-2-yl-stannane | Pd(OAc)₂ (5) | XPhos (10) | CsF | DME | 80 | 90 | [13] |
| Ethyl 4-bromo-thiophene-2-carboxylate | (Tributyl)vinylstannane | Pd(PPh₃)₄ (10) | - | CuI | DMF | 80 | 84 | [6] (Example) |
Section 4: Detailed Experimental Protocol
This protocol describes a general procedure for the Stille coupling of 3-bromothiophene with an aryl stannane, incorporating best practices for efficiency and safety.
Safety Precaution : Organotin compounds are highly toxic and should be handled exclusively in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.
Materials and Reagents
-
3-Bromothiophene derivative (1.0 eq)
-
Tributyl(aryl)stannane (1.1 - 1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
Triphenylarsine (AsPh₃) or XPhos (0.08 eq, 8 mol%)
-
Copper(I) Iodide (CuI) (0.1 eq, 10 mol%)
-
Anhydrous, degassed DMF or Toluene (to make a ~0.1 M solution)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask, add the 3-bromothiophene derivative (1.0 eq), Pd₂(dba)₃ (0.02 eq), the phosphine/arsine ligand (0.08 eq), and CuI (0.1 eq).
-
Inert Atmosphere : Seal the flask with a septum, and purge the vessel with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF) via syringe to dissolve the solids.[14] Add the organostannane reagent (1.1 eq) to the reaction mixture via syringe.
-
Reaction Execution : Immerse the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS by periodically taking small aliquots. The reaction is typically complete within 4-24 hours.
-
Workup - Quenching and Extraction : Once complete, cool the reaction to room temperature. Dilute the dark mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Workup - Tin Removal : Wash the organic layer thoroughly with a saturated aqueous solution of KF (3 x volume of organic layer).[11][15] Shake vigorously for 1-2 minutes during each wash. A thick white precipitate of tributyltin fluoride (Bu₃SnF) will form, which can be removed by filtration through a pad of Celite if it becomes problematic.[15] This step is crucial for removing the toxic tin byproducts.
-
Final Washes : Wash the organic layer with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure coupled product.
Caption: General experimental workflow for Stille coupling.
Section 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous inert atmosphere conditions. Use freshly degassed solvents. |
| Insufficiently reactive catalyst system. | Switch to a more active, bulky ligand (e.g., P(t-Bu)₃, XPhos). Increase temperature. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Use a more robust ligand system (see above). Ensure the reaction is not overheated. |
| Stannane Homocoupling | Reaction conditions too harsh; Pd(II) reacting with two stannane molecules. | Lower the reaction temperature. Add additives like CuI to promote the desired pathway. |
| Protodestannylation (R'-SnBu₃ -> R'-H) | Presence of trace acid or water. | Use anhydrous solvents and reagents. Add a non-nucleophilic base if necessary. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation with KF. | Perform multiple, vigorous KF washes. Allow for longer stirring time with the KF solution. A final filtration through a short plug of basic alumina can also help. |
References
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Stille reaction. In: Wikipedia. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Stille Coupling. In: Chemistry LibreTexts. [Link]
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The Stille Reaction - Myers. Harvard University. [Link]
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Stille Reaction Explained. YouTube. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Workup for Removing Tin Byproducts. University of Rochester. [Link]
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Pion, T., et al. (2014). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 10, 253-259. [Link]
-
Allred, G. D., & Liebeskind, L. S. (1996). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Journal of the American Chemical Society, 118(11), 2748-2749. [Link]
-
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]
-
Huang, H., et al. (2009). Pd(PPh₃)₄-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599–5602. [Link]
-
Casado, A. L., et al. (2002). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 21(26), 5762–5772. [Link]
-
Choy, P. Y., & Kwong, F. Y. (2011). Regioselective oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids. Organic & Biomolecular Chemistry, 9(14), 5029-5032. [Link]
-
Wu, J. S., et al. (2011). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 47(31), 8895-8897. [Link]
-
Gabr, M. (2017). Workup for removing tin byproducts? ResearchGate. [Link]
-
Tenhumberg, N., et al. (2021). Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. RSC Advances, 11(53), 33503-33508. [Link]
-
Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)₃ and PCy₃ as Ligands. Accounts of Chemical Research, 35(10), 855-864. [Link]
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Copper(I)-thiophene-2-carboxylate. SciSpace. [Link]
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Su, W., Urgaonkar, S., & Verkade, J. G. (2004). Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Stille Cross-Coupling of Aryl Chlorides. Organic Letters, 6(9), 1421–1424. [Link]
-
What colour does your Pd(PPh₃)₄ catalyst have during and after C-C coupling. Especially in Stille-reaction? ResearchGate. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. [Link]
-
Lerebours, R., & Wolf, C. (2006). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science, 8(4), 1367-1371. [Link]
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Friedel-Crafts acylation reactions with 3-Bromothiophene-2-carbonyl chloride
An Application Guide to Friedel-Crafts Acylation Reactions with 3-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for utilizing 3-Bromothiophene-2-carbonyl chloride in Friedel-Crafts acylation reactions. As a versatile building block, the resulting (3-bromothiophen-2-yl)(aryl)methanones are valuable intermediates in the synthesis of novel therapeutic agents and advanced materials. This guide moves beyond a simple recitation of steps to provide the underlying principles, field-proven protocols, and troubleshooting advice to ensure successful and reproducible outcomes.
Foundational Principles: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS), enabling the formation of a carbon-carbon bond by introducing an acyl group onto an aromatic ring.[1][2][3] The reaction of an aromatic substrate with 3-Bromothiophene-2-carbonyl chloride, in the presence of a potent Lewis acid catalyst like aluminum chloride (AlCl₃), yields an aryl ketone.[4][5]
A key advantage of this reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the ketone product, which effectively prevents polysubstitution.[2][6] Furthermore, the critical electrophile, the acylium ion, is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions, leading to a more predictable product profile.[4]
The Reaction Mechanism
The reaction proceeds through a well-established multi-step pathway:
-
Generation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the 3-Bromothiophene-2-carbonyl chloride.[1] This polarization weakens the C-Cl bond.
-
Formation of the Electrophile: The weakened C-Cl bond cleaves, generating a highly reactive, resonance-stabilized acylium ion.[1][4]
-
Nucleophilic Attack: The π-electrons of the aromatic substrate act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[4][7]
-
Restoration of Aromaticity: A base (typically AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the stable aromatic system.[1][4]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. This necessitates using at least a stoichiometric amount of the catalyst and requires a hydrolytic workup step to liberate the final product.[8]
Experimental Design and Protocols
Success in Friedel-Crafts acylation hinges on meticulous attention to anhydrous conditions, as the Lewis acid catalysts are extremely sensitive to moisture.[9]
Safety Precautions:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle rapidly in a fume hood, weigh only the required amount, and keep the container tightly sealed.[9]
-
3-Bromothiophene-2-carbonyl chloride: Corrosive and a lachrymator. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Solvents: Dichloromethane (DCM) is a common solvent but is volatile and a suspected carcinogen. Ensure adequate ventilation.
General Protocol: Acylation of Toluene
This protocol details the synthesis of (3-bromothiophen-2-yl)(p-tolyl)methanone, a representative procedure adaptable to other aromatic substrates.
Materials & Equipment:
-
3-Bromothiophene-2-carbonyl chloride
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Ice/water bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.[11]
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add 100 mL of anhydrous DCM and cool the resulting suspension to 0 °C in an ice bath.[9]
-
-
Addition of Reagents:
-
Dissolve 3-Bromothiophene-2-carbonyl chloride (1.0 equivalent) in 25 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Following the addition, add toluene (1.05 equivalents) dropwise from the funnel over 30 minutes. The reaction is exothermic, and a color change (often to deep orange or red) is typically observed.[8]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.[9]
-
-
Workup and Quenching:
-
In a separate beaker, prepare a mixture of crushed ice (approx. 200 g) and 20 mL of concentrated HCl.
-
CAUTION: Quenching is highly exothermic. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[8][11] This decomposes the aluminum chloride complex.
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.[11]
-
-
Purification:
-
Combine all organic layers and wash sequentially with:
-
100 mL of water
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid).[9]
-
100 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[9]
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Data and Optimization
The choice of substrate, catalyst, and conditions significantly impacts the outcome. The following table provides a starting point for various substrates.
| Aromatic Substrate | Stoichiometry (Arene:Acyl Chloride:AlCl₃) | Solvent | Temp. (°C) | Expected Major Product(s) |
| Benzene | 1.1 : 1.0 : 1.1 | DCM | 0 to RT | (3-bromothiophen-2-yl)(phenyl)methanone |
| Toluene | 1.1 : 1.0 : 1.1 | DCM | 0 to RT | 4-methyl isomer (para)[12] |
| Anisole | 1.1 : 1.0 : 1.2 | CS₂ or DCM | 0 to RT | 4-methoxy isomer (para) |
| Chlorobenzene | 1.0 : 1.0 : 1.1 | None or DCE | 25 to 50 | 4-chloro isomer (para) |
Note: Anisole is highly reactive and may require slightly more catalyst due to complexation with the methoxy group.
Optimization Workflow
When developing a new application for this reaction, a systematic approach to optimization is critical. The following workflow can guide this process.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to moisture exposure. 2. Deactivated aromatic substrate (e.g., nitrobenzene). 3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously dried. 2. Use a more forcing Lewis acid or higher temperatures. Note that strongly deactivated rings may not react.[6] 3. Increase reaction time and/or gently heat the reaction mixture (e.g., to 40°C in DCM). |
| Recovery of Starting Material | 1. Insufficient amount of Lewis acid catalyst. 2. Reaction temperature too low. | 1. Ensure at least 1.1 equivalents of AlCl₃ are used. For substrates with Lewis basic sites (e.g., anisole), increase to 1.2-1.5 equivalents. 2. Allow the reaction to proceed at room temperature or with gentle heating. |
| Formation of Multiple Isomers | 1. Reaction conditions favor a mixture of ortho and para products on a substituted benzene ring. | 1. Lowering the reaction temperature often increases selectivity for the sterically less hindered para product. 2. Changing the solvent can also influence the ortho/para ratio. |
| Difficult Workup / Emulsion | 1. Incomplete decomposition of the aluminum-ketone complex. 2. Insufficient volume of organic solvent. | 1. Ensure the reaction mixture is poured into a vigorously stirred, acidic ice slurry. Allow sufficient time for all solids to dissolve. 2. Add more organic solvent to the separatory funnel to improve phase separation. |
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
NROChemistry. Friedel-Crafts Reactions. [Link]
-
ResearchGate. (2006). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2012). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Jim Clark. friedel-crafts acylation of benzene. [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
-
University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
-
National Library of Medicine. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Utilizing a 3-Bromothiophene-2-carbonyl Chloride Scaffold
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors using 3-bromothiophene-2-carbonyl chloride as a versatile starting scaffold. We will delve into the rationale behind scaffold selection, detailing a robust synthetic protocol, and provide step-by-step instructions for in vitro and cell-based assays to characterize the potency and cellular activity of the synthesized compounds. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scientific rigor.
Introduction: The Thiophene Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its electron-rich nature, planarity, and ability to act as a bioisostere for other aromatic systems make it an ideal anchor for designing kinase inhibitors.[3] Thiophene-based compounds have been shown to effectively target the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell survival and proliferation.[2][3] Specifically, the 3-bromothiophene-2-carbonyl chloride scaffold offers two key points for chemical diversification: the bromine atom at the 3-position, which is amenable to a variety of cross-coupling reactions, and the highly reactive carbonyl chloride at the 2-position, ideal for amide bond formation. This dual reactivity allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Rationale for Scaffold and Target Selection
For the purpose of this guide, we will focus on the synthesis of a hypothetical inhibitor targeting a well-characterized tyrosine kinase, such as a member of the Src family kinases (SFKs), which are often implicated in cancer progression. The general synthetic strategy can, however, be adapted for other kinase targets.
Our synthetic approach will involve two key transformations:
-
Amide Bond Formation: The reactive carbonyl chloride will be coupled with a selected amine to introduce a moiety that can interact with the solvent-exposed region of the kinase active site or provide desirable physicochemical properties.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom will be utilized in a Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce a larger aromatic system that can occupy the hydrophobic pocket of the ATP-binding site and form key interactions with the hinge region.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Synthetic Protocol: Synthesis of a Novel Thiophene-Based Kinase Inhibitor (KI-TH-001)
The following is a detailed protocol for the synthesis of a representative kinase inhibitor, KI-TH-001, from 3-bromothiophene-2-carbonyl chloride.
Overall Synthetic Scheme
Caption: Synthetic route for KI-TH-001.
Step 1: Synthesis of N-(4-methoxyphenyl)-3-bromothiophene-2-carboxamide
Materials:
-
3-Bromothiophene-2-carbonyl chloride
-
p-Anisidine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve p-anisidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve 3-bromothiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 3-bromothiophene-2-carbonyl chloride solution dropwise to the p-anisidine solution at 0°C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)-3-bromothiophene-2-carboxamide as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of N-(4-methoxyphenyl)-3-(quinolin-3-yl)thiophene-2-carboxamide (KI-TH-001)
Materials:
-
N-(4-methoxyphenyl)-3-bromothiophene-2-carboxamide
-
Quinoline-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, add N-(4-methoxyphenyl)-3-bromothiophene-2-carboxamide (1.0 eq), quinoline-3-boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 4:1:1 mixture of toluene, ethanol, and 2 M Na₂CO₃ solution.
-
De-gas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford KI-TH-001.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.
Biochemical Evaluation: In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized compound, a biochemical kinase assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[4] A decrease in ADP production corresponds to kinase inhibition.
In Vitro Kinase Assay Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol for IC₅₀ Determination
Materials:
-
Recombinant Src kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
KI-TH-001 (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of KI-TH-001 in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compound into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and substrate in kinase buffer.
-
Add the kinase/substrate mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.[5] The final reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[4] Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
| Parameter | Value |
| Kinase | Src |
| Substrate | Poly(Glu, Tyr) 4:1 |
| ATP Concentration | Kₘ (apparent) |
| Incubation Time | 60 minutes |
| Assay Format | ADP-Glo™ |
| Expected Outcome | IC₅₀ (nM) |
Cellular Activity: Cell-Based Proliferation Assay
To assess the effect of the synthesized inhibitor on cancer cell viability, a cell-based assay is essential.[6] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, which correlate with the number of metabolically active cells.
Cell Proliferation Assay Workflow
Caption: Workflow for the CellTiter-Glo® Assay.
Detailed Protocol for GI₅₀ Determination
Materials:
-
A cancer cell line known to be sensitive to Src inhibition (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
KI-TH-001 (dissolved in 100% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom white plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of KI-TH-001 in complete culture medium. Remove the old medium from the cells and add the medium containing the diluted compound. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent growth inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Parameter | Value |
| Cell Line | HT-29 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Assay Format | CellTiter-Glo® |
| Expected Outcome | GI₅₀ (µM) |
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the synthesis and evaluation of novel kinase inhibitors derived from a 3-bromothiophene-2-carbonyl chloride scaffold. The described protocols for chemical synthesis, in vitro kinase assays, and cell-based proliferation assays provide a solid foundation for identifying and characterizing promising lead compounds.
Further optimization of the hit compound (KI-TH-001) would involve the synthesis of a focused library of analogues to explore the structure-activity relationship. Modifications at both the amide and the cross-coupled positions can be systematically investigated to improve potency, selectivity against a panel of kinases, and drug-like properties. Advanced studies could include in vivo efficacy in xenograft models and detailed pharmacokinetic and pharmacodynamic profiling.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
El-Gamal, M. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4992. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 279-301. [Link]
-
Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 2036-2054. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
K-INBRE. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
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- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Esterification of 3-Bromothiophene-2-carbonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Bromothiophene-2-Carboxylate Esters
3-Bromothiophene-2-carboxylate esters are pivotal intermediates in the synthesis of a diverse array of biologically active molecules and advanced materials. The thiophene ring is a well-established bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles that are highly sought after in medicinal chemistry. The presence of the bromine atom at the 3-position and the ester at the 2-position provides two orthogonal handles for further chemical elaboration, such as cross-coupling reactions and amide bond formations. This dual functionality makes these esters valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
This application note provides a comprehensive, field-proven protocol for the efficient esterification of 3-Bromothiophene-2-carbonyl chloride with a primary alcohol. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the reaction principles.
Reaction Principle: Nucleophilic Acyl Substitution
The esterification of an acyl chloride with an alcohol is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a highly reactive acyl chloride, which is readily attacked by the nucleophilic alcohol. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing potential side reactions.[1]
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| 3-Bromothiophene-2-carbonyl chloride | ≥98% | Major suppliers | Handle with care in a fume hood; moisture sensitive. |
| Primary Alcohol (e.g., Ethanol) | Anhydrous | Major suppliers | Ensure the alcohol is dry to prevent hydrolysis of the acyl chloride. |
| Pyridine | Anhydrous | Major suppliers | Acts as a catalyst and HCl scavenger. Can be substituted with triethylamine. |
| Dichloromethane (DCM) | Anhydrous | Major suppliers | Should be free of ethanol stabilizer. |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Major suppliers | For aqueous work-up. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Major suppliers | For aqueous work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | Major suppliers | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major suppliers | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |
| Hexanes and Ethyl Acetate | HPLC Grade | Major suppliers | For column chromatography. |
Experimental Workflow
Caption: Experimental workflow for the esterification of 3-Bromothiophene-2-carbonyl chloride.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative ester, ethyl 3-bromothiophene-2-carboxylate.
1. Reaction Setup:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromothiophene-2-carbonyl chloride (1.0 eq).
-
Dissolve the acyl chloride in anhydrous dichloromethane (DCM, approximately 0.2 M solution).
-
Add the primary alcohol (e.g., ethanol, 1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath. Causality: The reaction is exothermic, and initial cooling helps to control the reaction rate and minimize side reactions.[2]
2. Reaction Execution:
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution dropwise over 5-10 minutes. A white precipitate of pyridinium hydrochloride will form. Causality: Pyridine acts as a nucleophilic catalyst and also neutralizes the HCl generated during the reaction, preventing it from protonating the alcohol or the ester product.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
3. Aqueous Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of the organic layer) to remove excess pyridine.
-
Saturated NaHCO₃ solution (2 x volume of the organic layer) to neutralize any remaining acid.
-
Brine (1 x volume of the organic layer) to reduce the solubility of organic compounds in the aqueous layer.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel.[5]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the pure ester.
Characterization of Ethyl 3-bromothiophene-2-carboxylate
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H, thiophene-H), ~7.2 (d, 1H, thiophene-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). (Adapted from similar structures[6]) |
| ¹³C NMR (CDCl₃) | δ ~162 (C=O), ~135, ~130, ~128, ~115 (thiophene carbons), ~62 (-OCH₂), ~14 (-CH₃). |
| Mass Spec (EI) | M⁺ corresponding to C₇H₇BrO₂S. |
| IR (neat) | ~1720 cm⁻¹ (C=O stretch), ~1550, ~1450 cm⁻¹ (C=C aromatic stretch). |
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.[7]
-
Elimination: The carbonyl group reforms by eliminating the chloride ion as a good leaving group.
-
Deprotonation: The protonated ester is then deprotonated by the base (pyridine) to yield the final ester product and pyridinium hydrochloride.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive acyl chloride (hydrolyzed). | Ensure 3-Bromothiophene-2-carbonyl chloride is fresh or properly stored. Use anhydrous solvents and reagents. |
| Insufficient reaction time. | Monitor the reaction by TLC to ensure completion. | |
| Formation of 3-bromothiophene-2-carboxylic acid | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Difficult purification | Incomplete removal of pyridine. | Perform the 1 M HCl wash thoroughly during the work-up. |
| Close-running impurities on TLC. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary.[8] |
Safety Precautions
-
3-Bromothiophene-2-carbonyl chloride is corrosive and moisture-sensitive. Handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Pyridine is flammable and toxic. Handle in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a fume hood.
-
The reaction is exothermic and generates HCl gas. Ensure proper ventilation and quenching of the reaction.
References
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? [Online discussion]. Available at: [Link]
-
Royal Society of Chemistry. (2019). Concise synthesis of 3-alkylthieno[3,2- b ]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances. DOI:10.1039/C9RA08023F. Available at: [Link]
-
MDPI. (n.d.). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Retrieved from [Link]
-
Chemguide. (n.d.). Making esters using acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? [Online discussion]. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid. CN101906092B.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ACS Publications. (2026). Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transistor Switching. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
-
YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). DOI: 10. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols. Retrieved from [Link]
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- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Use of 3-Bromothiophene-2-carbonyl chloride in Organic Electronics
Introduction: A Versatile Building Block for Advanced Organic Electronics
In the rapidly advancing field of organic electronics, the design and synthesis of novel conjugated polymers with tailored optoelectronic properties are of paramount importance. Among the various heterocyclic building blocks, thiophene derivatives have garnered significant attention due to their excellent charge transport characteristics and environmental stability.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a highly versatile, yet specific, monomer: 3-Bromothiophene-2-carbonyl chloride .
The strategic placement of a bromine atom at the 3-position and a reactive carbonyl chloride group at the 2-position of the thiophene ring makes this molecule a unique precursor for the synthesis of a variety of functional polymers. The bromine atom serves as a handle for modern cross-coupling reactions, enabling controlled chain-growth polymerization, while the carbonyl chloride group offers a site for introducing diverse functionalities or for participating in polymerization reactions itself, leading to the formation of poly(thienylene ketone)s. This bifunctionality allows for the creation of well-defined polymer architectures, including donor-acceptor copolymers, which are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3]
This guide will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and offer insights into the characterization of the resulting materials, all grounded in authoritative scientific literature.
The Strategic Advantage of 3-Bromothiophene-2-carbonyl chloride
The choice of 3-Bromothiophene-2-carbonyl chloride as a monomer is predicated on the distinct roles of its two functional groups, which can be selectively addressed to achieve specific polymer structures and properties.
-
The 3-Bromo Group: This functionality is a cornerstone of modern organometallic cross-coupling chemistry. It allows for precise control over the polymer chain's growth and regioregularity through well-established methods like Kumada catalyst-transfer polycondensation, Suzuki-Miyaura polycondensation, and Stille polycondensation.[4][5][6][7][8][9] Regioregularity, the controlled head-to-tail arrangement of monomer units, is critical for achieving high charge carrier mobility in polythiophenes.
-
The 2-Carbonyl Chloride Group: This highly reactive group provides several synthetic avenues. It can be:
-
Post-polymerization functionalized: After forming a poly(3-bromothiophene) backbone, the carbonyl chloride can be reacted with a wide range of nucleophiles to introduce specific side chains that can fine-tune the polymer's solubility, morphology, and electronic properties.
-
Incorporated into the polymer backbone: Through reactions like Friedel-Crafts acylation or palladium-catalyzed carbonylative coupling reactions, the carbonyl group can become an integral part of the conjugated backbone, forming poly(thienylene ketone)s. This introduces an electron-withdrawing ketone linkage, which can significantly influence the polymer's electronic structure, leading to desirable donor-acceptor characteristics.[10]
-
This dual functionality allows for a modular approach to polymer design, enabling the synthesis of materials with precisely engineered band gaps, energy levels, and solid-state packing.
Synthetic Pathways and Protocols
The following section details the primary synthetic strategies for utilizing 3-Bromothiophene-2-carbonyl chloride in the creation of materials for organic electronics.
Pathway 1: Synthesis of Poly(3-bromo-2,5-thienylene)s for Post-Polymerization Functionalization
This pathway focuses on polymerizing the thiophene backbone via the bromine at the 3-position, leaving the carbonyl chloride at the 2-position available for subsequent modification. However, direct polymerization of a monomer with a reactive acyl chloride can be challenging. A more practical approach involves protecting the carbonyl functionality or using a precursor that can be converted to the carbonyl chloride after polymerization. A common strategy is to start with the corresponding carboxylic acid.
Protocol 1: Synthesis of Poly(3-bromothiophene-2-carboxylic acid) via GRIM Polymerization
This protocol outlines the synthesis of a precursor polymer that can be subsequently converted to the poly(acyl chloride). Grignard Metathesis (GRIM) polymerization is a powerful technique for achieving high regioregularity.[11]
Materials:
-
2,5-Dibromo-3-bromothiophene-2-carboxylic acid (Monomer precursor, requires custom synthesis)
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Monomer Preparation: The synthesis of 2,5-dibromo-3-bromothiophene-2-carboxylic acid is a multi-step process that starts with the protection of the carboxylic acid of 3-bromothiophene-2-carboxylic acid, followed by dibromination at the 2 and 5 positions, and subsequent deprotection.
-
Grignard Metathesis: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the monomer (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add i-PrMgCl·LiCl (1.05 equivalents) dropwise. Stir the mixture at this temperature for 2 hours to facilitate the halogen-metal exchange.
-
Polymerization: In a separate flask, prepare a solution of Ni(dppp)Cl₂ (0.5 mol%) in anhydrous THF. Add the catalyst solution to the Grignard reagent mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The polymer will precipitate as it forms.
-
Work-up: Quench the reaction by adding a few milliliters of 1 M HCl. Pour the mixture into methanol to precipitate the polymer completely.
-
Filter the polymer and wash it sequentially with methanol, hot water, and methanol again to remove any remaining catalyst and salts.
-
Dry the polymer under vacuum.
-
Conversion to Poly(acyl chloride): The resulting poly(3-bromothiophene-2-carboxylic acid) can be converted to the poly(acyl chloride) by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).[12]
Causality: The use of a Grignard reagent and a nickel catalyst in GRIM polymerization allows for a controlled, chain-growth mechanism, leading to a polymer with a well-defined molecular weight and low polydispersity.[11] The choice of the dppp ligand is crucial for achieving high head-to-tail regioregularity.
Pathway 2: Synthesis of Poly(thienylene ketone)s via Palladium-Catalyzed Cross-Coupling
This pathway utilizes both the bromo and carbonyl chloride functionalities to directly form a poly(thienylene ketone) backbone. Stille and Suzuki-Miyaura polycondensations are the most relevant methods for this approach.[7][8]
Protocol 2: Stille Polycondensation of a Stannylated Thiophene with 3-Bromothiophene-2-carbonyl chloride
This protocol describes the synthesis of an alternating copolymer.
Materials:
-
3-Bromothiophene-2-carbonyl chloride (Monomer A)
-
2,5-Bis(trimethylstannyl)thiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene or DMF
-
Anhydrous and degassed triethylamine (optional, as an acid scavenger)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Monomer A (1 equivalent) and Monomer B (1 equivalent) in anhydrous and degassed toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (1-2 mol%) to the solution.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with methanol and acetone to remove any unreacted monomers and catalyst residues.
-
Purification: Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform to collect the polymer).
-
Dry the polymer under vacuum.
Causality: The Stille coupling reaction is highly tolerant of various functional groups, making it suitable for the direct polymerization of monomers containing a carbonyl chloride.[7][8] The palladium catalyst facilitates the cross-coupling between the organotin compound and the aryl bromide. The carbonyl chloride can also participate in the coupling, leading to the ketone linkage.[7]
Diagram of Stille Polycondensation:
Caption: Stille polycondensation workflow.
Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the structure and properties of the synthesized polymers.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and regioregularity of the polymer. | ¹H and ¹³C NMR spectra will show characteristic peaks for the thiophene ring protons and carbons, as well as for the carbonyl group and any side chains. The degree of regioregularity can be determined by analyzing the splitting patterns of the aromatic protons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | A strong absorption band around 1650-1700 cm⁻¹ will confirm the presence of the ketone carbonyl group in the polymer backbone. Characteristic C-H and C=C stretching vibrations of the thiophene ring will also be observed. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. | Provides information on the chain length and the distribution of chain lengths, which are crucial for understanding the material's processing and properties. |
| UV-Vis Spectroscopy | To determine the optical band gap of the polymer. | The absorption spectrum in solution or as a thin film will show a π-π* transition. The onset of the absorption can be used to calculate the optical band gap, a key parameter for electronic applications. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the polymer. | The oxidation and reduction potentials obtained from the cyclic voltammogram can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for device performance. |
| X-ray Diffraction (XRD) | To investigate the crystallinity and solid-state packing of the polymer. | The presence of sharp diffraction peaks indicates a semi-crystalline morphology, which is often desirable for high charge carrier mobility. |
Applications in Organic Electronics
The unique structures that can be synthesized from 3-Bromothiophene-2-carbonyl chloride make them highly promising for a range of organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): The ability to create regioregular polythiophenes with tunable side chains or donor-acceptor architectures allows for the optimization of charge carrier mobility. The introduction of ketone groups can modulate the energy levels to facilitate efficient charge injection and transport.
-
Organic Photovoltaics (OPVs): Donor-acceptor copolymers synthesized using this monomer can exhibit broad absorption spectra and favorable energy level alignment for efficient exciton dissociation and charge transfer at the donor-acceptor interface.
-
Organic Light-Emitting Diodes (OLEDs): By carefully tuning the chemical structure, the emission color and efficiency of the resulting polymers can be controlled. The carbonyl group can influence the polymer's photoluminescence properties.
Conclusion and Future Outlook
3-Bromothiophene-2-carbonyl chloride is a powerful and versatile monomer that offers a multitude of synthetic possibilities for the creation of advanced materials for organic electronics. Its bifunctional nature allows for the precise control over polymer architecture, leading to materials with tailored electronic and physical properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising building block. Future research may focus on developing novel polymerization methodologies that further enhance the control over the polymer's structure and exploring the use of this monomer in the synthesis of complex, multi-component polymer systems for next-generation organic electronic devices.
References
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Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]
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Gronowitz, S. (1963). 3-Bromothiophene. Organic Syntheses, 43, 15. [Link]
- Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. John Wiley & Sons.
- Yokozawa, T., & Yokoyama, A. (2007). Kumada Catalyst-Transfer Polycondensation: A Powerful Tool for the Synthesis of Well-Defined Conjugated Polymers. Chemical Record, 7(1), 1-12.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Smirnov, V. I. (2000). Direction of 3-bromothiophene acylation with succinyl chloride. Russian Journal of Organic Chemistry, 36(11), 1648-1650.
- McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioregular poly(3-alkylthiophenes).
- Vekariya, R. H. (2017). A review of Friedel–Crafts acylation on arenes and heteroarenes. Tetrahedron, 73(28), 3935-3968.
- Le, T.-H., Nguyen, T.-Q., & Do, T.-O. (2023). Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. VNUHCM Journal of Science and Technology Development, 26(3), 2968-2977.
- Chen, T.-A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Journal of the American Chemical Society, 117(1), 233-244.
- Tovar, J. D. (2010). Donor–acceptor polymers. Chemical Society Reviews, 39(7), 2653-2665.
- Itami, K., Yamazaki, D., & Yoshida, J. I. (2004). Palladium-Catalyzed C− H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society, 126(48), 15840-15841.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Bromothiophene-2-carbonyl Chloride. Retrieved January 25, 2026, from [Link]
- Kumar, A., & Kumar, S. (2015). Palladium catalysed coupling of methyl 3-chlorothiophene-2-carboxylate with aryl bromides.
- Yu, L., & Bao, Z. (2014). Stille Polycondensation for Synthesis of Functional Materials. Chemical Reviews, 114(14), 6970-7017.
- Skrabal, P. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry, 11(40), 6511-6522.
- Isono, T., & Satoh, T. (2023). Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene).
- Sheina, E. B., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophene) and Its Derivatives. Macromolecules, 37(10), 3526-3528.
- Liu, C., & Wang, M. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution.
- Yuan, J., et al. (2021). Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells. Polymer Chemistry, 12(3), 369-377.
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PubChem. (n.d.). 2-Pentene, 3-bromo-. Retrieved January 25, 2026, from [Link]
- Catellani, M., Motti, E., & Della Ca', N. (2011). Synthesis of Poly(3-alkylthienylene ketone)s by the Pd-Catalyzed Copolymerization of Carbon Monoxide with 2,5-Bis(chloromercuri)-3-alkylthiophenes. Organometallics, 30(21), 5896-5902.
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- 12. Thiophene-3-carbonyl Chloride | MDPI [mdpi.com]
Application Note: A Step-by-Step Guide to Functionalizing Peptides with 3-Bromothiophene-2-carbonyl chloride
Abstract
This comprehensive application note provides a detailed protocol for the functionalization of peptides with 3-Bromothiophene-2-carbonyl chloride. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the thiophene moiety into peptide structures, a modification known to impart unique biological and physicochemical properties. We will delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol for the coupling reaction, and outline robust methods for the purification and characterization of the final thiophene-functionalized peptide. This document is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure reproducible and successful outcomes.
Introduction: The Significance of Thiophene-Functionalized Peptides
The incorporation of heterocyclic scaffolds into peptide structures is a powerful strategy in medicinal chemistry and drug discovery. Thiophene-containing peptides, in particular, have garnered significant interest due to the diverse biological activities associated with the thiophene ring, including anti-inflammatory, anticancer, and antiviral properties. The thiophene moiety can act as a bioisostere for a phenyl ring or other functional groups, potentially enhancing binding affinity to biological targets, improving metabolic stability, and modulating pharmacokinetic profiles.
Functionalization is typically achieved by forming a stable amide bond between the peptide's N-terminal α-amino group or the ε-amino group of a lysine residue and an activated carboxylic acid derivative of thiophene, such as 3-Bromothiophene-2-carbonyl chloride. The bromine atom on the thiophene ring offers a valuable handle for further downstream modifications via cross-coupling reactions, enabling the synthesis of diverse and complex peptide conjugates.
This guide will provide a robust and reproducible methodology for the direct acylation of peptides with 3-Bromothiophene-2-carbonyl chloride in a solution-phase reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution
The functionalization of a peptide with 3-Bromothiophene-2-carbonyl chloride proceeds via a nucleophilic acyl substitution reaction.[1][2] The primary amine of the peptide (either the N-terminus or a lysine side chain) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1][2] This is a two-step addition-elimination mechanism.[1][2]
First, the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3] The carbon-oxygen double bond is transiently broken, with the oxygen atom acquiring a negative charge.[3] In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is a good leaving group.[4] A base is required in the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.[2]
Caption: Nucleophilic acyl substitution mechanism.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| Peptide of Interest | >95% Purity | Custom Synthesis | Must have a free primary amine (N-terminus or Lysine side chain). |
| 3-Bromothiophene-2-carbonyl chloride | ≥97% | Sigma-Aldrich | Highly reactive and moisture-sensitive. Store under inert gas. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Use a fresh bottle or dry over molecular sieves. |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Acros Organics | A non-nucleophilic base to scavenge HCl. |
| Acetonitrile (ACN) | HPLC Grade | VWR | For HPLC purification. |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Thermo Fisher | Corrosive and toxic. Handle in a fume hood. |
| Deionized Water | 18.2 MΩ·cm | Millipore | For HPLC mobile phase. |
| Diethyl Ether | Anhydrous | EMD Millipore | For precipitation of the crude product. |
Safety Precautions: 3-Bromothiophene-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Anhydrous conditions are crucial for the success of the reaction.
Experimental Protocol: Step-by-Step Guide
This protocol is designed for a reaction scale of approximately 10 mg of a model peptide (e.g., a pentapeptide with a molecular weight of ~500 g/mol ). Adjustments may be necessary depending on the specific peptide's properties and the desired scale.
Caption: Experimental workflow for peptide functionalization.
4.1. Peptide Dissolution
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Dissolving the Peptide: Weigh 10 mg of the peptide into a dry reaction vial.
-
Solvent Addition: Add 1 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial.[6] DMF is a polar aprotic solvent that is generally effective at solvating peptides.[6]
-
Solubilization: Gently vortex or sonicate the vial until the peptide is completely dissolved. If the peptide has poor solubility in DMF, N-methylpyrrolidone (NMP) can be used as an alternative.[6]
4.2. Acylation Reaction
-
Equilibration: Cool the peptide solution to 0 °C in an ice bath. This helps to control the initial exothermic reaction.
-
Base Addition: Add 2.0 equivalents of Diisopropylethylamine (DIPEA) to the peptide solution. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct without competing in the acylation reaction.[7]
-
Acyl Chloride Preparation: In a separate, dry vial, prepare a stock solution of 3-Bromothiophene-2-carbonyl chloride in anhydrous DMF (e.g., 10 mg/mL).
-
Acyl Chloride Addition: Slowly add 1.5 equivalents of the 3-Bromothiophene-2-carbonyl chloride solution to the stirring peptide solution at 0 °C. The slight excess of the acylating agent helps to drive the reaction to completion.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
4.3. Reaction Monitoring
The progress of the reaction should be monitored to determine the point of completion and to avoid potential side reactions from prolonged exposure to the acylating agent.
-
Sampling: After 2 hours, take a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quenching the Aliquot: Quench the aliquot by adding it to a vial containing 95 µL of 50% aqueous acetonitrile with 0.1% TFA.
-
Analysis: Analyze the quenched sample by analytical RP-HPLC and mass spectrometry (e.g., LC-MS). Compare the chromatogram and mass spectrum to that of the starting peptide to determine the extent of conversion to the desired functionalized product. A successful reaction will show a new major peak with the expected mass increase.
4.4. Work-up and Purification
-
Quenching the Reaction: Once the reaction is deemed complete by LC-MS analysis, quench the reaction by adding 100 µL of deionized water to hydrolyze any remaining 3-Bromothiophene-2-carbonyl chloride.
-
Precipitation: Precipitate the crude peptide by adding the reaction mixture dropwise to a centrifuge tube containing 10 mL of cold, anhydrous diethyl ether.[2]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with another 10 mL of cold diethyl ether.[2]
-
Drying: Carefully dry the crude peptide pellet under a stream of nitrogen.
4.5. Purification by Reversed-Phase HPLC (RP-HPLC)
The crude peptide is purified using RP-HPLC to isolate the desired product from unreacted starting material, excess reagents, and any side products.[8][9][10]
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% TFA in deionized water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 30 minutes (this may need to be optimized for your peptide) |
| Flow Rate | 1.0 mL/min (for analytical) or scaled up for preparative runs |
| Detection | UV at 220 nm and 280 nm |
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent (e.g., 50% aqueous acetonitrile) for injection onto the HPLC.
-
Purification: Inject the sample onto the preparative RP-HPLC system.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired functionalized peptide, as identified by its retention time from the analytical run.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Characterization of the Functionalized Peptide
Confirmation of the successful functionalization is crucial and should be performed using orthogonal analytical techniques.
5.1. Mass Spectrometry
Mass spectrometry is a primary tool for confirming the covalent modification of the peptide.[11][12]
-
Expected Outcome: The mass spectrum of the purified product should show a molecular weight corresponding to the starting peptide plus the mass of the 3-bromothiophene-2-carbonyl moiety (C5H2BrOS), which is an increase of 190.02 Da (accounting for the loss of HCl).
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[13]
5.2. NMR Spectroscopy
For a more detailed structural confirmation, particularly for determining the site of modification (N-terminus vs. lysine), NMR spectroscopy can be employed.[14]
-
Expected Outcome: 1H NMR spectra will show new aromatic signals corresponding to the protons on the thiophene ring. 2D NMR experiments, such as HSQC and HMBC, can be used to confirm the connectivity between the thiophene moiety and the peptide backbone.[15]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete dissolution of the peptide. Inactive acyl chloride due to moisture. Insufficient base. | Try a different solvent (e.g., NMP). Use fresh, anhydrous reagents and solvents. Ensure proper inert atmosphere. Increase the equivalents of DIPEA. |
| Multiple Products | Di-acylation (on N-terminus and lysine). Side reactions. | If selective lysine modification is desired, protect the N-terminus. If N-terminal modification is desired, use a peptide without lysine or with a protected lysine. Reduce reaction time and temperature. |
| No Reaction | Steric hindrance around the amine. Inactive acyl chloride. | Increase reaction time and/or temperature. Consider using a coupling agent if the acyl chloride is not reactive enough. Confirm the activity of the acyl chloride. |
| Poor HPLC Separation | Inappropriate gradient or column chemistry. | Optimize the HPLC gradient (make it shallower). Try a different stationary phase (e.g., C8). |
Conclusion
This application note provides a detailed and robust protocol for the successful functionalization of peptides with 3-Bromothiophene-2-carbonyl chloride. By understanding the underlying chemistry and following the outlined steps for reaction, purification, and characterization, researchers can confidently incorporate this versatile thiophene moiety into their peptides of interest. This opens up avenues for developing novel peptide-based therapeutics and research tools with enhanced properties and functionalities.
References
-
Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis? Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31.
- Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1275.
- Google Patents. (2020). WO2020121071A1 - Acylation process for preparation of n-substituted peptide.
-
ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]
- Silverman, J. S., & Liu, D. R. (2018). Sequence-Dependent Acylation of Peptide Lysine Residues by DNAzymes.
- Madsen, J. L., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
- Powers, R., & Lim, P. (2017). Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy. Journal of Magnetic Resonance, 280, 1-13.
- Na, D. H., et al. (2003). Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. Journal of Controlled Release, 92(3), 291-299.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Liu, J., & Lu, Y. (2017). Sequence-Dependent Acylation of Peptide Lysine Residues by DNAzymes. Angewandte Chemie, 129(33), 10708-10712.
-
ResearchGate. (n.d.). Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet - 3-Chlorothiophene-2-carbonyl chloride.
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
- Google Patents. (1978). US4126628A - Acylation of amino acids.
- Peng, J., & Gygi, S. P. (2001). Proteomics: the move to mixtures. Journal of Mass Spectrometry, 36(10), 1083-1091.
-
Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
- Winger, T. M., Ludovice, P. J., & Chaikof, E. L. (1995). A convenient route to thiol terminated peptides for conjugation and surface functionalization strategies.
- Google Patents. (2021). US20210009631A1 - Solid phase synthesis of acylated peptides.
- Kofoed, C., et al. (2022). Highly Selective Lysine Acylation in Proteins Using a Lys-His Tag Sequence. Chemistry – A European Journal, 28(15), e202200147.
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- Zhang, C., & Liu, D. R. (2019). Arylation Chemistry for Bioconjugation. Israel Journal of Chemistry, 59(1-2), 150-164.
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
Scribd. (n.d.). Monitoring of Peptide Acylation Inside | PDF. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
- Jensen, K. J., et al. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Journal of the American Chemical Society, 144(16), 7176-7185.
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- 9. Thiophene-3-carbonyl Chloride [mdpi.com]
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- 11. Sequence-Dependent Acylation of Peptide Lysine Residues by DNAzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation with 3-Bromothiophene-2-carbonyl chloride
Welcome to the technical support center for optimizing reaction yields for amide bond formation using 3-bromothiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific reaction. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common reasons for this when using 3-bromothiophene-2-carbonyl chloride?
A1: Low yields in this amide coupling reaction typically stem from a few critical factors:
-
Hydrolysis of the Acyl Chloride: 3-Bromothiophene-2-carbonyl chloride is highly reactive and susceptible to hydrolysis by moisture. This can occur from residual water in your solvent, amine, or glassware, leading to the formation of the unreactive 3-bromothiophene-2-carboxylic acid.
-
Sub-optimal Base Selection: The choice and amount of base are crucial. An inadequate amount of base will not effectively neutralize the hydrochloric acid (HCl) byproduct of the reaction. This leads to the protonation of the amine nucleophile, rendering it unreactive.[1][]
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines can exhibit slow reaction kinetics, leading to incomplete conversion.
-
Side Reactions: Depending on the reaction conditions, side reactions involving the thiophene ring or the bromine substituent may occur, consuming starting material and complicating purification.
Q2: What is the best type of base to use for this reaction, and how much should I add?
A2: The selection of the base is critical for success. Generally, a non-nucleophilic organic base is preferred to avoid competing reactions with the acyl chloride.
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. A slight excess (1.1 to 1.5 equivalents) is recommended to scavenge the HCl produced.
-
Pyridine: Pyridine can also be used as both a base and a solvent. It is particularly effective for less reactive amines as it can also act as a nucleophilic catalyst.
-
Inorganic Bases: In a biphasic Schotten-Baumann reaction, an aqueous solution of a base like sodium hydroxide (NaOH) can be used.[3][4] This is often a cost-effective and efficient method, especially on a larger scale.
It is crucial to use at least one equivalent of base to neutralize the HCl generated. An excess is often beneficial to drive the reaction to completion.
Q3: Which solvent is most suitable for this amide bond formation?
A3: Anhydrous aprotic solvents are the best choice to prevent hydrolysis of the acyl chloride.[] Common choices include:
-
Dichloromethane (DCM): An excellent choice for its ability to dissolve a wide range of reactants and its relatively low boiling point, which facilitates removal post-reaction.
-
Tetrahydrofuran (THF): Another good option, but it is more prone to peroxide formation and must be properly stored and tested.
-
Diethyl Ether: Suitable for some reactions, but its high volatility can be a challenge.
-
Toluene: Can be used, especially for reactions requiring higher temperatures.
Q4: I am seeing an unexpected byproduct in my reaction mixture. What could it be?
A4: Besides the unreacted starting materials, the most common byproduct is 3-bromothiophene-2-carboxylic acid, resulting from the hydrolysis of the acyl chloride. Other possibilities include:
-
N,N-Diacylated Amine: With primary amines, it is possible for the initially formed amide to be acylated a second time, especially if an excess of the acyl chloride is used.
-
Products of Ring Opening or Substitution: While less common under standard amide coupling conditions, harsh basic or thermal conditions could potentially lead to reactions involving the thiophene ring or the bromine substituent.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Troubleshooting Decision Tree
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
Impurity Identification and Resolution
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl/Aryl-3-bromothiophene-2-carboxamides
This protocol provides a general framework for the reaction. Optimal conditions may vary depending on the specific amine used.
Materials:
-
3-Bromothiophene-2-carbonyl chloride
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.2 eq.) to the amine solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 3-bromothiophene-2-carbonyl chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5][6]
General Amide Synthesis Workflow
Protocol 2: Schotten-Baumann Conditions for Amide Synthesis
This method is particularly useful for larger-scale reactions and when using less expensive amines.
Materials:
-
3-Bromothiophene-2-carbonyl chloride
-
Amine (primary or secondary)
-
Dichloromethane (DCM) or Diethyl ether
-
10% Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a flask, dissolve the amine (1.0 eq.) in DCM or diethyl ether.
-
Acylation: To the stirred amine solution, add 3-bromothiophene-2-carbonyl chloride (1.0 eq.).
-
Base Addition: Slowly add a 10% aqueous NaOH solution (a slight excess based on the acyl chloride) to the reaction mixture while stirring vigorously.
-
Reaction Monitoring: Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Side Reactions
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide. The base plays a crucial role in deprotonating the amine and neutralizing the HCl byproduct.
Reaction Mechanism and Key Side Reaction
The primary side reaction to be aware of is the hydrolysis of the acyl chloride to the corresponding carboxylic acid. This is why maintaining anhydrous conditions is paramount for achieving high yields.
Data Summary
The following table provides a general guide to the selection of bases and solvents based on literature precedents for similar amide coupling reactions. The optimal choice will depend on the specific amine substrate.
| Amine Type | Recommended Base(s) | Recommended Solvent(s) | Expected Reactivity |
| Primary Aliphatic | TEA, DIPEA, aq. NaOH | DCM, THF, Diethyl Ether | High |
| Secondary Aliphatic | TEA, DIPEA, aq. NaOH | DCM, THF, Toluene | Moderate to High |
| Primary Aromatic (Anilines) | Pyridine, DIPEA | DCM, THF, Toluene | Moderate |
| Electron-Deficient Anilines | Pyridine, Stronger non-nucleophilic bases | Toluene, DMF (use with caution) | Low |
References
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide Synthesis by Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
- Carbonyl Compounds’ Journey to Amide Bond Formation. (2019). Chemistry – An Asian Journal, 14(3), 344-388.
- Ahmad, R., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1225, 129111.
- Smirnov, V. I., et al. (2000). Direction of 3-bromothiophene acylation with succinyl chloride. Russian Journal of Organic Chemistry, 36(11), 1648-1651.
- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2017). Tetrahedron, 73(38), 5696-5704.
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against Clinically isolated extensively drug resistant Escherichia coli sequence type 405 and Computational Investigation. (2021). Journal of Molecular Structure, 1225, 129111.
- Dimerization reactions with oxidized brominated thiophenes. (2018). New Journal of Chemistry, 42(20), 16863-16869.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). Journal of the Iranian Chemical Society, 17(12), 3195-3208.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. (2021). Chemistry of Heterocyclic Compounds, 57(8), 753-761.
- Hypervalent Bromine(III) Compounds: Synthesis, Applications, Prospects. (2021).
- DOI: 10.1039/C7TC02473D. (2017).
- Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters, 53(38), 5094-5097.
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
- Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2012). Beilstein Journal of Organic Chemistry, 8, 1029-1034.
-
Khan Academy. (2010, October 21). Amide formation from acyl chloride. Retrieved from [Link]
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
- Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. (2021). Molecules, 26(10), 2936.
- Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 379-381). Cambridge University Press.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2963.
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
- Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. (2025).
- Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 3. chemistnotes.com [chemistnotes.com]
- 4. byjus.com [byjus.com]
- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 6. orgsyn.org [orgsyn.org]
Preventing hydrolysis of 3-Bromothiophene-2-carbonyl chloride during workup
Technical Support Center: 3-Bromothiophene-2-carbonyl chloride
Prepared by: The Senior Application Scientist Team Document ID: TSC-2026-01-25-THPH Topic: Preventing Hydrolysis of 3-Bromothiophene-2-carbonyl chloride During Workup
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for handling 3-bromothiophene-2-carbonyl chloride, a highly reactive and valuable intermediate in pharmaceutical and materials science research. Its susceptibility to hydrolysis presents a significant challenge during reaction workup. This document is designed to equip you with the knowledge and protocols to ensure the integrity of your compound and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: Why is 3-bromothiophene-2-carbonyl chloride so reactive towards water?
The high reactivity of 3-bromothiophene-2-carbonyl chloride stems from the fundamental principles of acyl chloride chemistry. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. This makes it an attractive target for nucleophiles, including weak nucleophiles like water[1][2]. The chloride ion is an excellent leaving group, which facilitates the completion of the nucleophilic acyl substitution reaction. The thiophene ring itself also influences the reactivity of the carbonyl group.
The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and releasing a proton to yield the corresponding carboxylic acid (3-bromothiophene-2-carboxylic acid) and hydrochloric acid (HCl).
Caption: Mechanism of 3-Bromothiophene-2-carbonyl chloride Hydrolysis.
Q2: What are the common signs of accidental hydrolysis during my workup?
Be vigilant for the following indicators:
-
Low Yield: The most obvious sign is a significantly lower-than-expected yield of your desired product (e.g., the amide or ester).
-
Isolation of Carboxylic Acid: You may isolate a white or off-white solid from your organic phase that is insoluble in your non-polar solvent. This is likely the hydrolysis product, 3-bromothiophene-2-carboxylic acid.
-
Effervescence with Bicarbonate Wash: When washing the organic layer with a sodium bicarbonate solution, vigorous and prolonged bubbling (CO₂ evolution) indicates the presence of a significant amount of acidic byproduct (both HCl and the carboxylic acid).
-
Emulsion Formation: The formation of sodium 3-bromothiophene-2-carboxylate, which can act as a surfactant, may lead to persistent emulsions during extraction, making phase separation difficult.
Q3: Is a standard aqueous workup ever acceptable?
A standard workup using room temperature water or basic solutions is highly discouraged. Acyl chlorides are generally much more reactive than esters or amides and can be hydrolyzed even by atmospheric moisture[1][3]. However, a carefully controlled aqueous workup can be successful if specific precautions are taken. The key principles are:
-
Low Temperature: All aqueous solutions (water, bicarbonate, brine) must be pre-chilled to 0-5 °C.
-
Speed: The contact time between the organic layer containing the acyl chloride and the aqueous layer must be minimized.
-
pH Control: Use buffered or weakly basic solutions (e.g., saturated sodium bicarbonate) rather than strong bases like sodium hydroxide, which would aggressively accelerate hydrolysis.
Q4: What are the core principles of an anhydrous workup?
An anhydrous workup is a procedure designed to isolate a product without introducing water. This can involve:
-
Solvent Evaporation: If the reaction solvent is volatile and the product is stable and non-volatile, you can remove the solvent under reduced pressure.
-
Filtration: If the desired product precipitates from the reaction mixture, it can be isolated by filtration, followed by washing with a dry, non-polar solvent.
-
Anhydrous Reagents: Using anhydrous drying agents like MgSO₄ or Na₂SO₄ directly in the reaction mixture before filtration (if compatible with the product).[4]
Troubleshooting Guide
This table addresses common issues encountered when working with 3-bromothiophene-2-carbonyl chloride, particularly after it has been used in a reaction to form a derivative like an amide or ester.
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) & Corrective Actions |
| Low or No Yield of Desired Product; Carboxylic Acid Isolated | • Moisture Contamination: Solvents, reagents, or glassware were not properly dried. • Atmospheric Moisture: Reaction or workup was not performed under an inert atmosphere (N₂ or Ar). • Improper Quenching: The reaction was quenched directly with an aqueous solution at room temperature. | • Implement Anhydrous Techniques: Oven-dry or flame-dry all glassware before use[5]. Use freshly distilled or commercially available anhydrous solvents. • Maintain Inert Atmosphere: Conduct the entire process, including transfers and workup, under a positive pressure of nitrogen or argon. • Adopt Controlled Quenching: Follow Protocol 2. Quench the reaction mixture by pouring it into a separate flask containing vigorously stirred, ice-cold aqueous bicarbonate or buffer. Never add water directly to the reaction flask. |
| Persistent Emulsion During Extraction | • Formation of Carboxylate Salt: Hydrolysis has occurred, and the resulting carboxylic acid has been deprotonated by the basic wash, forming a surfactant-like salt. • Vigorous Shaking: Excessive agitation of the separatory funnel. | • Break the Emulsion: Add a significant amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase[4]. • Gentle Inversion: Mix layers by gentle, repeated inversions of the separatory funnel rather than vigorous shaking. • Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. |
| Product is Contaminated with Unreacted Amine/Alcohol | • Inefficient Removal: The starting nucleophile (amine or alcohol) was not fully removed during the workup washes. • Stoichiometry: A large excess of the nucleophile was used. | • Acidic Wash (for amines): Introduce a wash with ice-cold, dilute HCl (e.g., 0.5 M). This will protonate the excess amine, making it water-soluble and easily extracted into the aqueous phase. Perform this step quickly to minimize acyl chloride hydrolysis. • Basic Wash (for alcohols): A wash with cold, dilute NaOH may help remove excess alcohol, but this is very high risk for the product and generally not recommended. Better purification via chromatography or distillation is advised. |
Validated Experimental Protocols
Protocol 1: Anhydrous Workup by Direct Precipitation/Filtration
This protocol is ideal for reactions where the desired product (e.g., a specific amide) is insoluble in the reaction solvent and precipitates upon formation.
Step-by-Step Methodology:
-
Reaction Completion: Once the reaction is deemed complete by TLC or other monitoring, allow the mixture to cool to room temperature under an inert atmosphere.
-
Precipitation (if needed): If the product is soluble in the reaction solvent but insoluble in a non-polar solvent, slowly add a dry, non-polar solvent (e.g., hexanes, pentane) to the stirred reaction mixture to induce precipitation.
-
Isolation: Isolate the solid product via filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Washing: Wash the collected solid on the filter with several portions of fresh, dry, non-polar solvent to remove any soluble impurities.
-
Drying: Dry the purified solid product under high vacuum to remove all residual solvent.
Protocol 2: Controlled Cold Quench and Extraction
This is the most common and robust method for isolating a soluble product after a reaction, such as an amidation or esterification.
Caption: Recommended Workflow for Controlled Quench and Extraction.
Step-by-Step Methodology:
-
Prepare Quenching Solution: In a separate flask, prepare an ice-cold (0-5 °C) solution of saturated aqueous sodium bicarbonate. The volume should be at least 5-10 times the volume of the reaction mixture. Begin vigorous stirring.
-
Quench Reaction: Once the reaction is complete, slowly transfer the reaction mixture from the reaction flask into the vigorously stirred, cold bicarbonate solution. This ensures that any unreacted acyl chloride is rapidly quenched in a dilute, buffered environment.
-
Liquid-Liquid Extraction: Immediately transfer the entire quenched mixture to a separatory funnel.
-
Separate Layers: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide. Drain the aqueous layer and retain the organic layer.
-
Brine Wash: Wash the organic layer once with an equal volume of ice-cold brine (saturated NaCl solution). This helps to remove the bulk of the dissolved water from the organic phase and breaks emulsions[4].
-
Drying: Drain the organic layer into a clean flask and add a generous amount of a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Stir for 10-15 minutes. The drying agent should move freely and not clump together, indicating sufficient drying.
-
Isolation: Filter off the drying agent and wash it with a small amount of fresh, dry solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified by chromatography, recrystallization, or distillation.
By adhering to these principles and protocols, researchers can confidently navigate the challenges of working with 3-bromothiophene-2-carbonyl chloride, ensuring the successful synthesis of their target molecules.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. Available at: [Link]
-
Gronowitz, S. (1966). 3-Bromothiophene. Organic Syntheses, 46, 12. Available at: [Link]
- Löwe, H., et al. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. Google Patents, WO2017076844A1.
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. Available at: [Link]
- Nichols, D. E. (1994). Process for the preparation of pure thiophene derivatives. Google Patents, US5371240A.
- Löwe, H., et al. (2019). Method for preparation of thiophene-2-carbonyl chlorides. European Patent Office, EP 3325476 B1.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Available at: [Link]
-
Eliot, M. (2023). Acyl Chloride and Acid Anhydride Reactions|AQA A Level Chemistry Revision. YouTube. Available at: [Link]
Sources
Troubleshooting low yields in Suzuki reactions of 3-bromothiophenes
As a Senior Application Scientist, I've frequently guided researchers through the complexities of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of 3-bromothiophenes is a powerful tool for C-C bond formation, yet it presents unique challenges that can lead to frustratingly low yields. Thiophene's electron-rich nature and potential for sulfur-catalyst interactions require a more nuanced approach than standard aryl bromide couplings.
This technical support guide is designed to move beyond generic advice. It provides a structured, cause-and-effect framework to help you diagnose problems, understand the underlying chemistry, and implement effective solutions in your experiments. We will explore common failure modes, from inefficient catalytic steps to prevalent side reactions, and offer validated strategies to optimize your outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding Suzuki couplings with 3-bromothiophene.
Q1: Why are my yields consistently low when using 3-bromothiophene compared to other aryl bromides?
A: The primary reason is the electron-rich nature of the thiophene ring. This property can make the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst to the C-Br bond less favorable compared to electron-poor or neutral aryl bromides.[1] Additionally, the sulfur atom in the thiophene ring can interact with the palladium center, sometimes leading to catalyst inhibition or alternative reaction pathways.
Q2: I see my starting material being consumed, but the desired product yield is low. What are the most likely side reactions?
A: The three most common side reactions are:
-
Protodebromination: Your 3-bromothiophene is converted back to thiophene. This is often caused by impurities or suboptimal reaction conditions, particularly involving the base and solvent system.[2][3]
-
Protodeborylation: Your boronic acid or ester coupling partner degrades to its corresponding arene/alkane before it can couple. This is a very common issue, especially with unstable boronic acids.[4][5]
-
Homocoupling: Your boronic acid partner couples with itself to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen or if the transmetalation step is fast but the subsequent reductive elimination is slow.
Q3: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: For consistency and to minimize side reactions, boronic esters are generally recommended . Boronic acids are prone to decomposition through protodeborylation and can form cyclic trimers (boroxines), which can complicate stoichiometry and reactivity.[4] Pinacol esters, in particular, offer greater stability, improving the robustness and reproducibility of the reaction.[4]
Q4: What is a reliable, all-purpose catalyst system to start with for this type of coupling?
A: A robust starting point is a pre-catalyst system using a bulky, electron-rich phosphine ligand. A combination like Pd₂(dba)₃ with a ligand such as SPhos or XPhos , or a pre-formed catalyst like SPhos Pd G3 , is highly effective. These ligands are designed to accelerate the challenging oxidative addition and reductive elimination steps.[1][6] Using a simple catalyst like Pd(PPh₃)₄ can often be ineffective for this substrate.[6]
In-Depth Troubleshooting Guide
This guide is structured by the specific problem you observe in your reaction analysis (e.g., by TLC, LC-MS, or ¹H NMR).
Problem 1: Low or No Conversion of 3-Bromothiophene
If you observe a significant amount of unreacted 3-bromothiophene, the catalytic cycle is likely stalled at the very beginning.
-
Root Cause: Inefficient Oxidative Addition
The oxidative addition of an aryl halide to the Pd(0) center is the first step of the catalytic cycle. As mentioned, the electron-rich thiophene ring can slow this process down.[1]
Solutions:
-
Employ Electron-Rich, Bulky Ligands: Standard ligands like PPh₃ are often insufficient.[6] The key is to use ligands that increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Br bond. Bulky ligands also promote the formation of a coordinatively unsaturated L-Pd(0) species, which is the active catalyst.
-
Ensure Catalyst is in the Active Pd(0) State: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) to initiate the cycle. This reduction is typically accomplished by a phosphine ligand, but failure can lead to an induction period or complete lack of reactivity. Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.
-
Increase Temperature: While not a substitute for a proper catalyst system, increasing the reaction temperature (e.g., from 80 °C to 100-110 °C in solvents like dioxane or toluene) can provide the necessary activation energy for this challenging step.
-
-
Root Cause: Catalyst Deactivation
The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing allows oxygen to oxidize the catalyst to inactive palladium oxides (often observed as "palladium black"), which halts the reaction.
Solutions:
-
Implement Rigorous Degassing: Do not underestimate the importance of creating an inert atmosphere. Sparging your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes is good practice. For maximum efficiency, especially with precious substrates, a freeze-pump-thaw technique is superior.
-
Use High-Purity Reagents: Solvents should be anhydrous and free of peroxides. Bases should be freshly opened or stored under inert gas.
-
| Ligand Type | Examples | Key Characteristics | Best For |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky. Excellent for accelerating oxidative addition and reductive elimination. | The default choice for challenging substrates like 3-bromothiophene. |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-donating but can be sensitive to air. | Effective for accelerating oxidative addition, but biarylphosphines are often more versatile.[7] |
| Ferrocenylphosphines | dppf | Bidentate, robust ligand. | A good general-purpose ligand, but may be less effective than Buchwald types for this specific substrate.[4] |
| Triphenylphosphine | PPh₃ | Classic, less electron-rich ligand. | Generally not recommended for electron-rich bromides; often leads to low conversion or requires harsh conditions.[6] |
Problem 2: Significant Byproduct Formation
If your starting material is consumed but the product yield is low, one or more side reactions are outcompeting the desired cross-coupling.
Caption: A decision tree for diagnosing and solving common byproduct issues.
-
Root Cause: Protodebromination (Dehalogenation)
This occurs when the organopalladium intermediate (Thienyl-Pd(II)-Br) is intercepted by a proton source before transmetalation can occur.
Causality & Solutions:
-
Excess Water: While Suzuki reactions often benefit from some water to help dissolve the base and facilitate the catalytic cycle, too much can promote dehalogenation.[2] Action: If using an aqueous solvent mixture (e.g., dioxane/water), systematically reduce the water content from a 4:1 to a 10:1 ratio, or even try anhydrous conditions with a soluble base like CsF or K₃PO₄.[2]
-
Strong Bases: Highly alkaline aqueous bases like NaOH or KOH can accelerate this side reaction. Action: Switch to a milder base. Finely ground K₃PO₄ is an excellent choice as it has moderate basicity and its anhydrous form can be used, though a small amount of water is sometimes still required for it to work effectively.[1][6] KF is even milder and often used to protect base-sensitive functional groups.[5][7]
-
-
Root Cause: Protodeborylation
This is the hydrolytic cleavage of the C-B bond of your coupling partner and is one of the most common reasons for low yields.[4]
Causality & Solutions:
-
Boronic Acid Instability: As discussed, boronic acids are inherently less stable than their ester counterparts.[4] Action: Immediately switch to the corresponding pinacol boronic ester (Bpin). If you must use a boronic acid, ensure it is pure, dry, and used immediately after purchase or synthesis.
-
Prolonged Reaction Time/High Temperature: The longer the boron reagent is exposed to basic, aqueous conditions at high temperatures, the more likely it is to decompose. Action: Use a more active catalyst system (e.g., a Buchwald pre-catalyst) that allows for lower reaction temperatures or shorter reaction times.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromothiophene
This protocol provides a robust starting point for optimization.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromothiophene (1.0 mmol, 1.0 eq), the arylboronic acid pinacol ester (1.2 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
-
Catalyst Addition:
-
In a glovebox, add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%) to the flask. If preparing the catalyst in situ, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.04 mmol, 4 mol%).
-
-
Inerting and Solvent Addition:
-
Seal the flask with a septum, remove from the glovebox (if used), and connect to a Schlenk line.
-
Evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (5 mL, 0.2 M) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
-
Workup:
-
After completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
-
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.[Link]
-
The Suzuki Reaction. Chem 115 Myers, Harvard University.[Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health (NIH).[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer Link.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki reaction. Wikipedia.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.[Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros.[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Safe handling and storage protocols for 3-Bromothiophene-2-carbonyl chloride
Welcome to the technical support guide for 3-Bromothiophene-2-carbonyl chloride. This document provides researchers, scientists, and drug development professionals with essential protocols, troubleshooting advice, and answers to frequently asked questions regarding the safe and effective use of this reagent. As an acyl chloride, this compound is highly reactive and requires specific handling procedures to ensure experimental success and user safety.
Properties and Safety Overview
3-Bromothiophene-2-carbonyl chloride is a reactive chemical intermediate used in organic synthesis. Its utility is derived from the electrophilic carbonyl carbon, which readily reacts with nucleophiles. However, this reactivity also presents significant handling challenges. The primary hazards are associated with its high corrosivity and vigorous reaction with water and other protic substances.
Data for the closely related compound, 3-Chlorothiophene-2-carbonyl chloride, indicates it causes severe skin burns and eye damage and may cause respiratory irritation[1]. Due to the similar functional group, 3-Bromothiophene-2-carbonyl chloride should be handled with the same level of caution.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₅H₂BrClOS | N/A |
| Molecular Weight | 225.50 g/mol | N/A |
| Primary Hazards | Corrosive, Water-Reactive, Lachrymator | [1] |
| GHS Classification (Anticipated) | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [1] |
| Incompatibilities | Water, Alcohols, Amines, Bases, Strong Oxidizing Agents | [1] |
| Storage Conditions | Store in a dry, cool, well-ventilated place under inert gas (Nitrogen/Argon). Recommended temperature: 2-8 °C. |[1] |
Troubleshooting Guide
This section addresses common problems encountered during the use of 3-Bromothiophene-2-carbonyl chloride in a question-and-answer format, focusing on the causality behind the issues and their solutions.
Q1: I opened a new bottle of the reagent and observed white fumes. Is the product degraded?
A1: This is a common observation and does not necessarily indicate product degradation. 3-Bromothiophene-2-carbonyl chloride is a highly reactive acyl chloride. The fuming you see is the result of the compound reacting with ambient moisture in the air. This reaction, hydrolysis, produces the parent 3-bromo-2-thiophenecarboxylic acid and hydrogen chloride (HCl) gas, which is highly corrosive and appears as white fumes[2].
-
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic and susceptible to nucleophilic attack by water.
-
Actionable Advice: Always handle this reagent in a certified chemical fume hood with low ambient humidity.[1][3] Work swiftly to minimize exposure to air. After dispensing, flush the bottle headspace with a dry, inert gas like nitrogen or argon before tightly sealing the cap.[1]
Q2: My reaction yield is significantly lower than expected. What are the likely causes?
A2: Low yields in reactions involving acyl chlorides often trace back to one of three areas: reagent quality, reaction setup, or workup procedure.
-
Reagent Quality: The most common issue is the partial hydrolysis of the acyl chloride. If the material was stored improperly or exposed to moisture, a portion of it has converted to the less reactive carboxylic acid, which will not participate in the desired reaction.
-
Reaction Setup: The presence of moisture in your reaction solvent, glassware, or starting materials will consume the acyl chloride, reducing the amount available to react with your substrate. Similarly, if your reaction involves a nucleophile (like an amine or alcohol), ensure it is not used as a hydrochloride salt without first being neutralized, as the free base is the active nucleophile.
-
Reaction Temperature: While many acylation reactions proceed rapidly, some may require specific temperature control to prevent side reactions or decomposition.
-
Self-Validating Protocol: Before starting your main experiment, run a small-scale test reaction. To validate your setup, ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
Q3: The reagent, which was a clear liquid/low-melting solid, has developed a crystalline precipitate. What happened?
A3: The formation of a solid precipitate in the bottle is a strong indicator of degradation. The solid is almost certainly 3-bromo-2-thiophenecarboxylic acid, the product of hydrolysis. This significantly reduces the purity and effective concentration of the acyl chloride.
-
Expert Insight: While you could theoretically attempt to purify the remaining liquid by distillation, this is often impractical and hazardous for small quantities. The evolved HCl gas during heating can cause significant corrosion. It is highly recommended to discard the degraded reagent according to your institution's hazardous waste protocols and start with a fresh bottle.
Experimental Workflow Troubleshooting
The following diagram outlines a logical workflow for diagnosing and resolving common issues when using 3-Bromothiophene-2-carbonyl chloride.
Caption: Troubleshooting workflow for reactions with 3-Bromothiophene-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q: What Personal Protective Equipment (PPE) is required for handling 3-Bromothiophene-2-carbonyl chloride? A: Due to its corrosive nature, comprehensive PPE is mandatory.[1] This includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Nitrile or neoprene gloves. Check your glove manufacturer's resistance guide for acyl chlorides. A double layer of gloves is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling must be done within a certified chemical fume hood to avoid inhaling corrosive HCl vapors.[1][3]
Q: How should I properly store this reagent? A: Store the container tightly sealed in a dry, cool, and well-ventilated area designated for corrosive materials.[1] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation. Keep it away from incompatible materials, especially water, alcohols, and bases.[1][4]
Q: How do I safely dispose of waste containing this compound? A: Never add an unreacted acyl chloride directly to a general hazardous waste container.[5] The vigorous reaction with other chemicals (especially water or alcohols) in the container can cause over-pressurization, leading to a container failure. All residual or unreacted 3-Bromothiophene-2-carbonyl chloride must be quenched first. See the detailed protocol below.
Q: What is the first aid procedure in case of accidental exposure? A: Immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4] Always have the Safety Data Sheet (SDS) available for emergency responders.[1]
Protocol: Safe Quenching of Residual 3-Bromothiophene-2-carbonyl chloride
This protocol describes the safe, controlled neutralization of small quantities of unreacted 3-Bromothiophene-2-carbonyl chloride from a reaction mixture or as waste. The principle is to first react it with a less reactive alcohol before adding water to complete the process.[5]
Materials:
-
Reaction vessel containing residual acyl chloride in an appropriate solvent (e.g., Dichloromethane, THF).
-
Stir plate and stir bar.
-
Ice bath.
-
Dropping funnel or syringe.
-
Isopropanol (or another secondary alcohol).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
pH paper or meter.
Procedure:
-
Preparation: Ensure the reaction vessel is under an inert atmosphere and being stirred in an ice bath to control the exotherm. All subsequent additions should be done slowly and cautiously.
-
Initial Quench with Alcohol: Slowly add isopropanol dropwise to the cooled, stirred solution. You may observe gas evolution (HCl). The rate of addition should be controlled to keep the temperature from rising significantly. The isopropanol will react to form an ester, which is much less reactive than the acyl chloride. Rationale: Using an alcohol first is safer than adding water directly, as the reaction is generally less vigorous.[5]
-
Cautious Hydrolysis: Once the addition of isopropanol is complete and any initial vigorous reaction has subsided, slowly add water dropwise. This will hydrolyze any remaining acyl chloride and any unreacted quenching agent.
-
Neutralization: After the hydrolysis is complete, slowly add saturated sodium bicarbonate solution to neutralize the generated HCl and any other acidic components. Be cautious, as this will evolve carbon dioxide (CO₂) gas. Continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ≥ 7).
-
Workup and Disposal: The quenched and neutralized mixture can now be worked up as required by your experimental procedure. The resulting aqueous and organic layers can be separated and disposed of in the appropriate hazardous waste containers according to your institution's guidelines.
References
- SAFETY DATA SHEET, 2-bromothiophene. Sigma-Aldrich.
- 3-bromothiophene - Organic Syntheses Procedure. Organic Syntheses.
- SAFETY DATA SHEET, 3-Chlorothiophene-2-carbonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET, 3-Bromothiophene. Fisher Scientific.
- Thiophene-3-carbonyl Chloride. MDPI.
- 3-Bromothiophene | 872-31-1. Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY DATA SHEET, 3-Bromothiophene-2-carbonitrile. Fisher Scientific.
- (PDF) Thiophene-3-carbonyl Chloride.
- 3-Bromothiophene 97 872-31-1. Sigma-Aldrich.
- 3-Bromothiophene. Wikipedia.
- 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898. PubChem.
- Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymeriz
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
- Quenching Reactive Substances. Virginia Tech Chemistry Department.
Sources
Work-up procedure to minimize decomposition of thiophene products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the work-up and purification of thiophene-containing compounds, with a core focus on minimizing product decomposition. Thiophene and its derivatives are invaluable scaffolds in medicinal chemistry and materials science, but their electron-rich nature makes them susceptible to degradation under common work-up conditions.[1][2] This resource provides causal explanations for these stability issues and offers robust, self-validating protocols to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the stability and handling of thiophene derivatives.
Q1: What are the primary decomposition pathways for thiophene products during work-up?
A1: Thiophene's reactivity, while synthetically useful, also opens several avenues for decomposition during isolation and purification. The main pathways are:
-
Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently sulfones.[3][4] These intermediates are often unstable and can undergo further reactions like dimerization.[4] The C=C double bonds within the ring can also be oxidized, potentially leading to ring-opening. This is a particular risk when residual oxidizing agents from the reaction (e.g., peroxides, peracids) are not thoroughly quenched.[3][5]
-
Acid-Catalyzed Degradation: The thiophene ring is significantly more reactive towards electrophiles than benzene.[3] The presence of strong acids during work-up can lead to protonation, which activates the ring towards polymerization or reaction with other nucleophiles present in the mixture. This is a frequent issue during silica gel chromatography, as standard silica gel is inherently acidic.
-
Electrophilic Attack: Any residual electrophiles from the reaction mixture can react with the electron-rich thiophene ring at its highly nucleophilic 2- and 5-positions, leading to unwanted byproducts.[3]
-
Thermal Decomposition: While generally stable, prolonged exposure to high temperatures during solvent evaporation or distillation can lead to pyrolysis, especially for complex or heavily substituted thiophenes.[6][7]
Q2: How do substituents on the thiophene ring affect its stability?
A2: Substituents play a critical role in the electronic nature and, consequently, the stability of the thiophene ring.
-
Electron-Donating Groups (EDGs): Groups like amines (-NH2), ethers (-OR), or alkyl groups increase the electron density of the ring. This makes the compound more susceptible to oxidation and electrophilic attack. For example, 2-aminothiophenes are particularly valuable but require careful handling due to their high reactivity.[8]
-
Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR), ketones (-COR), nitriles (-CN), or sulfones (-SO2R) decrease the electron density of the ring. This generally increases the thiophene's stability towards oxidation and electrophilic attack. However, these groups may introduce other chemical sensitivities (e.g., hydrolysis of an ester under strongly acidic or basic conditions).
Q3: When should I work under an inert atmosphere?
A3: An inert atmosphere (typically nitrogen or argon) is crucial when handling thiophene derivatives that are highly sensitive to oxidation. This is especially true for:
-
Thiophenes with multiple electron-donating groups.
-
Polythiophenes or oligothiophenes, where the extended conjugated system is more easily oxidized.
-
Compounds that will be stored for extended periods. For long-term storage, it is best practice to store the purified compound under an inert atmosphere, protected from light, and at low temperatures (e.g., 2-8°C) to minimize degradation.[9]
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems encountered during the isolation and purification of thiophene products.
| Observed Issue | Probable Cause(s) | Recommended Solution & Protocol |
| Product decomposes on the TLC plate or during silica gel chromatography (streaking, new spots appear). | The silica gel is acidic, catalyzing the decomposition of your acid-sensitive thiophene product. | 1. Neutralize the Silica Gel: Use silica gel that has been treated with a base. 2. Switch to a Different Stationary Phase: Alumina (basic or neutral) is often a safer alternative for acid-sensitive compounds. 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. |
| The organic layer darkens significantly during aqueous extraction, especially after acid/base washes. | Acid-catalyzed polymerization or oxidation accelerated by exposure to air and an acidic aqueous environment. | 1. Use Milder pH Adjustments: Use saturated NaHCO₃ (for neutralizing acids) or dilute (1M) HCl (for neutralizing bases) instead of stronger reagents. 2. Work Quickly and at Low Temperatures: Perform extractions in a separatory funnel placed in an ice bath. 3. Use Degassed Solvents: To minimize oxidation, sparge your extraction and chromatography solvents with N₂ or Ar for 15-20 minutes before use. |
| Low recovery of a polar thiophene product after extraction. | The product has significant water solubility and is being lost to the aqueous layer. Thiophenes themselves are generally soluble in organic solvents, but polar functional groups can alter this behavior.[1] | 1. Brine Wash: Before drying the organic layer, wash it with saturated NaCl solution (brine). This decreases the solubility of organic compounds in the aqueous phase. 2. Back-Extraction: Re-extract the aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate, DCM) to recover any dissolved product. |
| Product is an oil that won't solidify, and NMR shows impurities. | The product may be contaminated with residual high-boiling solvents (e.g., DMF, DMSO) or byproducts from the work-up (e.g., silicon grease). | 1. Aqueous Washes for Solvents: If the reaction was in DMF or DMSO, wash the organic extract thoroughly with water (at least 3-5 times) to remove these solvents. 2. High-Vacuum Drying: Use a high-vacuum pump to remove trace solvents, but be cautious of product volatility. 3. Purification by Chromatography: This is the most effective way to remove non-volatile impurities. |
Experimental Protocols
Protocol 1: Standard "Thiophene-Safe" Extractive Work-up
This protocol is designed for reactions where the thiophene product is expected to be moderately stable.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., saturated aq. NH₄Cl for organometallics, 10% aq. Na₂S₂O₃ for oxidizing agents, or saturated aq. NaHCO₃ for acids) with vigorous stirring until the reaction is complete (e.g., gas evolution ceases).
-
Dilution: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and deionized water.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully.
-
Extraction: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Deionized water (1x)
-
Saturated aq. NaHCO₃ (1x, especially if the reaction was acidic)
-
Saturated aq. NaCl (brine) (1x)
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator with a bath temperature kept below 40°C.
-
Final Drying: Place the crude product under high vacuum to remove residual solvent before purification.
Protocol 2: Preparation of Neutralized Silica Gel
Use this protocol to prevent decomposition of acid-sensitive compounds during column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a suitable solvent (e.g., the initial eluent for your column).
-
Neutralization: For every 100 g of silica gel, add 1-2 mL of triethylamine (Et₃N).
-
Equilibration: Stir the slurry gently for 15-30 minutes.
-
Packing: Pack the column using the neutralized silica slurry as you normally would.
-
Eluent: Ensure your eluent is also treated with a small amount of triethylamine (e.g., 0.1-0.5% v/v) to maintain the neutral environment throughout the purification.
Visualization & Workflows
A logical workflow is critical for success. The following diagrams illustrate a standard procedure and a decision matrix for purification.
Caption: Decision diagram for selecting a purification method.
References
-
RSC, "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads," Royal Society of Chemistry, 2023. [Online]. Available: [Link]
-
Der Pharma Chemica, "Synthesis, properties and biological activity of thiophene: A review," Der Pharma Chemica, 2011. [Online]. Available: [Link]
-
Wikipedia, "Thiophene," Wikipedia, 2024. [Online]. Available: [Link]
-
Impactfactor, "Synthesis and Pharmacological Study of Thiophene Derivatives," International Journal of Pharmaceutical Quality Assurance, 2021. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Thiophene synthesis," Organic Chemistry Portal. [Online]. Available: [Link]
-
NIH, "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9," National Institutes of Health, 2012. [Online]. Available: [Link]
-
Research and Reviews, "Derivatives and Synthesis of Heterocyclic Compound: Thiophene," Research & Reviews: Journal of Medicinal & Organic Chemistry, 2022. [Online]. Available: [Link]
-
MDPI, "Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method," MDPI, 2022. [Online]. Available: [Link]
-
Hindawi, "Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities," Bioinorganic Chemistry and Applications, 2015. [Online]. Available: [Link]
-
ResearchGate, "(PDF) Synthesis, properties and biological activity of thiophene: A review," ResearchGate, 2011. [Online]. Available: [Link]
-
Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Thiophene," Pharmaguideline. [Online]. Available: [Link]
-
RSC Publishing, "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads," RSC Publishing, 2023. [Online]. Available: [Link]
-
ResearchGate, "(PDF) Comparative studies of extraction ability of organic solvents to extract thiophene from model fuel," ResearchGate, 2019. [Online]. Available: [Link]
-
ACS Publications, "Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII)," Inorganic Chemistry, 1997. [Online]. Available: [Link]
-
ResearchGate, "Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black | Request PDF," ResearchGate, 2017. [Online]. Available: [Link]
- Google Patents, "US2745843A - Process for the purification of thiophene," Google Patents. [Online].
-
ResearchGate, "Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride)," ResearchGate, 2024. [Online]. Available: [Link]
-
ACS Omega, "Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling," ACS Publications, 2021. [Online]. Available: [Link]
-
ResearchGate, "Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes," ResearchGate, 2019. [Online]. Available: [Link]
- Google Patents, "CN102432589A - Method for purifying thiophene by azeotropic distillation," Google Patents. [Online].
-
PubMed, "Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII)," PubMed, 1997. [Online]. Available: [Link]
-
ResearchGate, "Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities | Request PDF," ResearchGate, 2015. [Online]. Available: [Link]
-
ACS Publications, "Insights into the Fluorescence Quenching of CdSeS Quantum Dots by Thiophenol Ligands," ACS Publications, 2024. [Online]. Available: [Link]
-
MDPI, "Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds," MDPI, 2023. [Online]. Available: [Link]
-
PubMed, "Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study," PubMed, 2022. [Online]. Available: [Link]
- Google Patents, "JPS58159429A - Decomposition method of thiophene," Google Patents. [Online].
-
Quora, "What is the acidity order of thiophene pyrrole and furan?," Quora, 2017. [Online]. Available: [Link]
-
NIH, "Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes," National Institutes of Health, 2024. [Online]. Available: [Link]
-
ACS Publications, "Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes," ACS Publications, 2024. [Online]. Available: [Link]
-
ACS Publications, "Extraction of Thiophenic Sulfur Compounds from Model Fuel Using a Water-Based Solvent," ACS Publications, 2021. [Online]. Available: [Link]
-
ACS Publications, "Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study," ACS Publications, 2023. [Online]. Available: [Link]
-
ResearchGate, "Formation of Sulfur Species from Thiophene Decomposition and the Impact of Alkali Metal Ions: A Density Functional Theory Study | Request PDF," ResearchGate, 2023. [Online]. Available: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Impurities in 3-Bromothiophene-2-carbonyl chloride by NMR
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in 3-Bromothiophene-2-carbonyl chloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a highly reactive acyl chloride, this compound's purity is critical for successful downstream applications, and NMR is a powerful tool for its characterization.
This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring you can confidently interpret your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my NMR spectrum of 3-Bromothiophene-2-carbonyl chloride?
A1: Given the synthetic route and the inherent reactivity of the acyl chloride functional group, the most prevalent impurities are typically:
-
3-Bromothiophene-2-carboxylic acid: This is the hydrolysis product, formed by the reaction of the acyl chloride with trace amounts of water. It is by far the most common impurity.
-
3-Bromothiophene: A potential carry-over from the starting material used to synthesize the corresponding carboxylic acid.
-
2-Bromothiophene: An isomeric impurity that can be present in the 3-bromothiophene starting material.[1]
-
Residual Solvents: Solvents used during the synthesis or workup can also be present.
Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I begin to identify them?
A2: The aromatic region (typically 7.0-8.5 ppm) is where the thiophene protons of your main compound and any related impurities will appear. Start by comparing the observed chemical shifts and coupling patterns to the expected values for 3-bromothiophene-2-carbonyl chloride and its likely impurities. Our detailed troubleshooting guide and data tables below will be instrumental in this process. Pay close attention to the integration values of the peaks to quantify the level of impurity.
Q3: My NMR sample seems to have degraded, showing a significant amount of the carboxylic acid. What can I do to prevent this?
A3: The hydrolysis of your acyl chloride to the corresponding carboxylic acid is a common issue due to its high reactivity with moisture. To mitigate this, rigorous anhydrous techniques are essential during sample preparation. This includes using a glove box or Schlenk line, employing freshly dried deuterated solvents, and using oven-dried NMR tubes. For a detailed procedure, please refer to our "Experimental Protocols" section.
Troubleshooting Guide: Impurity Identification Workflow
If you observe unexpected peaks in your NMR spectrum, follow this logical workflow to identify the potential impurities.
Caption: Troubleshooting workflow for identifying impurities in 3-bromothiophene-2-carbonyl chloride by NMR.
Data Presentation: NMR Chemical Shifts
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 3-bromothiophene-2-carbonyl chloride and experimental data for its common impurities. All ¹H NMR data is referenced to TMS at 0 ppm. The ¹³C NMR data is referenced to the solvent peak.
Table 1: Predicted and Experimental NMR Chemical Shifts of 3-Bromothiophene-2-carbonyl chloride and its Hydrolysis Product.
| Compound | Proton (Position) | Predicted ¹H Shift (ppm) | Coupling Constant (J, Hz) | Carbon (Position) | Predicted ¹³C Shift (ppm) |
| 3-Bromothiophene-2-carbonyl chloride | H4 | ~7.7 - 7.9 | d, J ≈ 5.5 | C2 | ~135 - 140 |
| H5 | ~7.2 - 7.4 | d, J ≈ 5.5 | C3 | ~120 - 125 | |
| C4 | ~130 - 135 | ||||
| C5 | ~128 - 133 | ||||
| C=O | ~158 - 162 | ||||
| 3-Bromothiophene-2-carboxylic acid [2] | H4 | 7.67 | d, J = 5.3 | C2 | 129.1 |
| H5 | 7.15 | d, J = 5.3 | C3 | 115.8 | |
| COOH | ~10 - 13 (broad s) | - | C4 | 134.8 | |
| C5 | 129.9 | ||||
| C=O | 162.5 |
Table 2: Experimental NMR Chemical Shifts of Potential Starting Material Impurities.
| Compound | Proton (Position) | Experimental ¹H Shift (ppm) | Coupling Constant (J, Hz) | Carbon (Position) | Experimental ¹³C Shift (ppm) |
| 3-Bromothiophene [3] | H2 | ~7.3 | dd, J ≈ 3.0, 1.3 | C2 | ~126 |
| H4 | ~7.1 | dd, J ≈ 5.1, 1.3 | C3 | ~110 | |
| H5 | ~7.4 | dd, J ≈ 5.1, 3.0 | C4 | ~129 | |
| C5 | ~122 | ||||
| 2-Bromothiophene | H3 | ~7.0 | dd, J ≈ 3.7, 5.6 | C2 | ~112 |
| H4 | ~6.9 | dd, J ≈ 3.7, 5.6 | C3 | ~128 | |
| H5 | ~7.2 | dd, J ≈ 1.3, 5.6 | C4 | ~127 | |
| C5 | ~130 |
Experimental Protocols
Protocol 1: NMR Sample Preparation for Moisture-Sensitive Acyl Chlorides
This protocol is designed to minimize the hydrolysis of 3-bromothiophene-2-carbonyl chloride during NMR sample preparation.[4]
Materials:
-
3-Bromothiophene-2-carbonyl chloride sample
-
Anhydrous deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
Oven-dried NMR tube and cap
-
Glove box or Schlenk line with an inert atmosphere (N₂ or Ar)
-
Gastight syringe
Procedure:
-
Prepare the Environment: Perform all steps within a glove box or under a positive pressure of an inert gas using a Schlenk line.
-
Sample Weighing: In the inert atmosphere, accurately weigh approximately 10-20 mg of 3-bromothiophene-2-carbonyl chloride directly into a small, dry vial.
-
Solvent Addition: Using a gastight syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent to the vial containing the sample.
-
Dissolution: Gently swirl the vial to fully dissolve the sample.
-
Transfer to NMR Tube: Carefully draw the solution into the syringe and transfer it to the oven-dried NMR tube.
-
Capping: Securely cap the NMR tube. If using a standard cap, you can further seal it with parafilm for short-term storage before analysis. For long-term or more sensitive experiments, a J-Young valve NMR tube is recommended.
-
Immediate Analysis: Acquire the NMR spectrum as soon as possible after sample preparation to minimize the risk of degradation.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Thiophene-Based Acylating Agents: 3-Bromothiophene-2-carbonyl chloride vs. 3-Chlorothiophene-2-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Choice of Halogen in Thiophene Scaffolds
In the landscape of pharmaceutical and materials science research, thiophene-based heterocyclic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them central to the synthesis of a wide array of functional molecules.[1][2] Among the most useful thiophene derivatives are the 2-carbonyl chlorides, which serve as potent acylating agents for constructing amides, esters, and ketones.
This guide provides an in-depth comparison of two closely related yet distinct reagents: 3-bromothiophene-2-carbonyl chloride and 3-chlorothiophene-2-carbonyl chloride . While their structural similarity might suggest interchangeable functionality, a nuanced understanding of their relative reactivity is critical for optimizing reaction conditions, maximizing yields, and controlling selectivity. We will dissect the subtle electronic and steric differences imparted by the bromine versus chlorine substituent at the 3-position, providing researchers with the predictive power to select the optimal reagent for their specific synthetic challenge.
Physicochemical Properties at a Glance
A foundational understanding begins with the fundamental properties of these reagents. The following table summarizes key data compiled from reliable chemical data sources.
| Property | 3-Bromothiophene-2-carbonyl chloride | 3-Chlorothiophene-2-carbonyl chloride |
| Molecular Structure | ||
| Molecular Formula | C₅H₂BrClOS | C₅H₂Cl₂OS |
| Molecular Weight | 225.50 g/mol | 181.04 g/mol |
| Appearance | Light yellow to amber liquid | Colorless to pale yellow liquid/oil |
| Boiling Point | ~115 °C at 20 mmHg | 122-127 °C at 16 Torr[3] |
| Density | ~1.755 g/mL at 25 °C | ~1.50 g/mL[3][4] |
| CAS Number | 58457-36-2 | 42518-98-9 |
Core Reactivity Analysis: A Tale of Two Halogens in Nucleophilic Acyl Substitution
The primary utility of these compounds lies in their function as electrophiles in nucleophilic acyl substitution reactions. The reaction proceeds via a common mechanism: the nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group.[5][6]
Caption: General mechanism of nucleophilic acyl substitution.
The reactivity of the acyl chloride is dictated by the electrophilicity of the carbonyl carbon. A more electron-poor carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate. The key question is: how does the halogen at the 3-position—bromine versus chlorine—influence this electrophilicity?
The answer lies in the balance of two opposing electronic effects:
-
The Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, pulling electron density away from the thiophene ring through the sigma bond. This electron-withdrawing effect makes the entire ring system, including the attached carbonyl carbon, more electron-deficient and thus more electrophilic. Since chlorine is more electronegative than bromine , it exerts a stronger inductive effect.
-
The Resonance Effect (+R): The halogens possess lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system of the thiophene ring. This electron-donating effect counteracts the inductive effect. The efficiency of this resonance donation depends on the overlap between the carbon 2p orbital and the halogen's valence p-orbital. The overlap is more effective for chlorine (3p) than for the larger bromine atom (4p).
Caption: Competing electronic effects of halogen substituents.
For halogens, the electron-withdrawing inductive effect is universally acknowledged to dominate over the weaker electron-donating resonance effect. Consequently, both 3-chloro- and 3-bromo- substituents render the carbonyl carbon more electrophilic compared to an unsubstituted thiophene-2-carbonyl chloride.
The Decisive Factor: Inductive Effect Dominance
Given that chlorine's inductive effect is stronger than bromine's, 3-chlorothiophene-2-carbonyl chloride is predicted to be the more reactive of the two compounds. The greater electron withdrawal by chlorine results in a more electrophilic carbonyl carbon, accelerating the rate-determining nucleophilic attack. This principle is analogous to observations in nucleophilic aromatic substitution, where aryl fluorides can be more reactive than other aryl halides due to the powerful inductive effect of fluorine, despite having the strongest carbon-halogen bond.[7]
While the difference in reactivity may be subtle, it can be strategically important. For reactions with less reactive nucleophiles or when milder conditions are required, the more potent electrophilicity of the chloro-derivative could be advantageous. Conversely, for highly sensitive substrates where tempering reactivity is desired, the bromo-derivative might offer a slight advantage in control.
Experimental Protocol: A Comparative Amidation Workflow
To provide a practical context, the following is a standardized protocol for the synthesis of a thiophene-2-carboxamide. This procedure is applicable to both reagents, with the expectation that Reaction A (using the chloro-derivative) may reach completion faster or provide a higher yield under identical conditions.
Objective: Synthesize N-benzyl-3-halothiophene-2-carboxamide.
Materials:
-
3-chlorothiophene-2-carbonyl chloride (Reagent A) or 3-bromothiophene-2-carbonyl chloride (Reagent B)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Sources
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- 2. Thiophene - Wikipedia [en.wikipedia.org]
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- 4. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Spectral Analysis of 3-Bromothiophene-2-carbonyl Chloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is not merely a procedural step but the bedrock of innovation. 3-Bromothiophene-2-carbonyl chloride and its derivatives are a class of compounds of significant interest, serving as versatile building blocks for pharmaceuticals and advanced materials. Their utility is predicated on their specific chemical architecture, and confirming this architecture requires a multi-faceted analytical approach.
This guide provides an in-depth comparison of the essential spectral methods used to characterize these thiophene derivatives. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how a combination of techniques provides a self-validating system for structural elucidation.
The Strategic Importance of Multi-Modal Analysis
No single analytical technique can provide a complete structural picture. Each method interrogates a different aspect of the molecule's physical properties. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we can construct a detailed and reliable molecular portrait, ensuring the identity, purity, and structural integrity of our synthesized compounds.
Synthesis of a Representative Derivative: An Amide
To contextualize our analytical discussion, let's consider the synthesis of a representative amide derivative. The reaction of 3-Bromothiophene-2-carbonyl chloride with an amine is a common and straightforward transformation. The acyl chloride is highly reactive, readily coupling with nucleophiles.
Experimental Protocol: Synthesis of N-aryl-3-bromothiophene-2-carboxamide
-
Reactant Preparation: Dissolve the desired aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Acyl Chloride Addition: Slowly add a solution of 3-Bromothiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution at 0°C. The slow addition and low temperature are crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final amide.[1]
Caption: Workflow for the synthesis of an N-aryl-3-bromothiophene-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Expertise & Experience: The "Why" in NMR Protocols
A robust NMR protocol is designed to maximize resolution and minimize artifacts. The choice of solvent is paramount; Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for this class of compounds and its single, well-defined residual solvent peak. For quantitative NMR (qNMR), which can establish purity with high accuracy, the addition of an internal standard with a known concentration is essential.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the purified derivative in ~0.6 mL of deuterated solvent (e.g., CDCl₃). The precise concentration is critical for any quantitative analysis.
-
Internal Standard: Add a known quantity of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Standard Spectra: Acquire a standard one-dimensional ¹H spectrum, followed by a ¹³C spectrum. For more complex derivatives, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguous signal assignment.[3][4]
Sources
A Senior Application Scientist's Guide to Thiophene Functionalization: A Comparative Analysis of Alternatives to 3-Bromothiophene-2-carbonyl chloride
Introduction: The Role of 3-Bromothiophene-2-carbonyl chloride
In the landscape of heterocyclic chemistry, functionalized thiophenes are privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and organic materials.[1] 3-Bromothiophene-2-carbonyl chloride is a valuable and versatile bifunctional reagent. It provides a highly reactive acyl chloride at the C2 position for facile electrophilic substitution or amide/ester formation, while the bromine atom at the C3 position serves as a synthetic handle for subsequent cross-coupling reactions. This dual functionality allows for the rapid construction of complex, polysubstituted thiophene derivatives.
However, reliance on this specific building block is not without its challenges. The synthesis of the acyl chloride itself requires hazardous reagents like thionyl chloride or oxalyl chloride.[2][3] Furthermore, its high reactivity can sometimes be a double-edged sword, leading to undesired side reactions or requiring stringent anhydrous conditions. For researchers aiming for greater efficiency, milder conditions, novel substitution patterns, or improved atom economy, exploring alternative functionalization strategies is paramount.
This guide provides an in-depth comparison of alternative reagents and methodologies for thiophene functionalization, moving beyond the traditional reliance on pre-functionalized acyl chlorides. We will dissect the mechanisms, compare experimental outcomes, and provide actionable protocols to empower researchers in drug development and materials science to make informed decisions for their synthetic campaigns.
Visualizing the Strategic Approaches
The functionalization of a thiophene core can be approached through several distinct strategic pathways. The choice of strategy dictates the reagents, catalysts, and achievable substitution patterns. The following diagram illustrates the primary routes discussed in this guide.
Caption: Overview of major synthetic strategies for thiophene functionalization.
Strategy 1: Alternative Electrophilic Acylating Agents
The most direct alternative to an acyl chloride is another reagent that delivers an acyl group via electrophilic aromatic substitution (EAS). Thiophene is more reactive than benzene in EAS, with a strong preference for substitution at the C2 (α) position due to superior stabilization of the cationic intermediate.[4]
Carboxylic Anhydrides with Solid Acid Catalysts
Traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like AlCl₃ or SnCl₄, which can lead to complex workups and significant waste.[5][6] A greener and more efficient alternative is the use of carboxylic anhydrides in the presence of solid acid catalysts.
-
Mechanism & Causality: Solid acids, such as Hβ zeolites, provide Brønsted acid sites that protonate the anhydride, generating a potent acylium ion equivalent.[7] The heterogeneous nature of the catalyst simplifies product isolation (filtration) and allows for catalyst recycling, a significant advantage in process chemistry.
-
Performance: Excellent conversions (>99%) and high yields (98.6%) of 2-acetylthiophene have been reported using acetic anhydride and Hβ zeolite at mild temperatures (60°C).[7] This avoids the harsh conditions and corrosive nature of many Lewis acids.
Weinreb Amides
N-methoxy-N-methylamides, or Weinreb amides, are exceptional acylating agents that offer superior control compared to highly reactive acyl chlorides.[8]
-
Mechanism & Causality: The key to the Weinreb amide's utility is the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent (e.g., thienyllithium or a thienyl Grignard reagent). This intermediate resists the common problem of over-addition to form a tertiary alcohol, collapsing to the desired ketone only upon acidic workup. While not a direct EAS reagent on neutral thiophene, they are the reagent of choice for acylating pre-metalated thiophenes (see Strategy 3). They can also be used in some Lewis acid-catalyzed acylations.
-
Performance: This method is prized for its high chemoselectivity and functional group tolerance.[8][9] It is particularly valuable when working with sensitive substrates where the harshness of traditional Friedel-Crafts conditions is prohibitive.
Carboxylic Acids with Coupling Reagents
Directly using a carboxylic acid, such as 5-bromothiophene-2-carboxylic acid, is an attractive option that avoids the synthesis of a separate acylating agent.
-
Mechanism & Causality: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack, for instance, by an alcohol to form an ester, or can be used in Friedel-Crafts type reactions.
-
Performance: This approach is commonly used for ester and amide bond formation. For example, pentyl 5-bromothiophene-2-carboxylate was synthesized in 75% yield using DCC/DMAP.[10] While effective, the generation of dicyclohexylurea (DCU) byproduct requires removal by filtration.
Strategy 2: Direct C-H Functionalization
The most modern and atom-economical approach is the direct functionalization of thiophene's C-H bonds, which avoids the need for pre-functionalization (e.g., halogenation or metalation).[11] This strategy has revolutionized synthetic chemistry by offering novel pathways to construct C-C and C-X bonds.
Palladium-Catalyzed Direct C-H Arylation
This has become a cornerstone of modern heterocyclic chemistry. It allows for the coupling of thiophenes directly with aryl halides.
-
Mechanism & Causality: The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition into the aryl halide bond. Subsequent C-H activation of the thiophene ring (often the rate-limiting step) occurs, followed by reductive elimination to form the C-C bond and regenerate the catalyst. The regioselectivity (C2 vs. C3) is a critical challenge and can be controlled by the choice of ligands, directing groups, and reaction conditions.[11]
-
Performance: Phosphine-free bis(alkoxo)palladium complexes have been shown to be highly efficient, enabling direct C-H arylation of thiophenes at the C2 position with catalyst loadings as low as 0.1-0.2 mol%.[12] This method couples aryl or heteroaryl bromides with a wide range of thiophenes, including those with electron-donating or withdrawing groups, in very good yields.[13]
Palladium/Norbornene Cooperative Catalysis
A cutting-edge evolution of C-H functionalization, the Catellani reaction, allows for the simultaneous vicinal difunctionalization of C-H bonds.
-
Mechanism & Causality: This cooperative catalysis involves a palladium/norbornene system where an aryl group and an alkene can be added across the C4 and C5 positions of a thiophene ring in a single, site-selective operation.[14] The reaction proceeds through a palladacycle intermediate that is intercepted by norbornene, enabling the subsequent functionalization steps.
-
Performance: This powerful method allows for the rapid construction of complex, polysubstituted thiophenes with excellent functional group tolerance and complete regioselectivity, which would otherwise require lengthy, multi-step syntheses.[14]
Direct C-H Carboxylation with CO₂
For introducing a carboxylic acid moiety, using carbon dioxide as an inexpensive, non-toxic C1 source is a highly sustainable alternative.
-
Mechanism & Causality: This transformation can be achieved via carbonate-promoted C-H carboxylation. A strong base deprotonates the thiophene at the C2 position, and the resulting carbanion is trapped by CO₂.[15]
-
Performance: This method provides direct access to thiophene-2-carboxylic acid, a precursor to the corresponding acyl chloride, without resorting to organolithium intermediates or halogen-metal exchange.
Strategy 3: Functionalization via Regiocontrolled Metalation
This classic yet robust strategy offers unparalleled control over regioselectivity. By selectively deprotonating a specific C-H bond, a nucleophilic organometallic species is formed, which can then be quenched with a suitable electrophile.
Caption: A typical workflow for functionalization via metalation and electrophilic trapping.
-
Mechanism & Causality: The acidity of thiophene's α-protons (C2/C5) is significantly higher than the β-protons. Treatment with a strong base like n-butyllithium (n-BuLi) or a magnesiate base like Bu₃MgLi leads to clean and regioselective deprotonation at the C2 position.[13] The resulting organometallic intermediate is a potent nucleophile.
-
Performance: Quenching 2-lithiothiophene with an electrophile like CO₂ provides thiophene-2-carboxylic acid. This acid can then be readily converted to the target acyl chloride using thionyl chloride or oxalyl chloride.[3] This two-step sequence (metalation-carboxylation) is highly reliable and provides a regiochemically pure entry point to C2-functionalized thiophenes.
Comparative Summary and Data
| Strategy | Reagent/Catalyst | Key Advantages | Key Limitations | Typical Yields | Ref. |
| Classical Acylation | Acetic Anhydride / Hβ Zeolite | Green, reusable catalyst, mild conditions, simple workup. | Limited to anhydrides; may not suit complex substrates. | >98% | [7] |
| Classical Acylation | Weinreb Amide + Organometallic | Excellent control, no over-addition, high functional group tolerance. | Requires pre-metalation of thiophene; stoichiometric reagents. | 70-95% | [8] |
| Direct C-H Func. | Aryl Halide / Pd Catalyst | High atom economy, fewer synthetic steps, convergent. | Catalyst cost, ligand sensitivity, regioselectivity can be challenging. | 70-90% | [12][13] |
| Direct C-H Func. | Pd/Norbornene Catalysis | Rapid construction of complex molecules, vicinal difunctionalization. | Complex catalytic system, substrate scope still developing. | 60-85% | [14] |
| Metalation-Trapping | n-BuLi then CO₂ | Excellent, predictable regiocontrol, highly reliable. | Requires cryogenic temperatures, strong base, sensitive to moisture/air. | >90% | [13] |
Experimental Protocols
Protocol 1: Acylation of Thiophene using Acetic Anhydride and Hβ Zeolite[7]
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene (10 mmol), acetic anhydride (30 mmol), and activated Hβ zeolite catalyst (0.5 g).
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL) and filter to recover the catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-acetylthiophene.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Thiophene[12]
-
To an oven-dried Schlenk tube, add the bis(alkoxo)palladium complex (Cat.I, 0.002 mmol, 0.2 mol%), K₂CO₃ (3 mmol), and pivalic acid (PivOH, 0.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add thiophene (2 mmol), the aryl bromide (1 mmol), and anhydrous N,N-dimethylacetamide (DMA, 2 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120°C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the 2-arylthiophene product.
Conclusion and Future Outlook
While 3-Bromothiophene-2-carbonyl chloride remains a useful reagent, the modern synthetic chemist has a powerful and diverse arsenal of alternatives for thiophene functionalization.
-
For green and scalable acylation , solid acid catalysts with anhydrides offer a compelling alternative to traditional Friedel-Crafts conditions.
-
For unparalleled synthetic efficiency and novelty , direct C-H functionalization methodologies, particularly palladium-catalyzed reactions, enable the construction of previously inaccessible molecules in fewer steps.
-
For absolute regiochemical fidelity , the classic metalation-and-trap approach remains the gold standard, providing a reliable route to C2-functionalized thiophenes.
The choice of reagent and strategy is not merely a technical decision but a strategic one, balancing factors of substrate scope, desired complexity, process safety, and environmental impact. As the field advances, we anticipate the development of even more selective and efficient catalytic systems, particularly those that enable precise C3 functionalization or utilize non-precious metal catalysts, further expanding the synthetic utility of the versatile thiophene ring.
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Wikipedia. (2024). Thiophene. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
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- Dong, G., et al. (2020). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 142(12), 5565-5570.
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Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
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A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystal Structure Analysis of Compounds Derived from 3-Bromothiophene-2-carbonyl chloride
For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design, the optimization of material properties, and the fundamental understanding of chemical reactivity. The family of compounds derived from 3-bromothiophene-2-carbonyl chloride represents a versatile scaffold, rich in potential for developing novel therapeutic agents and functional materials. The inherent complexities of these heterocyclic systems, however, demand a robust and unambiguous method for structural characterization.
This guide provides an in-depth comparison of X-ray crystal structure analysis with other common analytical techniques for the characterization of derivatives synthesized from 3-bromothiophene-2-carbonyl chloride. Drawing upon established experimental data and protocols, we will explore the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable resource.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[1] This level of detail is often unattainable with other techniques, making SCXRD indispensable when absolute structural proof is required.
The Intrinsic Value of a Crystal Structure
The insights gleaned from a crystal structure extend far beyond simple connectivity. For derivatives of 3-bromothiophene-2-carbonyl chloride, a crystal structure can reveal:
-
Conformational Preferences: The spatial arrangement of the thiophene ring relative to the carboxamide substituent and any further derivatives is critical for understanding intermolecular interactions.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are crucial for understanding physical properties like melting point, solubility, and polymorphism.
-
Absolute Stereochemistry: For chiral derivatives, SCXRD is the most reliable method for determining the absolute configuration of stereocenters.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands patience and precision. The following workflow outlines the key stages, emphasizing the rationale behind each step.
Detailed Protocol: Synthesis and Crystallization of a 3-Bromothiophene-2-carboxamide Derivative
The following protocol is adapted from the synthesis of a related thiophene carboxamide and provides a practical starting point for researchers working with 3-bromothiophene-2-carbonyl chloride.[2]
Step 1: Synthesis of the Carboxamide Derivative
-
Dissolve 3-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the solution at room temperature.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-bromothiophene-2-carbonyl chloride.
-
Dissolve the crude acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.5-2.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Crystallization
The formation of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization method is critical.
-
Solvent Selection: Begin by screening for solvents in which your compound has moderate solubility. Highly soluble compounds tend to precipitate quickly, leading to small or poorly formed crystals.
-
Slow Evaporation (A Simple Starting Point):
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Avoid disturbing the vial during this period.
-
-
Vapor Diffusion (For More Control):
-
Hanging Drop: Dissolve the compound in a small amount of a relatively volatile solvent. Place this solution as a drop on a siliconized coverslip. Invert the coverslip over a well containing a less volatile solvent in which the compound is poorly soluble (the precipitant).
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the precipitant.
-
-
Layering (For Immiscible or Miscible Solvent Systems):
-
Dissolve the compound in a dense solvent.
-
Carefully layer a less dense, miscible solvent in which the compound is poorly soluble on top. Crystals will form at the interface as the solvents slowly mix.
-
A Comparative Analysis: Alternative and Complementary Techniques
While SCXRD provides the ultimate structural answer, it is not always feasible or necessary. Other analytical techniques offer valuable, often complementary, information and can be more readily applied for routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For derivatives of 3-bromothiophene-2-carbonyl chloride, both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These techniques allow for the unambiguous assignment of proton and carbon signals and establish through-bond connectivity, confirming the molecular skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[4] For derivatives of 3-bromothiophene-2-carbonyl chloride, characteristic absorption bands can confirm the presence of:
-
C=O stretch (amide): Typically in the range of 1630-1680 cm⁻¹.
-
N-H stretch (amide): Around 3100-3500 cm⁻¹.
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
-
Thiophene ring vibrations: Characteristic peaks in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[4]
-
Molecular Ion Peak (M+): Confirms the molecular weight of the synthesized derivative. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a characteristic M and M+2 peak pattern.[4]
-
Fragmentation Pattern: Can provide clues about the structure of the molecule, as weaker bonds tend to break preferentially.
Powder X-ray Diffraction (PXRD)
When obtaining a single crystal is not possible, powder X-ray diffraction can be a valuable alternative. Instead of a single crystal, a finely ground powder of the material is used.[5]
-
Phase Identification: The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, useful for identifying known compounds or confirming the synthesis of a target material.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
-
Purity Analysis: The presence of crystalline impurities can be detected.
While it is possible to solve crystal structures from high-quality powder diffraction data, it is a significantly more complex process than SCXRD, especially for novel organic molecules.[5][6]
Performance Comparison
| Technique | Information Obtained | Advantages | Disadvantages | Typical Application for Thiophene Derivatives |
| Single-Crystal XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and highly detailed structural information.[7] Non-destructive. | Requires high-quality single crystals, which can be difficult to grow.[7] Data collection and analysis can be time-consuming. | Absolute proof of structure, polymorph characterization, studying intermolecular interactions. |
| NMR Spectroscopy | Connectivity, solution-state conformation, dynamic processes. | Provides detailed structural information in solution.[3] Does not require crystallization. | Can be complex to interpret for large or highly symmetric molecules. Less sensitive than MS. | Routine structural confirmation, establishing connectivity, studying conformational dynamics in solution. |
| FT-IR Spectroscopy | Presence of functional groups. | Rapid, inexpensive, and easy to perform. | Provides limited information on the overall molecular structure. | Quick confirmation of the presence of key functional groups (e.g., amide C=O). |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry and connectivity. | Confirmation of molecular weight and elemental composition (with high-resolution MS). |
| Powder XRD | Crystalline phase identification, polymorphism, purity. | Does not require single crystals.[5] Rapid analysis of bulk material. | Provides less detailed structural information than SCXRD. Structure solution is challenging. | Quality control, polymorph screening, confirming the crystalline nature of a bulk sample. |
Conclusion: An Integrated Approach to Structural Elucidation
The choice of analytical technique is fundamentally guided by the question being asked. For the unambiguous determination of the three-dimensional structure of a novel derivative of 3-bromothiophene-2-carbonyl chloride, single-crystal X-ray diffraction is unparalleled. However, a comprehensive characterization relies on an integrated approach. NMR, FT-IR, and mass spectrometry are indispensable for routine confirmation of synthesis, assessment of purity, and providing complementary structural information. Powder XRD serves as a crucial tool for analyzing the bulk properties of the material. By understanding the strengths and limitations of each technique, researchers can efficiently and accurately elucidate the structures of these important heterocyclic compounds, paving the way for their application in medicine and materials science.
References
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MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved January 25, 2026, from [Link]
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International Union of Crystallography. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. Retrieved January 25, 2026, from [Link]
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MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved January 25, 2026, from [Link]
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Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved January 25, 2026, from [Link]
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ACS Publications. (2009). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2020). Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (2018). Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2022). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Retrieved January 25, 2026, from [Link]
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International Journal of Scientific & Engineering Research. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved January 25, 2026, from [Link]
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A comparative study of 2- and 3-substituted thiophene carbonyl chlorides in synthesis
A Comparative Guide to 2- and 3-Thiophene Carbonyl Chlorides in Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that influences the entire synthetic strategy, from reaction efficiency to the biological activity of the final compound. Thiophene, a five-membered aromatic heterocycle, is a well-established "privileged pharmacophore" in medicinal chemistry, with its derivatives forming the core of numerous FDA-approved drugs. The isomeric placement of functional groups on the thiophene ring profoundly alters the molecule's electronic properties, stability, and reactivity.
This guide provides an in-depth comparative analysis of two pivotal synthetic intermediates: 2-thiophene carbonyl chloride (2-TCC) and 3-thiophene carbonyl chloride (3-TCC). We will explore the nuances of their synthesis, compare their reactivity profiles based on structural and electronic differences, and discuss their applications, providing field-proven insights to guide your experimental choices.
Synthetic Pathways: Accessibility and Strategic Considerations
The synthetic routes to 2-TCC and 3-TCC differ significantly, a direct consequence of the inherent electronic properties of the thiophene ring. The C2 position is more susceptible to electrophilic substitution than the C3 position, making direct functionalization of the thiophene starting material a divergent process for the two isomers.
Synthesis of 2-Thiophene Carbonyl Chloride (2-TCC)
The preparation of 2-TCC is well-documented, with several large-scale manufacturing routes developed due to its role as a key raw material for agrochemicals like Tioxazafen and pharmaceuticals like Rivaroxaban.
A common and modern industrial approach involves a multi-step process starting from thiophene:
-
Friedel-Crafts Acylation: Thiophene is first acetylated to form 2-acetylthiophene (AcT). This reaction preferentially occurs at the 2-position. While various catalysts can be used, strong protic acids like ortho-phosphoric acid can achieve high yields (up to 94%). The choice of catalyst is critical; Lewis acids like aluminum chloride can induce polymerization of the electron-rich thiophene ring, leading to lower yields and purification challenges. A key side product is the formation of small amounts of 3-acetylthiophene (3-AcT).
-
Oxidation: The resulting 2-acetylthiophene is oxidized to 2-thiophenecarboxylic acid (TCA).
-
Chlorination: Finally, TCA is converted to 2-TCC using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
An alternative, more direct route involves the reaction of thiophene with oxalyl chloride in an autoclave at high temperatures and pressures, which can produce 2-TCC in yields of around 72%.
Caption: Comparative synthetic workflows for 2-TCC and 3-TCC.
Synthesis of 3-Thiophene Carbonyl Chloride (3-TCC)
In contrast to the 2-isomer, the synthesis of 3-TCC is not readily achieved by direct functionalization of thiophene. Instead, the process invariably starts from a pre-functionalized precursor, 3-thiophenecarboxylic acid. The conversion is a standard, single-step laboratory procedure:
-
Chlorination of 3-Thiophenecarboxylic Acid: The carboxylic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to yield 3-TCC.
This synthetic route is straightforward but is entirely dependent on the commercial availability and cost of 3-thiophenecarboxylic acid.
Comparative Analysis: Structure, Stability, and Reactivity
The choice between 2-TCC and 3-TCC in a synthetic campaign is governed by their distinct physical and chemical properties, which arise from the different placement of the carbonyl chloride group on the thiophene ring.
Physical Properties and Handling
A primary practical difference lies in their physical states at room temperature. 2-TCC is a liquid, while 3-TCC is a low-melting solid (m.p. ~50-54°C). This distinction affects material handling, storage, and reaction setup. Both isomers are moisture-sensitive and react with water, necessitating handling under inert atmospheric conditions.
| Property | 2-Thiophene Carbonyl Chloride (2-TCC) | 3-Thiophene Carbonyl Chloride (3-TCC) |
| CAS Number | 5271-67-0 | 41507-35-1 |
| Molecular Weight | 146.59 g/mol | 146.59 g/mol |
| Appearance | Liquid | Crystalline Solid |
| Melting Point | N/A | ~50-54 °C |
| Boiling Point | 206-208 °C | ~195 °C (Predicted) |
| Density | ~1.37 g/mL | ~1.39 g/cm³ (Predicted) |
| Stability | Moisture sensitive | Moisture sensitive |
Electronic Effects and Reactivity
The reactivity of the acyl chloride is dictated by the electrophilicity of the carbonyl carbon. This is, in turn, modulated by the electronic influence of the attached thiophene ring.
-
2-Thiophene Carbonyl Chloride: The carbonyl group at the C2 position is directly conjugated with the sulfur atom. The sulfur atom can exert a +M (mesomeric) electron-donating effect, which can slightly reduce the electrophilicity of the carbonyl carbon compared to its 3-substituted counterpart.
-
3-Thiophene Carbonyl Chloride: At the C3 position, the carbonyl group is less directly influenced by the sulfur atom's lone pairs. Consequently, the carbonyl carbon in 3-TCC is generally considered to be more electrophilic, potentially leading to faster reaction rates in nucleophilic acyl substitution reactions.
This difference in electrophilicity is a crucial consideration. For reactions with sensitive or sluggish nucleophiles, 3-TCC might offer a kinetic advantage. Conversely, for highly reactive nucleophiles where controlling selectivity is key, the slightly attenuated reactivity of 2-TCC could be beneficial.
Caption: Electronic differences between 2-TCC and 3-TCC.
Structural Integrity: Ring Flip Disorder in 3-TCC
Recent crystallographic studies have revealed that 3-TCC and its derivatives often exhibit a "ring flip disorder" in the solid state. This phenomenon, where the thiophene ring occupies two positions related by a 180° rotation, is observed in about a third of crystalline 3-thienyl carbonyl structures. While this has minimal impact on solution-phase chemistry, it is an important consideration for solid-state characterization, crystallography, and in silico modeling where precise atomic coordinates are paramount.
Applications in Drug Discovery and Development
The choice between a 2- and 3-thienyl moiety can drastically alter a molecule's pharmacological profile by changing its shape, hydrogen bonding capacity, and metabolic stability.
-
2-Substituted Thiophenes: This isomer is prevalent in many commercial drugs. Its synthetic accessibility makes it an attractive starting point. Notable examples include the antiplatelet agent Clopidogrel , the anticoagulant Rivaroxaban , and the antipsychotic Olanzapine . In these structures, the 2-thienyl group often serves as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic and metabolic properties.
-
3-Substituted Thiophenes: While perhaps less common in marketed drugs, the 3-thienyl scaffold is a key component in many investigational compounds. For example, it is a core fragment in certain classes of kinase inhibitors and GPCR modulators. The unique vector and electronic properties of the 3-substituted ring allow medicinal chemists to explore chemical space that is inaccessible with the 2-isomer, potentially leading to improved selectivity or novel binding interactions.
Experimental Protocols: A Self-Validating System
The following protocols are provided with explanations of the causality behind the procedural steps, ensuring a robust and reproducible methodology.
Protocol 1: Synthesis of 2-Thiophene Carbonyl Chloride (from Thiophene)
This three-step protocol is adapted from modern industrial processes.
Step 1: Acetylation of Thiophene to 2-Acetylthiophene (AcT)
-
Rationale: This step leverages the preferential electrophilic substitution at the C2 position. Using a protic acid catalyst like H₃PO₄ minimizes the polymerization side-reactions common with AlCl₃.
-
Procedure:
-
To a stirred solution of thiophene (1.0 eq) in a suitable solvent (e.g., xylenes), add acetic anhydride (1.1-1.5 eq).
-
Add ortho-phosphoric acid (85%, ~0.1 eq) as the catalyst.
-
Heat the mixture to 40-60°C and monitor the reaction by GC-MS for the disappearance of thiophene (typically 12-24 hours).
-
Upon completion, cool the mixture, and perform an aqueous workup to remove the phosphoric acid.
-
The organic layer containing 2-acetylthiophene can be carried forward or purified by vacuum distillation.
-
Step 2: Oxidation to 2-Thiophenecarboxylic Acid (TCA)
-
Rationale: This step converts the acetyl group into a carboxylic acid. Various oxidation methods can be used; a catalytic aerobic oxidation is a greener industrial approach.
-
Procedure:
-
Dissolve 2-acetylthiophene (1.0 eq) in acetic acid.
-
Add a catalyst system, such as a mixture of Co(NO₃)₂ and Mn(NO₃)₂ (e.g., 3 mol % each).
-
Pressurize the reactor with oxygen and heat to >100°C.
-
Maintain the reaction until AcT is consumed.
-
Cool the mixture and crystallize the TCA product, which can be isolated by filtration.
-
Step 3: Chlorination to 2-Thiophene Carbonyl Chloride (2-TCC)
-
Rationale: A standard conversion of a carboxylic acid to an acyl chloride. Thionyl chloride is effective, and its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Procedure:
-
Suspend 2-thiophenecarboxylic acid (1.0 eq) in an inert solvent like xylenes.
-
Add a catalytic amount of DMF (e.g., 0.01 eq).
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to 60-70°C for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under vacuum to yield 2-TCC, which can be further purified by vacuum distillation.
-
Protocol 2: Synthesis of 3-Thiophene Carbonyl Chloride (from 3-Thiophenecarboxylic Acid)
This is a direct and efficient one-step conversion.
-
Rationale: As with the 2-isomer, this is a standard and high-yielding conversion. The starting material dictates the final product's isomeric purity.
-
Procedure:
-
Combine 3-thiophenecarboxylic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) in a flask equipped with a reflux condenser and a gas outlet to a scrubber. A solvent is optional but can aid in handling.
-
Add one drop of DMF to catalyze the reaction.
-
Heat the mixture gently under reflux until the solid carboxylic acid has dissolved and gas evolution has stopped.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-TCC can be purified by vacuum distillation or crystallization to yield the final product.
-
Conclusion
The selection between 2- and 3-thiophene carbonyl chloride is a strategic decision with significant downstream consequences.
-
Choose 2-Thiophene Carbonyl Chloride when your synthetic strategy can accommodate a multi-step synthesis from a cheap commodity starting material (thiophene) and when the electronic and steric properties of the 2-substituted ring are compatible with your target's design. Its liquid form may also be advantageous for certain automated or flow-chemistry setups.
-
Choose 3-Thiophene Carbonyl Chloride when your target requires the specific vector and electronic properties of the 3-substituted scaffold. Its synthesis is more direct, provided the carboxylic acid precursor is available, and its higher electrophilicity may be advantageous for challenging acylation reactions.
By understanding the fundamental differences in their synthesis, stability, and reactivity, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the discovery of novel therapeutics.
References
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Dehli, J. R., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
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Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]
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Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. [Link]
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- Hart, H., et al. (1950). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
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ChemBK. (2024). Thiophene-3-carbonyl chloride. [Link]
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Kosak, J. R. (1955). 2-Acetothienone. Organic Syntheses. [Link]
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Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
A Comparative Guide to the Biological Activity Screening of Novel Compounds Synthesized from 3-Bromothiophene-2-carbonyl Chloride
In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, consistently appearing in a multitude of biologically active compounds and approved drugs.[1][2] Its inherent physicochemical properties make it a versatile building block in drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5][6] This guide provides a comprehensive framework for the biological activity screening of novel compounds synthesized from a common and versatile starting material: 3-bromothiophene-2-carbonyl chloride. We will explore the synthesis of a focused library of candidate compounds and detail the subsequent screening cascade designed to elucidate their potential therapeutic applications. The experimental protocols provided herein are robust and validated, offering a clear path from synthesis to biological characterization.
I. Synthesis of a Focused Thiophene-Based Compound Library
The rationale behind our library design is to explore the impact of diverse functional groups appended to the thiophene core, originating from the highly reactive 3-bromothiophene-2-carbonyl chloride. The carbonyl chloride moiety serves as a handle for the introduction of various nucleophiles, leading to a library of amides and esters.
General Synthetic Scheme:
Our synthetic strategy begins with the acylation of various primary and secondary amines, as well as alcohols, with 3-bromothiophene-2-carbonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Starting Material: 3-Bromothiophene-2-carbonyl chloride
-
Nucleophiles: A diverse set of primary amines, secondary amines, and alcohols.
-
Resulting Library: A collection of novel N-substituted amides and O-substituted esters of 3-bromothiophene-2-carboxylic acid.
For the purpose of this guide, we will focus on a representative subset of four synthesized compounds for detailed biological evaluation:
-
Compound A: N-benzyl-3-bromothiophene-2-carboxamide
-
Compound B: 3-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide
-
Compound C: 1-(3-bromothiophene-2-carbonyl)piperidine
-
Compound D (Control): 3-Bromothiophene-2-carboxylic acid
II. Biological Activity Screening Cascade
A tiered screening approach is employed to efficiently assess the biological activities of the synthesized compounds. This cascade begins with broad-spectrum primary screens and progresses to more specific secondary and mechanistic assays for the most promising candidates.
Caption: A tiered workflow for the biological screening of synthesized compounds.
III. Antimicrobial Activity Screening
Thiophene derivatives have been reported to possess significant antimicrobial properties.[7][8][9] Our initial screen, therefore, aims to identify any antibacterial and antifungal activity within our synthesized library.
A. Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[10][11]
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Streak the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates and incubate overnight at 37°C (bacteria) or 30°C (fungi).
-
Isolate several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using the appropriate broth. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (inoculum only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
B. Comparative Data: Antimicrobial Activity
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| A | 16 | 32 | >128 |
| B | 8 | 16 | 64 |
| C | 4 | 8 | 32 |
| D (Control) | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Interpretation of Results:
The results indicate that derivatization of the carboxylic acid (Compound D) to amides (Compounds A, B, and C) significantly enhances antimicrobial activity. Compound C, featuring a piperidine moiety, demonstrated the most potent and broad-spectrum activity among the synthesized molecules, warranting further investigation into its mechanism of action (e.g., time-kill assays to determine bactericidal vs. bacteriostatic effects).[7]
IV. Anticancer Activity Screening
The thiophene scaffold is present in several anticancer agents, and its derivatives have been shown to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and inhibition of key kinases.[4][6][12][13]
A. Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[14]
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[14]
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
B. Comparative Data: Anticancer Activity
| Compound | IC50 (µM) on HeLa Cells | IC50 (µM) on HepG2 Cells |
| A | 25.4 | 42.1 |
| B | 8.9 | 15.7 |
| C | 38.2 | 55.8 |
| D (Control) | >100 | >100 |
| Paclitaxel | 0.01 | 0.02 |
Interpretation of Results:
Compound B, with the electron-donating methoxy group on the phenyl ring, exhibited the most promising anticancer activity against both HeLa and HepG2 cell lines.[12][14] Its potency suggests that it may be a candidate for further mechanistic studies, such as apoptosis assays, to understand how it induces cell death.[4][13]
V. Anti-inflammatory Activity Screening
Chronic inflammation is a hallmark of many diseases, and thiophene-based compounds have been developed as anti-inflammatory agents.[15][16][17] A common mechanism of action is the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins.[3]
A. Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production.
-
Include wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., L-NAME).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Nitrite, a stable breakdown product of NO, is measured using the Griess reagent system. This involves a two-step diazotization reaction that produces a colored azo compound.
-
Measure the absorbance at 540 nm and quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value for NO inhibition.
-
B. Comparative Data: Anti-inflammatory Activity
| Compound | NO Inhibition IC50 (µM) |
| A | 18.5 |
| B | 12.3 |
| C | 29.8 |
| D (Control) | >100 |
| L-NAME | 5.2 |
Interpretation of Results:
Similar to the anticancer screen, Compound B was the most effective at inhibiting nitric oxide production, suggesting it may possess anti-inflammatory properties.[3][15] This activity could potentially be mediated through the inhibition of the NF-κB pathway or direct inhibition of inducible nitric oxide synthase (iNOS).[3] Further investigation into its effect on cyclooxygenase (COX) enzymes would be a logical next step.[15][16]
VI. Enzyme Inhibition Screening
Based on the promising results from the primary screens, a more targeted approach can be taken to identify specific molecular targets. For instance, many bioactive compounds exert their effects by inhibiting enzymes.[18][19][20]
Caption: A conceptual diagram of an enzyme inhibition assay.
A. Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
-
Detection of Prostaglandin Production:
-
After a set incubation period, the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
-
B. Comparative Data: COX-2 Inhibition
| Compound | COX-2 Inhibition IC50 (µM) |
| B | 9.7 |
| Celecoxib | 0.04 |
Interpretation of Results:
Compound B demonstrates moderate inhibitory activity against the COX-2 enzyme. While not as potent as the selective inhibitor Celecoxib, this finding provides a potential mechanism for its observed anti-inflammatory effects.[15][16]
VII. Conclusion and Future Directions
This guide outlines a systematic approach to the biological activity screening of novel compounds derived from 3-bromothiophene-2-carbonyl chloride. Our hypothetical case study demonstrates how a small, focused library can be efficiently evaluated to identify promising lead compounds.
-
Compound C emerged as a lead for antimicrobial drug discovery.
-
Compound B showed potential as both an anticancer and anti-inflammatory agent, with its anti-inflammatory activity potentially linked to COX-2 inhibition.
The journey from a hit compound to a clinical candidate is long and requires extensive optimization. The next steps for these lead compounds would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compounds in animal models of infection, cancer, and inflammation.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of the lead compounds.
The versatility of the thiophene scaffold, coupled with a rigorous and logical screening cascade, provides a powerful platform for the discovery of novel therapeutics.
References
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Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Available from: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2022). Frontiers in Microbiology. Available from: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. Available from: [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. Available from: [Link]
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Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. (2021). PubMed. Available from: [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Available from: [Link]
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Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2022). ResearchGate. Available from: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. Available from: [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Available from: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). ResearchGate. Available from: [Link]
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A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. (n.d.). Taylor & Francis Online. Available from: [Link]
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Thiophene‐containing compounds with antimicrobial activity. (n.d.). ResearchGate. Available from: [Link]
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Available from: [Link]
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Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2015). ResearchGate. Available from: [Link]
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Taylor & Francis Online. Available from: [Link]
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Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Available from: [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). ResearchGate. Available from: [Link]
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Concise synthesis of 3-alkylthieno[3,2- b ]thiophenes; building blocks for organic electronic and optoelectronic materials. (2019). RSC Advances. Available from: [Link]
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Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (2018). Taylor & Francis Online. Available from: [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). ScienceDirect. Available from: [Link]
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SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. (2015). ResearchGate. Available from: [Link]
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Thiophene-containing compounds with antimicrobial activity. (2021). PubMed. Available from: [Link]
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A Researcher's Guide: 3-Bromothiophene-2-carbonyl chloride vs. 3-Bromothiophene-2-carboxylic acid in Synthesis
In the landscape of pharmaceutical and materials science research, the strategic selection of reagents is paramount to the success of a synthetic campaign. The 3-bromothiophene-2-carboxamide moiety is a prevalent scaffold in numerous biologically active compounds and functional materials. Consequently, the choice between its two principal precursors, 3-Bromothiophene-2-carbonyl chloride and 3-Bromothiophene-2-carboxylic acid, is a critical decision point for any researcher in the field. This guide provides an in-depth, objective comparison of these two reagents, supported by established chemical principles and experimental insights, to empower scientists in making the most informed choice for their specific application.
Unveiling the Contenders: A Structural Overview
At first glance, 3-Bromothiophene-2-carbonyl chloride and 3-Bromothiophene-2-carboxylic acid are closely related, differing only by the functional group at the 2-position of the thiophene ring. However, this seemingly minor structural variance imparts a dramatic difference in their chemical reactivity and, consequently, their application in synthesis.
3-Bromothiophene-2-carboxylic acid is a stable, crystalline solid that serves as a versatile building block. Its bifunctional nature, possessing both a bromine atom for cross-coupling reactions and a carboxylic acid for amide bond formation, makes it a valuable intermediate in the synthesis of complex molecules.[1]
3-Bromothiophene-2-carbonyl chloride , on the other hand, is the highly reactive acyl chloride derivative of the carboxylic acid. It is typically synthesized from the carboxylic acid, most commonly through reaction with thionyl chloride (SOCl₂).[2] This conversion transforms the relatively placid carboxylic acid into a potent electrophile, primed for rapid reactions with a wide array of nucleophiles.
The Decisive Factor: A Head-to-Head Comparison of Reactivity and Application
The primary advantage of utilizing 3-Bromothiophene-2-carbonyl chloride lies in its significantly enhanced electrophilicity compared to its carboxylic acid counterpart. This heightened reactivity translates to several practical benefits in a laboratory setting, particularly in the crucial reaction of amide bond formation.
| Feature | 3-Bromothiophene-2-carbonyl chloride | 3-Bromothiophene-2-carboxylic acid |
| Reactivity | High | Low |
| Reaction Conditions for Amidation | Typically mild (often room temperature) | Requires activating/coupling agents (e.g., HATU, DCC, EDC) and often elevated temperatures.[3] |
| Reaction Time for Amidation | Generally fast (minutes to a few hours) | Generally slower (can be several hours to overnight) |
| Byproducts of Amidation | HCl (scavenged by a base) | Byproducts from the coupling agent (e.g., urea from DCC, HOBt from HATU) |
| Purification | Often simpler; byproduct is a salt, easily removed by aqueous wash. | Can be more complex due to the need to remove coupling agent byproducts.[4] |
| Handling & Stability | Moisture-sensitive, corrosive. Requires handling under inert atmosphere.[1][5] | Stable solid, easier to handle and store. |
| Cost | Generally higher (often synthesized in-house from the carboxylic acid) | Generally lower and more readily available commercially. |
The Underlying Chemistry: Why the Carbonyl Chloride Reigns Supreme in Reactivity
The superior reactivity of 3-Bromothiophene-2-carbonyl chloride stems from the electronic nature of the acyl chloride functional group. The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack.[6] Furthermore, the chloride ion is an excellent leaving group, facilitating the irreversible formation of the tetrahedral intermediate and subsequent product.[7]
Conversely, the hydroxyl group of a carboxylic acid is a poor leaving group. Direct reaction with an amine is generally unfavorable as it leads to a non-productive acid-base reaction, forming a stable carboxylate salt.[7] To overcome this, the carboxylic acid must be "activated" in situ using a coupling agent. These agents convert the hydroxyl group into a better leaving group, a process that adds complexity, cost, and potential for side reactions to the synthetic protocol.[3]
Caption: Decision workflow for selecting the appropriate starting material.
Experimental Protocols: A Tale of Two Syntheses
To illustrate the practical differences, let's consider a typical amide synthesis with a primary amine.
Protocol 1: Amidation using 3-Bromothiophene-2-carbonyl chloride
This one-step procedure highlights the efficiency of the acyl chloride route.
Step-by-Step Methodology:
-
To a solution of the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of 3-Bromothiophene-2-carbonyl chloride (1.1 eq) in the same solvent dropwise.[8]
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute aqueous acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can then be purified by recrystallization or column chromatography.
Causality: The addition of a base is crucial to neutralize the HCl byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[9] The reaction is typically fast and exothermic due to the high reactivity of the acyl chloride.[]
Protocol 2: Amidation using 3-Bromothiophene-2-carboxylic acid and a Coupling Agent (HATU)
This multi-component, one-pot procedure is representative of the carboxylic acid activation approach.
Step-by-Step Methodology:
-
To a solution of 3-Bromothiophene-2-carboxylic acid (1.0 eq), the primary amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature until completion.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to remove the desired amide from the urea and other coupling agent byproducts.
Causality: HATU, in the presence of a base, activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. The purification can be more involved due to the presence of byproducts derived from HATU and DIPEA.
In-Situ Generation: A Practical Compromise
For reasons of stability and handling, 3-Bromothiophene-2-carbonyl chloride is often not stored for long periods. A common and highly effective strategy is its in-situ generation from the more stable 3-Bromothiophene-2-carboxylic acid immediately prior to the amidation step.
Caption: Workflow for the in-situ generation and reaction of the carbonyl chloride.
This two-step, one-pot approach combines the handling advantages of the carboxylic acid with the reactivity benefits of the acyl chloride.[8]
Conclusion: Making the Right Choice for Your Research
The selection between 3-Bromothiophene-2-carbonyl chloride and its carboxylic acid analog is a strategic one, with clear advantages and disadvantages for each.
Choose 3-Bromothiophene-2-carbonyl chloride when:
-
High reactivity and rapid reaction times are paramount.
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Simplified purification is a priority.
-
The starting amine is a weak nucleophile.
Choose 3-Bromothiophene-2-carboxylic acid when:
-
Cost is a primary consideration.
-
The handling of moisture-sensitive and corrosive reagents is a concern.
-
A wide variety of coupling agents and protocols are available to optimize the reaction for specific substrates.
Ultimately, the optimal choice depends on the specific goals of the synthesis, the nature of the substrates, and the resources available. By understanding the fundamental differences in reactivity and the practical implications for experimental design, researchers can confidently select the most appropriate reagent to accelerate their path to discovery.
References
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Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts can be achieved in very good yields using HBTU in combination with Hünig's base in 1-2 h. Journal of Organic Chemistry, 79(3), 943-954. Available at: [Link]
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Request PDF. (2025, August 6). An improved method of amide synthesis using acyl chlorides. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
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Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. Available at: [Link]
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Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636–2642. Available at: [Link]
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Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Available at: [Link]
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Chemistry LibreTexts. (2015, July 18). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Available at: [Link]
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Ishihara, K., Ohara, S., & Yamamoto, H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4879–4887. Available at: [Link]
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Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s... Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Bromothiophene-2-carbonyl chloride
As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. Handling highly reactive reagents like 3-Bromothiophene-2-carbonyl chloride demands not only procedural precision but also a deep understanding of the chemistry that governs its safe neutralization and disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that surplus or waste 3-Bromothiophene-2-carbonyl chloride is managed responsibly, protecting both personnel and the environment.
Core Principles: Understanding the Hazard
3-Bromothiophene-2-carbonyl chloride is a bifunctional molecule, possessing both a halogenated aromatic ring and a highly reactive acyl chloride group. The primary and immediate hazard stems from the acyl chloride functional group, which is susceptible to rapid, exothermic hydrolysis.
-
Reactivity with Water: Contact with water, including atmospheric moisture, leads to a violent reaction that liberates corrosive hydrogen chloride (HCl) gas.[1] This reaction is often vigorous, posing a risk of thermal burns, pressure buildup in sealed containers, and severe respiratory tract irritation from the evolved HCl gas.
-
Corrosivity: Due to its reactivity, the compound and its degradation products are highly corrosive, capable of causing severe burns to skin and eyes and damage to metallic equipment.[2]
-
Toxicity: While specific toxicity data for this exact compound is limited, related halogenated thiophenes and acyl chlorides are generally considered toxic and harmful if inhaled or absorbed through the skin.[3]
The fundamental principle for its safe disposal is controlled neutralization . This involves reacting the acyl chloride with a suitable nucleophile under controlled conditions to convert it into a stable, less hazardous carboxylate salt.
Essential Safety and Logistical Planning
Before beginning any disposal procedure, a thorough safety assessment is mandatory. This includes preparing the workspace and ensuring all necessary personal protective equipment (PPE) and engineering controls are in place.
All handling and neutralization steps must be performed inside a certified chemical fume hood to contain and exhaust the corrosive vapors and toxic gases that will be generated.[3] The sash should be kept at the lowest practical position. Ensure an emergency eyewash station and safety shower are immediately accessible.[4]
Given the severe corrosive nature of 3-Bromothiophene-2-carbonyl chloride, robust PPE is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical splash goggles and a full-face shield.[5] | Protects against splashes of the corrosive liquid and shields the face from potential vigorous reactions. |
| Hand | Double-gloving is recommended. An inner nitrile glove with an outer, heavier glove such as neoprene or butyl rubber. | Provides dexterity while ensuring robust chemical resistance against the acyl chloride and potential solvents. |
| Body | A flame-resistant laboratory coat, fully buttoned.[5] Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents exposure from spills that may reach the floor. |
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol is designed for the neutralization of small quantities (<50 g) of 3-Bromothiophene-2-carbonyl chloride.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
